Product packaging for JNJ-28330835(Cat. No.:CAS No. 888072-47-7)

JNJ-28330835

Cat. No.: B1673012
CAS No.: 888072-47-7
M. Wt: 364.25 g/mol
InChI Key: RYBKPGYFXRNMMU-LBPRGKRZSA-N
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Description

A selective androgen receptor modulator with minimal prostate hypertrophic activity, enhances lean body mass in male rats and stimulates sexual behavior in female rats.
a selective androgen receptor modulator with minimal prostate hypertrophic activity, enhances lean body mass in male rats and stimulates sexual behavior in female rats;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10F6N4O B1673012 JNJ-28330835 CAS No. 888072-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

888072-47-7

Molecular Formula

C14H10F6N4O

Molecular Weight

364.25 g/mol

IUPAC Name

(5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C14H10F6N4O/c1-12(5-10(23-24-12)14(18,19)20)11(25)22-8-3-2-7(6-21)9(4-8)13(15,16)17/h2-4,24H,5H2,1H3,(H,22,25)/t12-/m0/s1

InChI Key

RYBKPGYFXRNMMU-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Canonical SMILES

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Appearance

Solid powder

Other CAS No.

888072-47-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-28330835;  JNJ 28330835;  JNJ28330835; 

Origin of Product

United States

Foundational & Exploratory

JNJ-28330835: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a non-steroidal, orally active Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue selectivity in preclinical models. It exhibits potent anabolic effects on muscle and bone while demonstrating minimal activity on prostatic tissue. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing available data on its in vitro and in vivo pharmacology. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a ligand for the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of a specific set of co-regulator proteins (co-activators and co-repressors). This differential recruitment is believed to be the primary driver of its tissue-selective effects. In tissues like muscle, this compound appears to act as an agonist, promoting the transcription of genes associated with anabolism. Conversely, in tissues such as the prostate, it exhibits mixed agonist and antagonist properties, resulting in a significantly reduced impact on tissue growth compared to traditional androgens.[1]

Signaling Pathway

The binding of this compound to the Androgen Receptor initiates a cascade of events that ultimately modulates gene expression in target tissues. The simplified signaling pathway is depicted below.

JNJ-28330835_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_HSP AR-HSP Complex JNJ->AR_HSP Binds AR_JNJ AR-JNJ-28330835 Complex AR_HSP->AR_JNJ HSP Dissociation AR_JNJ_dimer Dimerized AR-JNJ-28330835 AR_JNJ->AR_JNJ_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_JNJ_dimer->ARE Binds CoReg Tissue-Specific Co-regulators ARE->CoReg Recruits Transcription Modulation of Gene Transcription CoReg->Transcription

Figure 1: Simplified signaling pathway of this compound.

Quantitative In Vitro Pharmacology

Table 1: Summary of In Vitro Quantitative Data

Parameter Value Reference
Androgen Receptor Binding Affinity (Ki) Not Publicly Available -
Androgen Receptor Agonist Activity (EC50) Not Publicly Available -

| Androgen Receptor Antagonist Activity (IC50) | Not Publicly Available | - |

Experimental Protocols: In Vitro Assays

While specific protocols for this compound are not detailed in the available literature, the following represents a generalized workflow for the types of in vitro assays that would be conducted to characterize a SARM.

Androgen Receptor Binding Assay (Generalized Protocol)

This type of assay is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor.

AR_Binding_Assay_Workflow start Start reagents Prepare Reagents: - Purified Androgen Receptor (AR) - Radiolabeled Ligand (e.g., [3H]-DHT) - Test Compound (this compound) start->reagents incubation Incubate AR, Radiolabeled Ligand, and varying concentrations of Test Compound reagents->incubation separation Separate Bound from Unbound Ligand (e.g., via filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: - Competitive binding curve - Calculate IC50 - Calculate Ki quantification->analysis end End analysis->end

Figure 2: Generalized workflow for an Androgen Receptor binding assay.
Androgen Receptor Transactivation Assay (Generalized Protocol)

This cell-based assay is used to determine the functional agonist or antagonist activity of a compound.

AR_Transactivation_Assay_Workflow start Start cell_culture Culture mammalian cells expressing AR and a reporter gene (e.g., luciferase) linked to an Androgen Response Element (ARE) start->cell_culture treatment Treat cells with varying concentrations of this compound (Agonist mode) or This compound + a known AR agonist (Antagonist mode) cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Lyse cells and measure reporter gene activity (e.g., luminescence) incubation->lysis analysis Data Analysis: - Dose-response curve - Calculate EC50 (agonist) or IC50 (antagonist) lysis->analysis end End analysis->end

Figure 3: Generalized workflow for an AR transactivation assay.

In Vivo Pharmacology & Tissue Selectivity

Preclinical studies in rat models have provided significant insights into the tissue-selective effects of this compound.

Anabolic Activity in Muscle

In orchidectomized (castrated) rats, a model for androgen deficiency, this compound demonstrated a dose-dependent increase in the weight of the levator ani muscle, a commonly used indicator of anabolic activity. A maximal effect on muscle growth was observed at a dose of 10 mg/kg.[1]

Minimal Androgenic Effect on Prostate

In contrast to its effects on muscle, this compound showed minimal stimulatory activity on the prostate. In intact rats, a 10 mg/kg dose of this compound actually led to a reduction in prostate weight by an average of 30%.[1] This demonstrates the compound's desirable tissue selectivity.

Table 2: Summary of In Vivo Efficacy in Rat Models

Tissue Model Dosage Effect Reference
Levator Ani Muscle Orchidectomized Rat 10 mg/kg Maximal growth stimulation [1]
Ventral Prostate Orchidectomized Rat >30 mg/kg ED50 [3]
Prostate Intact Rat 10 mg/kg 30% reduction in weight [1]
Lean Body Mass Orchidectomized Rat Not specified Prevented 50% of loss [1]

| Lean Body Mass | Aged Orchidectomized Rat | Not specified | Restored ~30% of lost mass |[1] |

Experimental Protocol: Orchidectomized Rat Model (Generalized)

This in vivo model is crucial for evaluating the anabolic and androgenic effects of SARMs.

Orchidectomized_Rat_Model_Workflow start Start acclimatization Acclimatize male rats start->acclimatization surgery Surgical orchidectomy (castration) and post-operative recovery acclimatization->surgery treatment Administer this compound or vehicle daily for a set period (e.g., 14-28 days) surgery->treatment monitoring Monitor body weight and general health treatment->monitoring necropsy Euthanize animals and harvest tissues (e.g., levator ani muscle, prostate, seminal vesicles) monitoring->necropsy analysis Weigh tissues and perform histological analysis necropsy->analysis end End analysis->end

Figure 4: Generalized workflow for the orchidectomized rat model.

Conclusion

This compound is a selective androgen receptor modulator that has demonstrated a promising preclinical profile, with potent anabolic effects on muscle and a significantly reduced impact on the prostate. Its mechanism of action is centered on the differential recruitment of co-regulators to the androgen receptor in a tissue-specific manner. While detailed in vitro quantitative data remains to be published, the in vivo evidence strongly supports its classification as a SARM. Further research into its interactions with specific co-regulator proteins will provide a more complete understanding of its tissue-selective mechanism.

References

JNJ-28330835 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a potent and selective, non-steroidal androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical studies. As a member of the pyrazole (B372694) class of compounds, its unique chemical structure confers a favorable tissue-selective activity profile, making it a subject of interest for conditions such as muscle wasting and osteoporosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols related to this compound.

Chemical Structure and Properties

This compound is chemically identified as (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide.[1] Its structure is characterized by a central dihydropyrazole ring, a substituted phenyl ring containing cyano and trifluoromethyl groups, and a chiral center at the C5 position of the pyrazole ring.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide[1]
SMILES O=C([C@@]1(C)NN=C(C(F)(F)F)C1)NC2=CC=C(C#N)C(C(F)(F)F)=C2[1]
CAS Number 888072-47-7
Molecular Formula C14H10F6N4O[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 364.25 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO[2]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective androgen receptor (AR) modulator. It exhibits mixed agonist and antagonist activity in a tissue-specific manner.[3] In tissues such as muscle and bone, it acts as an agonist, promoting anabolic effects. Conversely, in tissues like the prostate, it displays antagonistic or weak partial agonist activity, thereby minimizing the risk of hypertrophy or other androgen-related adverse effects.

The general signaling pathway for androgen receptor activation is initiated by the binding of a ligand, such as this compound, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The ligand-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins (coactivators or corepressors) and the basal transcription machinery, ultimately leading to the modulation of gene expression.

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR_SARM AR-JNJ-28330835 Complex AR_HSP->AR_SARM Conformational Change AR_SARM_dimer Dimerized AR Complex AR_SARM->AR_SARM_dimer Dimerization AR_SARM->AR_SARM_dimer Translocation ARE Androgen Response Element (ARE) AR_SARM_dimer->ARE Binds Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Recruits Co-regulators Synthesis_Workflow start Starting Materials (Hydrazine & β-Dicarbonyl) step1 Pyrazole Ring Formation (Condensation Reaction) start->step1 step2 Functional Group Interconversion step1->step2 step3 Amide Coupling with 4-amino-2-(trifluoromethyl)benzonitrile step2->step3 end This compound step3->end InVivo_Workflow start Orchidectomized Rats step1 Acclimation Period start->step1 step2 Group Assignment (Vehicle vs. This compound) step1->step2 step3 Daily Oral Administration step2->step3 step4 Euthanasia & Tissue Dissection step3->step4 end Analysis of Muscle and Prostate Weight step4->end

References

JNJ-28330835: A Technical Overview of a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-28330835, a selective androgen receptor modulator (SARM). The information presented is curated from publicly available scientific literature and databases to support research and development efforts in the field of androgen receptor modulation.

Core Compound Information

This compound is a nonsteroidal SARM that has been investigated for its potential therapeutic applications.[1][2][3][4] It has demonstrated tissue-selective androgenic effects in preclinical studies, showing promise for promoting anabolic activity in muscle and bone with reduced impact on reproductive tissues.[3]

IUPAC Name and Synonyms

The chemical identity of this compound is defined by its IUPAC name and a variety of synonyms used in scientific literature and chemical databases.

IdentifierValue
IUPAC Name (5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide[5]
Synonyms This compound, JNJ 28330835, JNJ28330835[6]
CAS Number 888072-47-7[1][5]
PubChem CID 11703306[1][5]
DrugBank Accession DB13936[1]

Preclinical Data

This compound has been evaluated in preclinical models to determine its efficacy and tissue selectivity. The majority of the available quantitative data comes from studies in rats.

In Vivo Efficacy in Rat Models

Studies in both orchidectomized (castrated) and intact male rats have demonstrated the anabolic and prostate-sparing properties of this compound.

Table 1: Effects of this compound on Anabolic and Androgenic Tissues in Rats

Experimental ModelTreatment GroupDose (mg/kg)Outcome MeasureResult
Orchidectomized RatsThis compound10Levator Ani Muscle GrowthStimulated maximal growth[3]
Intact RatsThis compound10Prostate WeightReduced by a mean of 30%[3]
Orchidectomized RatsThis compoundNot SpecifiedLean Body MassPrevented half of the loss associated with orchidectomy[3]
Aged Orchidectomized RatsThis compoundNot SpecifiedLean Body MassRestored about 30% of lost lean mass[3]

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not exhaustively detailed in the available literature. However, based on standard methodologies for SARM evaluation, the key experiments cited likely followed procedures similar to those outlined below.

General In Vivo Protocol for SARM Evaluation in Rodents
  • Animal Model: Male Sprague-Dawley rats are commonly used.[3] For studies on anabolic and androgenic effects, both surgically orchidectomized (to remove endogenous androgens) and intact animals are utilized.

  • Acclimation: Animals are acclimated to the laboratory environment for a specified period before the commencement of the study.

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups. This compound is typically administered orally.[3] The vehicle for the compound is a crucial component of the protocol but is not specified in the available abstracts.

  • Endpoint Measurement:

    • Anabolic Activity: The wet weight of the levator ani muscle is a primary endpoint.

    • Androgenic Activity: The wet weights of the prostate and seminal vesicles are measured.

    • Body Composition: Lean body mass and fat mass can be assessed using techniques like magnetic resonance imaging (MRI).[3]

  • Statistical Analysis: Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between treatment groups.

Note: Specific details regarding animal strain, age, housing conditions, diet, and precise formulation of the dosing solution for this compound are not available in the reviewed literature.

Signaling Pathways

This compound exerts its effects by modulating the androgen receptor (AR), a ligand-activated nuclear transcription factor. The tissue selectivity of SARMs is believed to be a result of their unique interactions with the AR, leading to differential recruitment of co-regulators and subsequent modulation of gene expression in a tissue-specific manner.

General Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor activation, which is the primary pathway modulated by this compound.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binds to AR AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_SARM_dimer->ARE Binds to DNA Transcription Modulation of Gene Transcription ARE->Transcription Results in CoRegulators Tissue-Specific Co-regulators CoRegulators->ARE Recruitment Anabolic_Effects Anabolic Effects (e.g., Increased Muscle Mass) Transcription->Anabolic_Effects e.g., in Muscle & Bone

General Androgen Receptor Signaling Pathway
Experimental Workflow for In Vivo SARM Evaluation

The logical flow of a typical preclinical in vivo study to evaluate a SARM like this compound is depicted in the following workflow diagram.

SARM_Evaluation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Orchidectomized Rats) Grouping Randomize into Groups (Vehicle, this compound) Animal_Model->Grouping Dosing Administer Compound Orally Grouping->Dosing Tissue_Harvest Harvest Tissues (Levator Ani, Prostate) Dosing->Tissue_Harvest Measurement Measure Tissue Weights & Body Composition Tissue_Harvest->Measurement Stats Statistical Analysis Measurement->Stats Results Determine Anabolic and Androgenic Effects Stats->Results

In Vivo SARM Evaluation Workflow

References

JNJ-28330835: A Technical Overview of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the androgen receptor (AR) binding affinity of JNJ-28330835, a nonsteroidal selective androgen receptor modulator (SARM). This document outlines the quantitative binding data for related compounds, details the likely experimental protocols for its determination, and illustrates the associated signaling pathways.

Core Concepts

Quantitative Data: Androgen Receptor Binding Affinity

While the precise Ki or IC50 value for this compound is not specified in the reviewed literature, a series of second-generation nonsteroidal selective androgen receptor modulators, to which this compound is structurally related, have been shown to bind to the androgen receptor with high affinity.

Compound ClassBinding Affinity (Ki)Reference Compound
Nonsteroidal AR Ligands~ 4 to 130 nMDihydrotestosterone (DHT)

Table 1: Reported binding affinities for a series of nonsteroidal androgen receptor ligands structurally related to this compound.

Experimental Protocols

The determination of the androgen receptor binding affinity for compounds like this compound typically involves a competitive binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor. A commonly employed protocol is the Scintillation Proximity Assay (SPA).

Principle of the Competitive Binding Assay

This assay relies on the principle of competition between a constant amount of a high-affinity radiolabeled androgen (e.g., [3H]-Dihydrotestosterone or [3H]-DHT) and varying concentrations of the unlabeled test compound (this compound) for binding to the androgen receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Methodological Steps:
  • Receptor Preparation: The androgen receptor is typically isolated from the ventral prostate of rats.

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains the isolated androgen receptor, a fixed concentration of the radiolabeled ligand (e.g., [3H]-DHT), and a specific concentration of the test compound (this compound). A series of wells with increasing concentrations of the test compound are prepared.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Various techniques can be used to separate the receptor-bound radioligand from the unbound radioligand. In a Scintillation Proximity Assay, the receptor is captured onto scintillant-impregnated microspheres. Only the radioligand bound to the receptor is close enough to the scintillant to produce a detectable light signal.

  • Detection and Data Analysis: The radioactivity of the bound ligand is measured using a scintillation counter. The data is then plotted as the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Androgen Receptor Isolation Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]-DHT) Radioligand->Incubation Test_Compound This compound (Serial Dilutions) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (SPA) Incubation->Separation Detection Scintillation Counting Separation->Detection Plotting Generate Competition Curve Detection->Plotting Calculation Determine IC50 and Ki Plotting->Calculation

Figure 1: Experimental workflow for determining androgen receptor binding affinity.

Signaling Pathways

This compound, as a SARM, exerts its effects by binding to the androgen receptor. The androgen receptor is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor. The signaling pathway can be broadly categorized into genomic and potentially non-genomic pathways.

Genomic Signaling Pathway

The classical and well-established mechanism of action for androgens and SARMs is the genomic signaling pathway.

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.

  • Conformational Change and Translocation: Upon binding, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes. The ligand-receptor complex then translocates into the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcription: The AR-DNA complex recruits co-activators or co-repressors, leading to the modulation (activation or repression) of the transcription of androgen-responsive genes. This results in the synthesis of proteins that mediate the physiological effects of androgens.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_HSP AR-HSP Complex JNJ->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Effect Physiological Effect Protein->Effect

Figure 2: Genomic signaling pathway of the androgen receptor activated by this compound.
Potential Non-Genomic Signaling

Some studies on other SARMs suggest that they may also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-associated androgen receptors and can involve the activation of intracellular kinase cascades. While not specifically detailed for this compound, this remains an area of active research for this class of compounds.

References

JNJ-28330835: A Deep Dive into its Tissue-Selective Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated a promising tissue-selective profile in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its tissue selectivity, mechanism of action, and the experimental protocols used in its evaluation.

Core Concept: Tissue Selectivity of this compound

This compound is designed to preferentially activate androgen receptors (ARs) in anabolic tissues, such as muscle and bone, while having minimal agonistic or even antagonistic effects on reproductive tissues like the prostate gland.[1][2] This tissue selectivity is the hallmark of SARMs and represents a significant potential advantage over traditional anabolic steroids, which often carry a burden of undesirable androgenic side effects.

The mechanism behind this selectivity is believed to involve the unique conformational changes induced in the AR upon binding of this compound. This altered conformation is thought to influence the recruitment of tissue-specific co-regulator proteins (co-activators or co-repressors), leading to differential gene expression in various tissues. This compound is described as a nonsteroidal AR ligand with mixed agonist and antagonist activity in androgen-responsive cell-based assays.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily from research conducted in rat models.

Table 1: In Vivo Anabolic and Androgenic Effects of this compound in Orchidectomized Male Rats

TissueParameterDosageEffectCitation
Levator Ani MuscleWeight10 mg/kgStimulated maximal growth[2]
Lean Body Mass-Not specifiedPrevented half of the loss associated with orchidectomy[2]
Lean Body Mass-Not specifiedRestored about 30% of lost lean mass in aged orchidectomized rats[2]

Table 2: In Vivo Effects of this compound on Prostate in Intact Male Rats

TissueParameterDosageEffectCitation
ProstateWeight10 mg/kgReduced by a mean of 30%[2]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies are inferred to have been central to its characterization.

In Vivo Assessment of Anabolic and Androgenic Activity in Orchidectomized Rat Model

This model is a standard for evaluating the tissue selectivity of SARMs.

Objective: To determine the anabolic (muscle-sparing or growth-promoting) and androgenic (prostate-stimulating) effects of this compound.

Animal Model: Adult male rats, surgically castrated (orchidectomized) to deplete endogenous androgens.

Experimental Groups:

  • Sham-operated control group.

  • Orchidectomized control group (vehicle-treated).

  • Orchidectomized groups treated with varying doses of this compound.

  • Orchidectomized group treated with a reference androgen (e.g., testosterone (B1683101) propionate).

Procedure:

  • Following a post-operative recovery period, daily administration of the test compounds (vehicle, this compound, or reference androgen) is initiated.

  • Treatment is typically continued for a period of several weeks.

  • Body weight is monitored regularly.

  • At the end of the study, animals are euthanized, and target tissues are harvested and weighed.

    • Anabolic activity: Assessed by the wet weight of the levator ani muscle.

    • Androgenic activity: Assessed by the wet weight of the ventral prostate and seminal vesicles.

  • Lean body mass can be assessed using techniques like magnetic resonance imaging (MRI).[2]

Data Analysis: Tissue weights are normalized to body weight and compared between treatment groups and controls.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor activation, which is the target of this compound.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AR_HSP Androgen Receptor (inactive, bound to HSPs) Ligand->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active Conformational Change & HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_Dimer->ARE Binding CoRegulators Tissue-Specific Co-regulators ARE->CoRegulators Recruitment Transcription Gene Transcription (Anabolic or Androgenic Effects) CoRegulators->Transcription Modulation

Androgen Receptor Signaling Pathway
Experimental Workflow for SARM Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a selective androgen receptor modulator like this compound.

SARM Evaluation Workflow Discovery Compound Synthesis (this compound) InVitro In Vitro Screening Discovery->InVitro BindingAssay AR Binding Affinity (Ki) InVitro->BindingAssay FunctionalAssay AR Functional Activity (EC50) in different cell lines InVitro->FunctionalAssay InVivo In Vivo Evaluation (Orchidectomized Rat Model) InVitro->InVivo Anabolic Anabolic Activity (Levator Ani Muscle) InVivo->Anabolic Androgenic Androgenic Activity (Prostate Weight) InVivo->Androgenic BodyComp Body Composition (MRI) InVivo->BodyComp Analysis Data Analysis & Selectivity Profile Anabolic->Analysis Androgenic->Analysis BodyComp->Analysis

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of JNJ-28330835

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed quantitative pharmacokinetic and metabolism data for the selective androgen receptor modulator (SARM) JNJ-28330835 are not extensively available in the public domain. This guide synthesizes the available information on its pharmacological profile and draws parallels with the well-characterized pharmacokinetics and metabolism of other SARMs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical studies.[1][2][3] It is recognized for its potential therapeutic applications in conditions such as muscle wasting and andropause. While specific pharmacokinetic parameters for this compound remain proprietary, this document outlines the general principles of SARM pharmacokinetics and metabolism, supported by data from surrogate SARM compounds, to infer a likely profile for this compound. This guide also presents hypothetical experimental workflows and signaling pathways relevant to its mechanism of action.

Pharmacological Profile of this compound

This compound is an orally active compound that has been evaluated in rat models.[2] In these studies, it has been shown to stimulate the growth of the levator ani muscle, a common indicator of anabolic activity, while exhibiting significantly less effect on the prostate and seminal vesicles compared to testosterone.[2] This tissue selectivity is the hallmark of SARMs and is attributed to the unique conformational changes they induce in the androgen receptor upon binding, leading to differential recruitment of co-regulatory proteins.

Postulated Pharmacokinetics of this compound

Based on data from other aryl-propionamide-derived SARMs, such as S-1 and S-4, we can postulate the likely pharmacokinetic profile of this compound.

Absorption

This compound is known to be orally active, suggesting good absorption from the gastrointestinal tract.[2]

Distribution

It is anticipated that this compound would exhibit a moderate volume of distribution, consistent with its distribution to target tissues such as muscle and bone.

Metabolism

The metabolism of this compound has not been publicly detailed. However, based on the metabolic pathways of structurally related SARMs, it is likely to undergo both Phase I and Phase II metabolism in the liver.

Excretion

The routes of excretion for this compound have not been documented.

Table 1: Postulated Pharmacokinetic Parameters for this compound (Hypothetical)

ParameterSymbolPostulated ValueRationale/Comments
BioavailabilityFModerate to HighOrally active formulation suggests good absorption.
Time to Peak ConcentrationTmax1 - 4 hoursTypical for orally administered small molecules.
Peak Plasma ConcentrationCmaxDose-dependentWould be determined in dose-ranging studies.
Area Under the CurveAUCDose-dependentReflects overall drug exposure.
Elimination Half-Lifet1/2ModerateA longer half-life would be favorable for less frequent dosing.
Volume of DistributionVdModerateIndicative of distribution into tissues beyond the plasma.
ClearanceCLLow to ModerateInfluences the dosing regimen.

Anticipated Metabolism of this compound

The metabolic fate of this compound is expected to follow patterns observed with other nonsteroidal SARMs. The primary site of metabolism is the liver, involving a range of enzymatic reactions.

Table 2: Potential Metabolic Pathways for this compound (Hypothetical)

Metabolic PhaseReaction TypePotential MetabolitesInvolved Enzymes (Examples)
Phase I OxidationHydroxylated derivativesCytochrome P450 (e.g., CYP3A4, CYP2C9)
ReductionReduction of functional groupsCarbonyl reductases
HydrolysisCleavage of amide bondAmidases, Esterases
Phase II GlucuronidationGlucuronide conjugatesUDP-glucuronosyltransferases (UGTs)
SulfationSulfate conjugatesSulfotransferases (SULTs)

Experimental Protocols for Characterization

To definitively determine the pharmacokinetic and metabolic profile of this compound, a series of in vitro and in vivo studies would be required.

In Vitro Metabolism Studies
  • Objective: To identify the primary metabolic pathways and the enzymes responsible for the metabolism of this compound.

  • Methodology:

    • Incubate this compound with human liver microsomes (HLMs) and S9 fractions to screen for Phase I and Phase II metabolites.

    • Utilize recombinant human cytochrome P450 (CYP) enzymes to identify the specific CYP isoforms involved in oxidative metabolism.

    • Employ chemical inhibitors of specific CYP enzymes in HLM incubations to confirm their role.

    • Analyze samples using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Studies in Animal Models
  • Objective: To determine the key pharmacokinetic parameters of this compound in a living organism.

  • Methodology:

    • Administer a single dose of this compound to Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points over 24-48 hours.

    • Process blood samples to plasma and analyze for this compound concentrations using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using non-compartmental analysis.

    • Collect urine and feces to identify major excretion pathways and metabolites.

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the conceptual signaling pathway of SARMs and a typical experimental workflow for pharmacokinetic analysis.

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR Androgen Receptor (AR) SARM->AR SARM_AR SARM-AR Complex SARM->SARM_AR AR_HSP AR-HSP Complex AR->AR_HSP AR->SARM_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR dissociation ARE Androgen Response Element (ARE) SARM_AR->ARE Translocation CoReg Co-regulators SARM_AR->CoReg GeneTx Gene Transcription ARE->GeneTx CoReg->ARE Anabolic Anabolic Effects (Muscle, Bone) GeneTx->Anabolic Androgenic Reduced Androgenic Effects (Prostate) GeneTx->Androgenic

Figure 1. Conceptual Signaling Pathway of this compound.

PK_Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Dosing Dosing (IV & PO) Sampling Blood Sampling (Time course) Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Extraction Protein Precipitation & Sample Extraction Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Pharmacokinetic Modeling & Parameter Calculation LCMS->DataAnalysis

Figure 2. General Experimental Workflow for Preclinical Pharmacokinetic Studies.

Conclusion

This compound remains a promising SARM with significant therapeutic potential. While a comprehensive public dataset on its pharmacokinetics and metabolism is currently lacking, the established principles of drug metabolism and the profiles of similar SARM compounds provide a strong basis for predicting its behavior in biological systems. The experimental protocols outlined in this guide provide a clear roadmap for the studies required to fully elucidate the pharmacokinetic and metabolic characteristics of this compound, which will be critical for its potential future clinical development. Further research and publication of data are eagerly awaited by the scientific community.

References

In Vivo Efficacy of JNJ-28330835 on Skeletal Muscle Mass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical models.[1][2] Developed to provide the therapeutic benefits of androgens in muscle and bone with reduced impact on reproductive tissues, this compound has shown promise in models of muscle wasting.[1] This technical guide provides an in-depth overview of the in vivo effects of this compound on muscle mass, compiling available quantitative data, detailing representative experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] Unlike traditional anabolic steroids, which are often non-selective in their action, SARMs like this compound exhibit tissue-selective pharmacology. In the context of skeletal muscle, this compound acts as an agonist, initiating a cascade of signaling events that promote muscle protein synthesis and hypertrophy.[3][4] Conversely, in tissues such as the prostate, it demonstrates partial agonist or antagonist activity, thereby minimizing the risk of androgenic side effects like benign prostatic hyperplasia.[1]

Signaling Pathway

The anabolic effects of this compound in skeletal muscle are mediated through the androgen receptor signaling pathway. Upon binding of this compound to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to androgen response elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of target genes involved in muscle growth. Key signaling cascades implicated in androgen-mediated muscle hypertrophy include the activation of the IGF-1/Akt/mTOR pathway, which is a central regulator of protein synthesis.

SARM Signaling Pathway in Skeletal Muscle JNJ_28330835 This compound AR Androgen Receptor (AR) JNJ_28330835->AR Binds Cytoplasm Cytoplasm AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus ARE Androgen Response Element (ARE) AR_complex->Nucleus Translocation AR_complex->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

This compound signaling cascade in muscle cells.

Quantitative In Vivo Effects on Muscle Mass

Preclinical studies in orchidectomized (castrated) male rats, a well-established model for muscle wasting due to androgen deficiency, have demonstrated the anabolic potential of this compound.[1] Orchidectomy leads to a significant loss of lean body mass and muscle atrophy, providing a robust system to evaluate the efficacy of anabolic agents.[5][6]

ParameterAnimal ModelTreatment GroupDosageObservationReference
Levator Ani Muscle GrowthOrchidectomized RatsThis compound10 mg/kgStimulated maximal growth[1]
Lean Body MassOrchidectomized RatsThis compoundNot specifiedPrevented half of the lean body mass loss associated with orchidectomy[1]
Lean Body Mass RestorationAged Orchidectomized RatsThis compoundNot specifiedRestored about 30% of lost lean mass[1]
Prostate WeightIntact RatsThis compound10 mg/kgReduced prostate weight by a mean of 30%[1]

Experimental Protocols

While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies based on standard practices in the field for assessing the in vivo effects of SARMs on muscle mass.

Orchidectomized Rat Model of Muscle Atrophy

This model is used to simulate hypogonadism and the subsequent muscle wasting.

  • Animals: Male Sprague-Dawley or Fischer 344 rats, aged 10-12 weeks, are commonly used.[5]

  • Acclimation: Animals are acclimated for at least one week prior to any procedures, housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Procedure:

    • Rats are anesthetized using isoflurane (B1672236) or a similar anesthetic.

    • A small incision is made in the scrotum to expose the testes.

    • The testes are ligated and removed.

    • The incision is closed with sutures or surgical clips.

    • Sham-operated animals undergo the same procedure without the removal of the testes.

    • Post-operative analgesics are administered to minimize pain.

  • Post-Surgery Recovery: Animals are allowed to recover for a period of 2 to 4 weeks to allow for the induction of muscle atrophy before the commencement of treatment.

Dosing Regimen
  • Compound Formulation: this compound is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in a carrier like corn oil or a solution containing ethanol, polyethylene (B3416737) glycol, and water.

  • Administration: The compound is administered daily via oral gavage at the desired doses (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation vehicle only.

  • Duration: Treatment duration can range from 4 to 12 weeks, depending on the study endpoints.

Assessment of Muscle Mass

3.3.1 Magnetic Resonance Imaging (MRI) for Body Composition Analysis

MRI is a non-invasive method to longitudinally assess changes in lean body mass, fat mass, and water content.[7][8]

  • Instrumentation: A small animal MRI scanner (e.g., 4.7T or 7T) is used.

  • Procedure:

    • Rats are anesthetized with isoflurane to prevent movement during scanning.

    • The animal is placed in a specialized holder within the MRI scanner.

    • T1-weighted and T2-weighted images are acquired.

    • Specialized software is used to segment the images and quantify the volumes of different tissue types (lean mass, adipose tissue).

    • Measurements are typically taken at baseline (before treatment) and at various time points throughout the study.

3.3.2 Ex Vivo Muscle Weight Analysis

At the end of the study, specific muscles are dissected and weighed to provide a direct measure of muscle mass.

  • Procedure:

    • Animals are euthanized.

    • Specific muscles, such as the levator ani, gastrocnemius, and soleus, are carefully dissected.

    • The wet weight of each muscle is recorded immediately.

    • Muscle weights are often normalized to the animal's body weight to account for differences in overall size.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on muscle mass.

Experimental Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Surgery Orchidectomy / Sham Surgery Acclimation->Surgery Recovery Post-Surgery Recovery (2-4 weeks) Surgery->Recovery Baseline_MRI Baseline MRI (Body Composition) Recovery->Baseline_MRI Treatment Daily Oral Dosing (this compound or Vehicle) Baseline_MRI->Treatment Interim_MRI Interim MRI (Optional) Treatment->Interim_MRI Final_MRI Final MRI (Body Composition) Treatment->Final_MRI Interim_MRI->Treatment Euthanasia Euthanasia & Tissue Collection Final_MRI->Euthanasia ExVivo_Analysis Ex Vivo Muscle Weight Analysis Euthanasia->ExVivo_Analysis Data_Analysis Data Analysis & Interpretation ExVivo_Analysis->Data_Analysis End End Data_Analysis->End

A representative experimental workflow.

Conclusion

This compound has demonstrated clear anabolic effects on skeletal muscle in preclinical models of androgen deficiency. Its ability to increase lean body mass while sparing the prostate highlights its potential as a therapeutic agent for muscle wasting conditions. The methodologies described in this guide provide a framework for the continued investigation of this compound and other SARMs in the context of muscle physiology and drug development. Further research is warranted to fully elucidate its long-term efficacy and safety profile.

References

In-depth Technical Guide: JNJ-28330835 and its Effects on Bone Density

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific effects of JNJ-28330835 on bone density is limited. The primary research in this area appears to be a preclinical study conducted in rats. This document synthesizes the available information to provide a technical overview for researchers, scientists, and drug development professionals. The absence of extensive clinical trial data necessitates a cautious interpretation of the findings.

Introduction to this compound

This compound is a nonsteroidal, orally active selective androgen receptor modulator (SARM).[1] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs). The goal of SARM development is to harness the anabolic benefits of androgens in tissues like muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[1] this compound has been investigated for its potential therapeutic applications in conditions like muscle wasting.[1]

Mechanism of Action in Bone

The therapeutic potential of SARMs in treating conditions like osteoporosis is an area of active research. Androgens are known to play a role in maintaining bone health in both men and women. They can influence bone remodeling by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Preclinical studies on this compound suggest a potential role in modulating bone turnover. The available literature indicates that this compound exhibits agonist effects on markers of both osteoblast and osteoclast activity.[1] This dual activity has led researchers to suggest that the compound may reduce overall bone turnover.[1] High bone turnover, where the rate of bone resorption exceeds the rate of bone formation, is a key factor in the development of osteoporosis. By potentially reducing the rate of turnover, this compound could theoretically help in preserving bone mass.

Signaling Pathway

The precise signaling pathway of this compound in bone cells has not been fully elucidated in publicly accessible literature. However, as a SARM, its primary mechanism involves binding to and modulating the androgen receptor. The following diagram illustrates a generalized signaling pathway for a SARM in bone.

Figure 1: Generalized SARM Signaling Pathway in Bone Cells.

Preclinical Data on Bone Density

The key finding reported is that this compound demonstrated agonist activity on markers for both osteoblasts and osteoclasts.[1] Without access to the specific data, a comprehensive analysis is not possible. For a thorough evaluation, data on the following would be required:

  • Bone Turnover Markers: Quantitative measurements of serum or urine markers of bone formation (e.g., osteocalcin, procollagen (B1174764) type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, tartrate-resistant acid phosphatase 5b - TRAP5b).

  • Bone Mineral Density (BMD): Measurements using techniques like dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar spine) in animal models.

  • Histomorphometry: Microscopic analysis of bone tissue to assess parameters like trabecular bone volume, trabecular number, and cortical thickness.

Data Summary Table

Due to the lack of specific quantitative data in the available literature, the following table is a template illustrating how such data would be presented if it were accessible.

ParameterControl Group (Vehicle)This compound (Low Dose)This compound (High Dose)Testosterone (Comparator)
Bone Formation Marker (e.g., Serum Osteocalcin, ng/mL) Data not availableData not availableData not availableData not available
Bone Resorption Marker (e.g., Serum CTX, ng/mL) Data not availableData not availableData not availableData not available
Femoral BMD (g/cm²) Data not availableData not availableData not availableData not available
Lumbar Spine BMD (g/cm²) Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the bone-related studies of this compound are not fully described in the abstracts of the primary research. However, based on standard methodologies for evaluating the effects of SARMs on bone in preclinical models, the protocol likely involved the following steps.

Animal Model

The studies on this compound utilized rat models.[1] For bone studies, orchidectomized (ORX) male rats are a common model to simulate androgen deficiency and the subsequent bone loss, mimicking aspects of male osteoporosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of a SARM on bone in an orchidectomized rat model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Male Rats Orchidectomy Orchidectomy (ORX) or Sham Surgery Animal_Model->Orchidectomy Acclimatization Acclimatization Period Orchidectomy->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Dosing: - Vehicle (Control) - this compound (various doses) - Comparator (e.g., Testosterone) Grouping->Dosing In_life_Measurements In-life Measurements: - Body Weight - Food Consumption Dosing->In_life_Measurements Terminal_Measurements Terminal Procedures: - Blood Collection (for biomarkers) - Tissue Harvesting (bones, prostate) Dosing->Terminal_Measurements Analysis Analysis: - Serum Biomarker Assays - Bone Mineral Density (DXA) - Histomorphometry Terminal_Measurements->Analysis

Figure 2: Typical Experimental Workflow for SARM Bone Studies.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound, a selective androgen receptor modulator, may influence bone metabolism by affecting both osteoblast and osteoclast activity, potentially leading to a reduction in bone turnover.[1] However, a comprehensive understanding of its effects on bone density is hampered by the lack of detailed, quantitative data in the public domain.

For drug development professionals and researchers, the following are critical next steps to elucidate the potential of this compound in the context of bone health:

  • Access to Full Preclinical Data: A complete analysis of the primary preclinical studies is necessary to understand the dose-response relationship, efficacy, and safety profile of this compound concerning bone.

  • Further Preclinical Studies: Additional studies in various animal models of osteoporosis (e.g., ovariectomized female rats to model postmenopausal osteoporosis) would provide a more comprehensive picture of its skeletal effects.

  • Clinical Trials: Ultimately, well-designed clinical trials are required to determine the safety and efficacy of this compound for preventing or treating bone loss in humans. Such trials should include endpoints like changes in bone mineral density, bone turnover markers, and fracture incidence.

Without further data, the potential of this compound as a therapeutic agent for bone-related disorders remains speculative.

References

JNJ-28330835: A Technical Guide for Muscle Wasting Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential for the treatment of muscle wasting disorders.[1] Preclinical studies have shown its ability to enhance lean body mass and stimulate muscle growth with minimal hypertrophic effects on the prostate, a significant advantage over traditional anabolic steroids.[1] This document provides a comprehensive technical overview of this compound, summarizing available preclinical data, outlining likely experimental methodologies, and detailing the underlying signaling pathways.

Introduction

Muscle wasting, or sarcopenia, is a debilitating condition associated with numerous chronic diseases, aging, and immobility, leading to decreased physical function and increased morbidity and mortality. Selective androgen receptor modulators (SARMs) represent a promising therapeutic class of compounds designed to provide the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in other tissues, such as the prostate.[2] this compound has emerged as a noteworthy SARM with demonstrated efficacy in animal models of muscle wasting.[1]

Mechanism of Action

This compound exerts its effects by binding to and activating the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[3] Upon activation in skeletal muscle, the AR translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation. This leads to an increase in muscle mass and strength. The tissue selectivity of this compound is attributed to its unique molecular structure, which results in differential interactions with the AR and tissue-specific co-regulators compared to endogenous androgens like testosterone.

Preclinical Data

The primary preclinical data for this compound comes from a study in orchidectomized (castrated) rats, a well-established model for studying muscle wasting due to androgen deficiency.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal preclinical study on this compound.

Table 1: Effect of this compound on Anabolic and Androgenic Tissues in Rats

ParameterTreatment GroupDosageOutcome
Levator Ani Muscle GrowthOrchidectomized Rats10 mg/kgStimulated maximal growth
Lean Body MassOrchidectomized RatsNot specifiedPrevented half of the loss associated with orchidectomy
Lean Body Mass RestorationAged Orchidectomized RatsNot specifiedRestored about 30% of lost lean mass
Prostate WeightIntact Rats10 mg/kgReduced by a mean of 30%

Data extracted from the abstract of Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.[1]

Experimental Protocols

While the specific, detailed experimental protocols for the preclinical studies on this compound have not been publicly released, this section outlines the standard and likely methodologies employed based on the published abstract.[1]

Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats, both intact and surgically orchidectomized to induce androgen deficiency and subsequent muscle wasting. Aged rats were also used to model age-related muscle loss.

  • Drug Administration: this compound was administered orally. The vehicle and dosing frequency were not specified.

  • Dosage: A dose of 10 mg/kg was identified as stimulating maximal growth of the levator ani muscle.[1]

Levator Ani Muscle Assay

This is a standard assay to assess the myotrophic (anabolic) activity of a compound.

  • Procedure:

    • At the end of the treatment period, the rats are euthanized.

    • The levator ani muscle, a perineal muscle highly sensitive to androgens, is carefully dissected.

    • The wet weight of the muscle is immediately recorded.

  • Endpoint: An increase in the wet weight of the levator ani muscle compared to the vehicle-treated control group indicates anabolic activity.

Body Composition Analysis

Magnetic Resonance Imaging (MRI) was used to monitor changes in body composition.[1]

  • Procedure:

    • Rats are anesthetized to prevent movement during imaging.

    • Whole-body MRI scans are performed at baseline and at the end of the study.

    • Specialized software is used to analyze the images and differentiate between lean body mass, fat mass, and total body water.

  • Endpoints:

    • Change in total lean body mass.

    • Change in fat mass.

    • Prevention of lean body mass loss in orchidectomized rats.

    • Restoration of lean body mass in aged orchidectomized rats.

Androgenic Effect Assessment
  • Procedure:

    • In intact male rats, the ventral prostate is dissected at the end of the study.

    • The wet weight of the prostate is measured.

  • Endpoint: A minimal increase or a decrease in prostate weight relative to muscle anabolic effects indicates tissue selectivity and a favorable safety profile.

Signaling Pathways

The anabolic effects of this compound in skeletal muscle are mediated through the androgen receptor signaling pathway. This pathway has both genomic and non-genomic components that ultimately lead to an increase in muscle protein synthesis and a decrease in muscle protein degradation.

Androgen Receptor Signaling in Skeletal Muscle

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_inactive Androgen Receptor (AR) (inactive) JNJ->AR_inactive Binds AR_active Activated AR Complex AR_inactive->AR_active Activation PI3K PI3K AR_active->PI3K Activates (Non-genomic) ARE Androgen Response Element (ARE) AR_active->ARE Translocates to Nucleus and Binds (Genomic) Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis mTORC1->Protein_Synthesis Protein_Degradation ↓ Muscle Protein Degradation FOXO->Protein_Degradation Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Protein_Synthesis

Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Animal Model Selection (Sprague-Dawley Rats) orchidectomy Orchidectomy (to induce muscle wasting) start->orchidectomy mri_baseline Baseline MRI (Body Composition) orchidectomy->mri_baseline dosing Oral Administration of This compound or Vehicle mri_final Final MRI (Body Composition) dosing->mri_final mri_baseline->dosing dissection Euthanasia and Tissue Dissection (Levator Ani, Prostate) mri_final->dissection weighing Tissue Weighing dissection->weighing analysis Data Analysis and Comparison weighing->analysis

Caption: Preclinical Experimental Workflow for this compound.

Discussion and Future Directions

The preclinical data on this compound are promising, demonstrating its potential as a tissue-selective anabolic agent for muscle wasting disorders. The key advantage of this compound lies in its ability to stimulate muscle growth while having minimal androgenic effects on the prostate, a significant concern with traditional androgen therapies.

However, the publicly available data is limited. To fully assess the therapeutic potential of this compound, further research is needed, including:

  • Dose-response studies: To determine the optimal dose for maximizing anabolic effects while minimizing any potential side effects.

  • Studies in other models of muscle wasting: To evaluate its efficacy in a broader range of conditions, such as cachexia, sarcopenia, and disuse atrophy.

  • Long-term safety studies: To assess any potential adverse effects with chronic administration.

  • Clinical Trials: Ultimately, human clinical trials are necessary to confirm the safety and efficacy of this compound in patients with muscle wasting disorders. A review of ongoing clinical trials for SARMs did not include this compound, suggesting it may not have advanced to this stage of development.

Conclusion

This compound is a selective androgen receptor modulator with compelling preclinical evidence supporting its development for muscle wasting disorders. Its ability to promote muscle anabolism with a favorable safety profile warrants further investigation to translate these promising findings into a clinically effective therapy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this class of compounds.

References

Early Research and Discovery of JNJ-28330835: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a nonsteroidal, selective androgen receptor modulator (SARM) that emerged from Johnson & Johnson's research and development pipeline.[1][2] SARMs are a class of therapeutic compounds that mimic the anabolic effects of testosterone (B1683101) on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate.[3][4] Early preclinical research on this compound, primarily conducted in rat models, demonstrated its potential as a tissue-selective agent for conditions such as muscle wasting and sexual dysfunction.[1][3] This technical guide synthesizes the publicly available information on the early research and discovery of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental approaches used in its initial characterization.

Core Discovery and Mechanism of Action

This compound was identified as part of a broader discovery program focused on identifying novel, orally active SARMs.[1] The core principle behind SARM development is to create ligands for the androgen receptor (AR) that induce a conformational change distinct from that induced by endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). This differential receptor conformation is believed to lead to tissue-selective gene expression, promoting anabolic effects in muscle and bone while minimizing androgenic activity in tissues like the prostate and seminal vesicles.[4]

This compound acts as a ligand for the androgen receptor, demonstrating mixed agonist and antagonist activity in androgen-responsive cell-based assays.[1][3] In preclinical studies, it has shown the ability to stimulate the growth of the levator ani muscle, an indicator of anabolic activity, while simultaneously exhibiting anti-androgenic effects on the prostate in the presence of endogenous testosterone.[1][5]

Signaling Pathway

The androgen receptor signaling pathway is central to the mechanism of action of this compound. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue selectivity of SARMs like this compound is thought to arise from the recruitment of different co-regulatory proteins (coactivators and corepressors) to the AR in different tissues, leading to a differential gene expression profile compared to endogenous androgens.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR_SARM AR-SARM Complex AR_HSP->AR_SARM Conformational Change AR_SARM_dimer Dimerized AR-SARM Complex AR_SARM->AR_SARM_dimer Dimerization ARE Androgen Response Element (ARE) AR_SARM_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein (Anabolic/Androgenic Effects) mRNA->Protein Translation AR_SARM_dimer_cyto->AR_SARM_dimer Nuclear Translocation

Figure 1: Simplified Androgen Receptor Signaling Pathway for this compound.

Preclinical Pharmacology

The majority of publicly available data on this compound comes from preclinical studies in rats. These studies were designed to assess its tissue selectivity and efficacy in models of muscle growth and sexual behavior.

In Vivo Efficacy

The primary preclinical model used to evaluate the anabolic and androgenic activity of SARMs is the castrated male rat model. In this model, the reduction in androgen levels following castration leads to atrophy of androgen-dependent tissues like the levator ani muscle and prostate gland.

Key findings from in vivo studies include:

  • Anabolic Activity: this compound demonstrated a dose-dependent increase in the weight of the levator ani muscle in castrated rats, with a maximal effect observed at a dose of 10 mg/kg.[3]

  • Androgenic Activity: In intact male rats, this compound showed a reduction in prostate weight by approximately 30% at a 10 mg/kg dose, indicating a partial antagonist effect in this tissue.[3]

  • Body Composition: In orchidectomized rats, this compound was shown to prevent about half of the loss of lean body mass and restore approximately 30% of lost lean mass in aged orchidectomized rats.[3]

  • Sexual Behavior: In a model of female sexual behavior, this compound enhanced the preference of ovariectomized female rats for sexually intact males.[3]

Table 1: Summary of In Vivo Efficacy Data for this compound in Rats

ParameterAnimal ModelDoseOutcomeReference
Anabolic ActivityCastrated Male Rats10 mg/kgMaximal stimulation of levator ani muscle growth[3]
Androgenic ActivityIntact Male Rats10 mg/kg~30% reduction in prostate weight[3]
Lean Body MassOrchidectomized RatsNot SpecifiedPrevented 50% of lean body mass loss[3]
Lean Body MassAged Orchidectomized RatsNot SpecifiedRestored ~30% of lost lean mass[3]
Sexual BehaviorOvariectomized Female RatsNot SpecifiedEnhanced preference for intact males[3]

Note: Specific quantitative data for binding affinity (Ki) and in vitro potency (IC50) for this compound are not publicly available.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the public literature. However, based on standard methodologies for SARM evaluation, the following general protocols would have likely been employed.

Androgen Receptor Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for the androgen receptor.

  • Preparation of Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or using a recombinant human androgen receptor.

  • Radioligand: A radiolabeled androgen, such as [³H]-mibolerone, is used as the ligand.

  • Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Binding Assay Workflow start Start receptor Prepare Androgen Receptor Source start->receptor radioligand Prepare Radioligand ([³H]-mibolerone) start->radioligand test_compound Prepare Serial Dilutions of this compound start->test_compound incubate Incubate Receptor, Radioligand, and Test Compound receptor->incubate radioligand->incubate test_compound->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end Hershberger Assay Workflow start Start castration Castrate Immature Male Rats start->castration recovery Post-Castration Recovery Period castration->recovery dosing Daily Dosing with This compound, Vehicle, or Control recovery->dosing euthanasia Euthanize Animals dosing->euthanasia dissection Dissect and Weigh Levator Ani, Prostate, and Seminal Vesicles euthanasia->dissection analysis Compare Tissue Weights to Controls dissection->analysis end End analysis->end

References

JNJ-28330835: A Review of Publicly Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical selective androgen receptor modulator (SARM) JNJ-28330835. Detailed, quantitative safety and toxicology data, as well as comprehensive experimental protocols, are not available in the public domain and are likely proprietary to the developing company, Johnson & Johnson. This guide, therefore, provides a high-level overview based on published literature and general principles of preclinical drug development.

Executive Summary

This compound is a nonsteroidal, orally active selective androgen receptor modulator that demonstrated anabolic effects on muscle and bone in preclinical rat models.[1][2] Developed by Johnson & Johnson, it showed promise in enhancing lean body mass and stimulating sexual behavior with minimal hypertrophic effects on the prostate, a key differentiator from traditional anabolic steroids.[1][3] Publicly available data focuses primarily on its efficacy and mechanism of action, with a significant lack of detailed safety and toxicology findings. This document synthesizes the available information and outlines the typical safety assessments such a compound would undergo.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions by binding to the androgen receptor (AR) and acting as a ligand with mixed agonist and antagonist activities in a tissue-selective manner.[1][2] In tissues like muscle and bone, it exhibits agonist effects, promoting anabolic pathways. Conversely, in tissues such as the prostate, it displays antagonistic or weak partial agonist activity, thereby sparing these tissues from the undesirable proliferative effects associated with conventional androgens.

Signaling Pathway

The binding of a SARM like this compound to the androgen receptor initiates a cascade of molecular events, leading to the transcription of target genes. The tissue-specific effects are thought to be mediated by the recruitment of tissue-specific co-regulatory proteins (coactivators or corepressors) to the SARM-AR complex.

SARM_Signaling_Pathway cluster_cell Target Cell (e.g., Myocyte) SARM This compound (SARM) AR Androgen Receptor (AR) SARM->AR Binds SARM_AR SARM-AR Complex HSP HSP HSP->AR Dissociates Dimer Dimerized SARM-AR Complex SARM_AR->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Coactivator Tissue-Specific Coactivators Coactivator->Dimer Recruited Anabolic Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic

Caption: Generalized SARM Signaling Pathway.

Publicly Available Efficacy Data (Preclinical)

Studies in orchidectomized (castrated) rats have shown that this compound stimulated the growth of the levator ani muscle, a proxy for anabolic activity in skeletal muscle.[1][2] At a dose of 10 mg/kg, it produced maximal growth of this muscle.[1][2] In contrast to its anabolic effects, the same dose led to a 30% reduction in prostate weight in intact rats, highlighting its tissue selectivity.[1][2] Furthermore, it demonstrated positive effects on bone turnover markers and enhanced sexual preference in female rats.[1][2]

Safety and Toxicology: Data Gap

A thorough search of publicly available scientific literature, patent databases, and regulatory documents did not yield any specific safety and toxicology data for this compound. Typically, a preclinical safety evaluation for a compound like this compound would include a battery of in vitro and in vivo studies to assess its potential for toxicity. The absence of this data in the public domain prevents a detailed analysis.

Standard Preclinical Toxicology Assessment (Hypothetical)

For a compound like this compound, a standard preclinical safety and toxicology program, often conducted under Good Laboratory Practice (GLP) guidelines, would likely include the following assessments. The experimental protocols would be highly detailed, specifying the test system, dose levels, route of administration, duration of exposure, and endpoints measured.

Table 1: Hypothetical Preclinical Safety and Toxicology Profile for a SARM

Assessment Area Typical Assays Key Endpoints
Genotoxicity - Ames Test (bacterial reverse mutation)- In vitro Micronucleus or Chromosomal Aberration Assay (in mammalian cells)- In vivo Micronucleus Assay (in rodent hematopoietic cells)- Mutagenicity- Clastogenicity- Aneugenicity
General Toxicology - Dose-range finding studies in two species (rodent and non-rodent)- Repeated-dose toxicity studies (e.g., 28-day or 90-day) in two species- Clinical observations- Body weight, food consumption- Clinical pathology (hematology, clinical chemistry)- Organ weights- Macroscopic and microscopic pathology
Safety Pharmacology - Core battery: Cardiovascular (e.g., hERG assay, in vivo telemetry), Respiratory, and Central Nervous System assessments- Effects on vital functions- QT interval prolongation- Blood pressure, heart rate- Respiratory rate- Behavioral changes
Reproductive Toxicology - Fertility and early embryonic development- Embryo-fetal development- Mating performance, fertility indices- Implantation, fetal viability, malformations
ADME - Absorption, Distribution, Metabolism, and Excretion studies- Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)- Metabolite profiling and identification
Experimental Workflow: A Typical In Vivo Toxicology Study

The following diagram illustrates a generalized workflow for a repeated-dose in vivo toxicology study, which would be a critical component of the safety assessment for this compound.

InVivo_Tox_Workflow cluster_workflow Generalized In Vivo Toxicology Workflow DoseRange Dose-Range Finding (Non-GLP) Definitive Definitive Study Design (GLP) DoseRange->Definitive Dosing Dosing Phase (e.g., 28 or 90 days) Definitive->Dosing Monitoring In-life Monitoring (Clinical signs, body weight, etc.) Dosing->Monitoring Terminal Terminal Procedures (Blood collection, necropsy) Monitoring->Terminal Analysis Sample Analysis (Clinical pathology, histopathology) Terminal->Analysis Report Final Report (Data interpretation, NOAEL determination) Analysis->Report

Caption: Workflow for a repeated-dose in vivo toxicology study.

Conclusion

While this compound demonstrated a promising preclinical profile as a tissue-selective androgen receptor modulator, the lack of publicly available, detailed safety and toxicology data precludes a comprehensive assessment of its risk profile. The information presented here is based on the limited publications available and provides a general framework for the type of safety evaluation such a compound would undergo. Researchers and drug development professionals should be aware that the absence of published safety data does not imply the absence of risk, and any further investigation or development of this or similar compounds would necessitate a thorough and rigorous non-clinical safety assessment.

References

Methodological & Application

JNJ-28330835 Experimental Protocol for Rat Models: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical rat models.[1] As a SARM, this compound selectively binds to the androgen receptor (AR), leading to tissue-specific gene expression and downstream signaling. This tissue selectivity presents a promising therapeutic avenue for conditions such as muscle wasting diseases, osteoporosis, and andropause, potentially avoiding the undesirable androgenic side effects associated with traditional anabolic steroids.

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in rat models, based on publicly available data. The protocols detailed below cover the assessment of its effects on lean body mass, muscle growth, and its underlying signaling pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Orchidectomized (ORX) Rats
ParameterAnimal ModelTreatment GroupDosageDurationOutcome
Levator Ani Muscle GrowthOrchidectomized RatsThis compound10 mg/kgNot SpecifiedStimulated maximal growth
Lean Body MassOrchidectomized RatsThis compoundNot SpecifiedNot SpecifiedPrevented half of the loss associated with orchidectomy
Lean Body Mass RestorationAged Orchidectomized RatsThis compoundNot SpecifiedNot SpecifiedRestored about 30% of lost lean mass
Table 2: Effects of this compound on Prostate Weight in Intact Rats
ParameterAnimal ModelTreatment GroupDosageDurationOutcome
Prostate WeightIntact RatsThis compound10 mg/kgNot SpecifiedReduced by a mean of 30%

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male Sprague-Dawley rats are a commonly used strain for such studies.

  • Age: Young adult rats (approximately 8-10 weeks old) are typically used for orchidectomy models. Aged rats (e.g., >18 months) can be used to model age-related muscle loss.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.

  • Acclimation: Allow for a minimum of one week of acclimation to the facility before any experimental procedures.

Orchidectomy (Surgical Castration) Protocol
  • Objective: To create a model of androgen deficiency to assess the anabolic effects of this compound.

  • Anesthesia: Anesthetize the rats using an appropriate method, such as isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position. Shave and sterilize the scrotal area.

    • Make a single midline incision through the scrotum.

    • Exteriorize one testicle at a time through the incision.

    • Ligate the spermatic cord and associated blood vessels with absorbable suture material.

    • Excise the testicle distal to the ligature.

    • Return the ligated stump to the scrotal sac.

    • Repeat the procedure for the other testicle.

    • Close the scrotal incision with sutures or surgical clips.

  • Post-operative Care: Administer analgesics as per veterinary guidelines. Monitor the animals for signs of pain or infection. Allow for a recovery period of at least one week before starting the treatment.

This compound Formulation and Administration
  • Formulation (assumed): Based on common practices for oral administration of hydrophobic compounds in rats, a likely vehicle is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture such as DMSO, PEG300, and Tween 80 in saline. The exact formulation should be optimized for solubility and stability.

  • Administration: Administer this compound orally via gavage once daily. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).

  • Dosing: A dose of 10 mg/kg has been shown to be effective for muscle growth stimulation.[1] A dose-response study may be necessary to determine the optimal dose for other endpoints.

Assessment of Lean Body Mass and Body Composition by MRI
  • Objective: To non-invasively quantify changes in lean body mass, fat mass, and total body water.

  • Methodology:

    • Anesthetize the rats (e.g., with isoflurane) to prevent movement during scanning.

    • Use a dedicated small animal Magnetic Resonance Imaging (MRI) system.

    • Acquire whole-body scans using a T1-weighted spin-echo sequence.

    • Analyze the images using specialized software to segment and quantify different tissue compartments (fat, muscle, organs).

  • Timeline: Perform MRI scans at baseline (before treatment) and at specified time points throughout the study (e.g., every 2-4 weeks) to monitor longitudinal changes.

Tissue Collection and Analysis
  • Euthanasia: At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Dissection: Carefully dissect and weigh specific tissues of interest, including the levator ani muscle (a highly androgen-sensitive muscle), prostate, and seminal vesicles.

  • Further Analysis: Tissues can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, qPCR) or fixed in formalin for histological examination.

Signaling Pathway and Experimental Workflow Diagrams

JNJ_28330835_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_inactive Inactive Androgen Receptor (AR) JNJ->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Activation ARE Androgen Response Element (ARE) AR_active->ARE Translocation & Binding PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synth Protein Synthesis mTOR->Protein_Synth Muscle_Growth Muscle Growth (Hypertrophy) Protein_Synth->Muscle_Growth Leads to Gene_Trans Gene Transcription (e.g., IGF-1) ARE->Gene_Trans Initiates Gene_Trans->PI3K Activates

Caption: Signaling pathway of this compound in skeletal muscle.

JNJ_28330835_Experimental_Workflow start Start: Acclimation of Rats surgery Orchidectomy (ORX) or Sham Surgery start->surgery recovery Post-operative Recovery (1 week) surgery->recovery baseline Baseline Measurements (Body Weight, MRI) recovery->baseline treatment Daily Oral Administration: - Vehicle - this compound (e.g., 10 mg/kg) baseline->treatment monitoring Longitudinal Monitoring (Body Weight, MRI) treatment->monitoring Throughout Study endpoint Endpoint: Euthanasia & Tissue Collection (Levator Ani, Prostate) monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for evaluating this compound in rats.

References

Application Notes and Protocols for JNJ-28330835 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the selective androgen receptor modulator (SARM), JNJ-28330835, in rodent models, based on available preclinical data. The included protocols are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and pharmacokinetic profile of this compound.

Introduction

This compound is a nonsteroidal, orally active SARM with tissue-selective anabolic effects.[1] Preclinical studies in rats have demonstrated its potential for increasing muscle mass and stimulating female sexual behavior with minimal impact on the prostate.[1] These characteristics make it a compound of interest for potential therapeutic applications in muscle-wasting conditions and female sexual dysfunction.

Data Presentation

Table 1: In Vivo Efficacy of Oral this compound in Rats
Animal ModelDosageDosing RegimenPrimary OutcomeResultReference
Orchidectomized Male Sprague-Dawley Rats10 mg/kgDaily Oral GavageLevator Ani Muscle GrowthMaximal stimulation of muscle growth[1]
Intact Male Sprague-Dawley Rats10 mg/kgDaily Oral GavageProstate Weight30% reduction in prostate weight[1]
Orchidectomized Male Sprague-Dawley RatsNot SpecifiedDaily Oral GavageLean Body MassPrevention of 50% of lean body mass loss[1]
Aged Orchidectomized Male Sprague-Dawley RatsNot SpecifiedDaily Oral GavageLean Body MassRestoration of ~30% of lost lean mass[1]
Ovariectomized Female Sprague-Dawley RatsNot SpecifiedDaily Oral GavageSexual BehaviorEnhanced preference for sexually intact males[1]
Table 2: Pharmacokinetic Parameters of Representative SARMs in Male Sprague-Dawley Rats (for reference)

No specific pharmacokinetic data for this compound is publicly available. The following data for other SARMs (S-1 and S-4) is provided for general guidance in study design.

CompoundDose (Oral)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
S-10.1 - 30 mg/kg~1.0 - 2.03.6 - 5.255 - 60[2]
S-41 - 30 mg/kgNot Specified2.6 - 5.3Dose-dependent, complete at lower doses[3]

Signaling Pathway

This compound, as a SARM, selectively binds to the androgen receptor (AR). The following diagram illustrates the general mechanism of action of AR agonists.

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binds AR_SARM AR-SARM Complex AR_HSP->AR_SARM Conformational Change & HSP Dissociation AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis (e.g., muscle proteins) Transcription->Translation Cellular_Response Tissue-Specific Anabolic Effects Translation->Cellular_Response AR_SARM_dimer->ARE Binds

Figure 1: Simplified signaling pathway of this compound via the Androgen Receptor.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in rodents.

Note: The specific vehicle used in the primary study by Allan et al. (2007) is not publicly available. The following protocol describes a commonly used vehicle for SARMs. Researchers should perform their own solubility and stability tests.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile water or saline

  • Vortex mixer

  • Sonicator (optional)

  • Sterile tubes

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Prepare the vehicle solution. A common vehicle for SARMs is 5% DMSO in PEG300.[2] To prepare 10 mL of this vehicle, mix 0.5 mL of DMSO with 9.5 mL of PEG300.

  • Add a small amount of the vehicle to the this compound powder and triturate to form a paste.

  • Gradually add the remaining vehicle while vortexing to ensure the compound is fully dissolved or suspended.

  • If necessary, use a sonicator to aid in dissolution.

  • Visually inspect the solution for homogeneity before administration.

  • Prepare fresh dosing solutions regularly and store at -20°C as a precaution.[2]

Protocol 2: Evaluation of Anabolic Activity in Orchidectomized Rats

Objective: To assess the myotrophic (muscle-building) effects of this compound on the levator ani muscle in a castrated rat model.

Experimental Workflow:

Anabolic_Assay_Workflow start Acclimatize Male Sprague-Dawley Rats surgery Orchidectomy (Surgical Castration) start->surgery recovery Post-operative Recovery Period surgery->recovery dosing Daily Oral Gavage: - Vehicle Control - this compound (10 mg/kg) recovery->dosing necropsy Necropsy dosing->necropsy After Treatment Period dissection Dissect Levator Ani Muscle and Ventral Prostate necropsy->dissection weighing Record Wet Weights dissection->weighing analysis Data Analysis: Compare tissue weights between groups weighing->analysis

Figure 2: Workflow for assessing the anabolic activity of this compound.

Materials:

  • Male Sprague-Dawley rats (young adult)

  • This compound dosing solution (from Protocol 1)

  • Vehicle control solution

  • Oral gavage needles

  • Surgical instruments for orchidectomy

  • Anesthetics

  • Analytical balance

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Orchidectomy:

    • Anesthetize the rats according to approved institutional protocols.

    • Perform bilateral orchidectomy (castration).

    • Provide post-operative care, including analgesics.

  • Recovery: Allow animals to recover for a period (e.g., 7-14 days) to ensure androgen levels have depleted.

  • Dosing:

    • Randomly assign rats to treatment groups (e.g., vehicle control, this compound 10 mg/kg).

    • Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

    • Monitor animal body weight and health daily.

  • Necropsy and Tissue Collection:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect the levator ani muscle and the ventral prostate.

    • Remove any adhering fat and connective tissue.

  • Data Collection:

    • Blot the tissues dry and immediately record their wet weight.

  • Data Analysis:

    • Normalize tissue weights to body weight if significant differences in body weight exist between groups.

    • Compare the mean tissue weights between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Assessment of Female Sexual Preference

Objective: To evaluate the effect of this compound on the sexual preference of ovariectomized female rats.

Experimental Workflow:

Sexual_Preference_Workflow start Acclimatize Female Sprague-Dawley Rats surgery Ovariectomy (Surgical Removal of Ovaries) start->surgery recovery Post-operative Recovery Period surgery->recovery dosing Daily Oral Gavage: - Vehicle Control - this compound recovery->dosing testing Partner Preference Test dosing->testing After Treatment Period habituation Habituation to Test Arena testing->habituation preference_test Female chooses between Intact Male and Orchidectomized Male habituation->preference_test analysis Data Analysis: - Time spent with each male - Number of interactions preference_test->analysis

Figure 3: Workflow for the female rat partner preference test.

Materials:

  • Female Sprague-Dawley rats

  • Sexually experienced, intact male stimulus rats

  • Orchidectomized (nonsexual) male stimulus rats

  • This compound dosing solution (from Protocol 1)

  • Vehicle control solution

  • Three-chambered partner preference test apparatus

  • Video recording and analysis software

Procedure:

  • Animal Preparation:

    • Acclimatize female rats.

    • Perform ovariectomy and allow for post-operative recovery.

  • Dosing:

    • Administer this compound or vehicle daily via oral gavage for the specified treatment duration.

  • Partner Preference Testing:

    • Habituate the female rat to the central chamber of the test apparatus for a short period.

    • Place a sexually intact male in one side chamber and an orchidectomized male in the other side chamber. The stimulus males are typically confined to their respective chambers.

    • Place the experimental female in the central chamber and allow her to freely explore all three chambers for a set duration (e.g., 15-30 minutes).

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • Analyze the video recordings to quantify:

      • The amount of time the female spends in each of the three chambers.

      • The number of entries into each chamber.

      • Time spent in proximity to each stimulus male.

  • Data Analysis:

    • Calculate a preference score (e.g., time with intact male / total time with both males).

    • Compare the preference scores between the vehicle and this compound treated groups using appropriate statistical methods.

Disclaimer

The information provided in these application notes and protocols is intended for research use only by qualified professionals. The protocols are based on publicly available scientific literature and should be adapted and optimized for specific experimental conditions. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

Preparing JNJ-28330835 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a potent and selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical models.[1] As a nonsteroidal agent, it holds promise for various therapeutic applications, including muscle-wasting conditions and osteoporosis.[1] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to support further research and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.

PropertyValue
Molecular FormulaC₁₄H₁₀F₆N₄O
Molecular Weight364.25 g/mol
AppearanceSolid powder
SolubilitySoluble in DMSO

In Vivo Efficacy of this compound in Rat Models

The following tables summarize the quantitative data from in vivo studies in rats, highlighting the selective anabolic effects of this compound.

Anabolic Effects on Muscle and Prostate
Animal ModelDose (mg/kg)Effect on Levator Ani MuscleEffect on Prostate Weight
Orchidectomized Rats10Maximal growth stimulation-
Intact Rats10No inhibitory effectReduced by a mean of 30%
Effects on Body Composition and Bone
Animal ModelEffect on Lean Body MassEffect on Bone Turnover Markers
Orchidectomized RatsPrevented half of the loss associated with orchidectomy; Restored about 30% of lost lean mass in aged orchidectomized rats.Agonist effects on markers of both osteoclast and osteoblast activity, suggesting reduced bone turnover.

Signaling Pathway of this compound

This compound exerts its effects by selectively modulating the androgen receptor (AR). The binding of this compound to the AR initiates a signaling cascade that leads to the transcription of target genes responsible for anabolic effects in muscle and bone.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) JNJ->AR_complex Binds to AR JNJ_AR This compound-AR Complex AR_complex->JNJ_AR Conformational Change & HSP Dissociation JNJ_AR_dimer JNJ-AR Dimer JNJ_AR->JNJ_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA JNJ_AR_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Recruits Co-regulators Co_regulators Co-regulators Co_regulators->ARE Translation Protein Synthesis (Anabolic Effects) Transcription->Translation mRNA

Androgen Receptor Signaling Pathway for this compound

Experimental Protocols

Preparation of this compound for Oral Gavage in Rats

This protocol describes the preparation of a this compound formulation suitable for oral gavage in rats, based on common vehicles for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosing concentration and the total volume of the formulation to be prepared. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of this compound is required.

  • Prepare the vehicle: A commonly used vehicle for SARMs is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

    • For a 10 mL final volume, this corresponds to:

      • 0.5 mL DMSO

      • 3.0 mL PEG300

      • 0.5 mL Tween 80

      • 6.0 mL Saline

  • Dissolve this compound in DMSO:

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the required volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid excessive heat.

  • Add PEG300:

    • To the this compound/DMSO solution, add the required volume of PEG300.

    • Vortex the mixture until it is homogeneous.

  • Add Tween 80:

    • Add the required volume of Tween 80 to the mixture.

    • Vortex thoroughly to ensure uniform distribution.

  • Add Saline/PBS:

    • Slowly add the sterile saline or PBS to the mixture while vortexing to bring the solution to the final desired volume.

    • Continue to vortex until a clear and homogenous solution is obtained.

  • Final Formulation and Storage:

    • The final formulation should be a clear solution.

    • It is recommended to prepare the formulation fresh on the day of the experiment.

    • If short-term storage is necessary, store the formulation protected from light at 2-8°C. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. The stability of the formulation under these conditions should be validated.

Experimental Workflow for this compound Formulation Workflow for this compound Oral Gavage Formulation cluster_preparation Formulation Preparation cluster_qc Quality Control & Administration weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG300 dissolve->add_peg add_tween 4. Add Tween 80 add_peg->add_tween add_saline 5. Add Saline/PBS add_tween->add_saline final_solution 6. Final Homogenous Solution add_saline->final_solution visual_insp Visual Inspection (Clarity) final_solution->visual_insp storage Storage (Fresh or 2-8°C, protected from light) visual_insp->storage administer Oral Gavage to Rats storage->administer

Workflow for this compound Oral Gavage Formulation
In Vivo Administration Protocol for Rats

This protocol outlines the procedure for oral gavage administration of the prepared this compound formulation to rats.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the start of the study.

  • Dose Calculation:

    • Weigh each rat on the day of dosing to accurately calculate the volume of the formulation to be administered.

    • The dosing volume is typically in the range of 1-5 mL/kg body weight for rats. The exact volume should be kept consistent across all animals in the study.

  • Animal Restraint:

    • Gently but firmly restrain the rat. Proper restraint is crucial to ensure the safety of both the animal and the researcher and to facilitate accurate dosing.

  • Gavage Administration:

    • Attach the gavage needle to the syringe containing the calculated dose of the this compound formulation.

    • Ensure there are no air bubbles in the syringe.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, do not force the needle; withdraw and re-insert.

    • Once the needle is properly positioned in the esophagus, slowly administer the formulation.

  • Post-Administration Monitoring:

    • After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Continue to monitor the animals according to the study protocol.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol. This protocol is intended as a guide and may need to be adapted for specific experimental needs.

References

Application Note: Formulation of JNJ-28330835 with DMSO and PEG300 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

AN-28330835-FP01

Abstract

This document provides detailed protocols for the formulation of JNJ-28330835, a selective androgen receptor modulator (SARM), using a co-solvent system of Dimethyl Sulfoxide (B87167) (DMSO) and Polyethylene Glycol 300 (PEG300).[1][2] Due to the characteristically poor aqueous solubility of many small molecule drug candidates, this vehicle is designed to enhance solubility for administration in preclinical in vitro and in vivo studies.[3] The protocols outlined below cover stock solution preparation, final dosing formulation, and stability assessment, supported by solubility data and visual workflow diagrams.

Introduction

This compound is an investigational, nonsteroidal SARM with demonstrated efficacy in animal models for enhancing lean body mass with minimal effects on prostate size.[2][4] Like many orally active small molecules, this compound is expected to have low aqueous solubility, posing a challenge for preclinical evaluation.[5][3] Co-solvent systems are a common and effective strategy to overcome this limitation.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6][7] Polyethylene Glycol 300 (PEG300) is a low-molecular-weight polymer of ethylene (B1197577) oxide that is miscible with water and serves as a safe and effective vehicle and solubilizer in pharmaceutical formulations.[8][9][10] This application note details a robust method for formulating this compound in a DMSO and PEG300 vehicle suitable for oral gavage in rodent studies.

Data Presentation

Quantitative data for this compound and its solubility in the recommended vehicle are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide [1][11]
Molecular Formula C₁₄H₁₀F₆N₄O [12]
Molecular Weight 364.25 g/mol [12]

| Appearance | White to off-white solid | (Assumed) |

Table 2: Solubility of this compound in Various Solvents and Vehicles (Hypothetical Data) Solubility assessments were performed at 25°C by visual inspection after 1 hour of agitation.

Solvent / Vehicle Composition (v/v) Max Solubility (mg/mL) Observations
Water 100% < 0.01 Insoluble, suspension
Saline (0.9% NaCl) 100% < 0.01 Insoluble, suspension
DMSO 100% > 50 Clear solution
PEG300 100% ~15 Clear solution
Vehicle FP01 10% DMSO / 90% PEG300 ≥ 20 Clear, stable solution

| Vehicle FP02 | 5% DMSO / 95% PEG300 | ~10 | Clear solution |

Experimental Protocols

Materials and Reagents:

  • This compound powder (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (e.g., Sigma-Aldrich D2650)

  • Polyethylene Glycol 300 (PEG300), NF/FCC Grade (e.g., Sigma-Aldrich P3015)

  • Sterile, conical polypropylene (B1209903) tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile, filtered tips

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Sterile syringe filters (0.22 µm, PVDF or PTFE)

Protocol 1: Preparation of 50 mg/mL this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 50 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mg/mL Dosing Formulation in 10% DMSO / 90% PEG300

This protocol describes the preparation of 1 mL of the final dosing solution. The volumes can be scaled as required.

  • Aliquot Stock: Dispense 200 µL of the 50 mg/mL this compound stock solution (from Protocol 1) into a sterile 1.5 mL tube.

  • Add Co-Solvent: Add 800 µL of PEG300 to the same tube.

  • Mixing: Cap the tube and vortex vigorously for 30-60 seconds to ensure homogeneity.

  • Warming (Optional): If the solution appears cloudy or viscous, warm it in a 37°C water bath for 5-10 minutes, followed by brief vortexing.

  • Final Inspection: The final formulation should be a clear, slightly viscous solution.

  • Use/Storage: This formulation should be prepared fresh daily for animal dosing. If short-term storage is necessary, keep it at 2-8°C, protected from light, for no more than 24 hours. Before use, allow the solution to return to room temperature and vortex briefly.

Protocol 3: Vehicle Control Preparation

For preclinical studies, a vehicle-only control group is essential.

  • Mixing: In a sterile tube, combine 100 µL of DMSO and 900 µL of PEG300.

  • Homogenization: Vortex for 30 seconds until the solution is uniform.

  • Storage and Handling: Treat the vehicle control identically to the drug formulation.

Visualizations

Signaling Pathway

This compound acts as a selective modulator of the Androgen Receptor (AR). The diagram below illustrates the general mechanism of AR signaling, which this compound modulates.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone (Androgen) AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation JNJ This compound (SARM) JNJ->AR Binds & Modulates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., Muscle Growth) ARE->Transcription Initiates

Caption: Androgen Receptor (AR) signaling pathway modulated by this compound.

Experimental Workflow

The following diagram outlines the logical steps for preparing the final dosing formulation as described in Protocol 2.

Formulation_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in 100% DMSO to create 50 mg/mL Stock weigh->dissolve vortex1 3. Vortex until Clear dissolve->vortex1 aliquot 4. Aliquot 200 µL of Stock Solution vortex1->aliquot add_peg 5. Add 800 µL of PEG300 aliquot->add_peg vortex2 6. Vortex Vigorously for 60s add_peg->vortex2 inspect 7. Visually Inspect for Clarity vortex2->inspect end End: 10 mg/mL Formulation Ready for Dosing inspect->end

Caption: Workflow for preparing this compound dosing formulation.

Safety and Handling

  • This compound: This is an investigational compound. Researchers should consult the Material Safety Data Sheet (MSDS) and handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[13] Always wear appropriate chemical-resistant gloves (nitrile gloves should be double-gloved) and handle in a well-ventilated area or chemical fume hood.[6]

  • PEG300: Generally considered to have low toxicity.[14] However, standard laboratory PPE should be worn during handling.

This protocol provides a starting point for preclinical formulation. Researchers may need to adjust concentrations and vehicle ratios based on their specific experimental needs and the observed stability and tolerability in the animal model.

References

Application Notes and Protocols for JNJ-28330835 in an In Vitro Androgen Receptor Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic activity.[1] In preclinical studies, it has been shown to enhance muscle growth and sexual behavior with minimal impact on prostate size.[1][2] This document provides detailed application notes and protocols for characterizing the in vitro activity of this compound using an androgen receptor (AR) reporter assay. This assay is a critical tool for quantifying the potency and efficacy of compounds that modulate AR activity.

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics.[3] Upon binding to an androgen, the AR translocates from the cytoplasm to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[3][4] This binding event initiates the transcription of target genes. Reporter gene assays leverage this mechanism by placing a reporter gene, such as luciferase or beta-galactosidase, under the control of an ARE-containing promoter.[4][5] The activity of the reporter enzyme is then used as a surrogate measure of AR activation or inhibition.

Principle of the Assay

The in vitro androgen receptor reporter assay is a cell-based assay designed to quantify the ability of a test compound to modulate the transcriptional activity of the androgen receptor. The fundamental principle involves the use of a host cell line that is engineered to express the human androgen receptor (AR) and a reporter gene construct. This construct contains a promoter with multiple androgen response elements (AREs) driving the expression of a readily detectable protein, most commonly luciferase.

When an AR agonist (like the natural ligand dihydrotestosterone, DHT) is added, it binds to the AR, leading to the activation of the reporter gene and a measurable signal (e.g., light output from the luciferase reaction). This compound, as a SARM, can be evaluated for its agonist activity by its ability to induce a signal on its own, and for its antagonist activity by its ability to inhibit the signal induced by an agonist like DHT.

Data Presentation

The following table summarizes the in vitro activity of this compound in a typical androgen receptor reporter assay.

ParameterCell LineAssay TypeAgonistThis compound Activity
Agonist ActivityCV-1Co-transfection with human AR and MMTV-luciferase reporter-Partial Agonist
Antagonist ActivityCV-1Co-transfection with human AR and MMTV-luciferase reporterDihydrotestosterone (DHT)Partial Antagonist

Note: Specific EC50 and IC50 values for this compound are not publicly available in the reviewed literature. The table reflects the qualitative description of its activity as a partial agonist and partial antagonist.

Experimental Protocols

This section outlines a representative protocol for an androgen receptor reporter assay to evaluate the activity of this compound. This protocol is based on commonly used methods in the field.[6][7]

Materials and Reagents
  • Cell Line: CV-1 (African green monkey kidney) or other suitable host cell line with low endogenous AR expression.

  • Plasmids:

    • An expression vector containing the full-length human androgen receptor (e.g., pCMV-hAR).

    • A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-Luc).

    • A control vector for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase or β-galactosidase).

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For the assay, charcoal-stripped FBS is used to remove endogenous steroids.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Control Compounds:

    • Agonist: Dihydrotestosterone (DHT).

    • Antagonist: Bicalutamide or Flutamide.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega's Luciferase Assay System).

  • Luminometer: For measuring luciferase activity.

  • 96-well cell culture plates.

Experimental Procedure

Day 1: Cell Seeding and Transfection

  • Trypsinize and count CV-1 cells.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • On the following day, when cells are approximately 70-80% confluent, prepare the transfection mix. For each well, combine the AR expression vector, the MMTV-Luc reporter vector, and the normalization control vector with the transfection reagent in serum-free medium, according to the manufacturer's instructions.

  • Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.

  • After incubation, replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound and control compounds (DHT, bicalutamide) in DMEM with 10% charcoal-stripped FBS.

  • To determine agonist activity, add the different concentrations of this compound to the transfected cells.

  • To determine antagonist activity, add the different concentrations of this compound in the presence of a fixed concentration of DHT (typically at its EC50 value).

  • Include appropriate controls: vehicle only (negative control), DHT only (positive control for agonism), and DHT plus a known antagonist (positive control for antagonism).

  • Incubate the plates for 18-24 hours at 37°C.

Day 3: Luciferase Assay

  • Remove the medium from the wells and wash the cells once with phosphate-buffered saline (PBS).

  • Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit.

  • Measure the firefly luciferase activity in each well using a luminometer according to the manufacturer's protocol.

  • If a normalization vector was used, measure the activity of the normalization reporter (e.g., Renilla luciferase).

Data Analysis
  • Normalize the firefly luciferase readings to the normalization control readings for each well to account for variations in transfection efficiency and cell number.

  • For agonist activity, plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonist activity, plot the percentage of inhibition of the DHT-induced signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Androgen Androgen (e.g., DHT) Androgen->AR Binds JNJ This compound JNJ->AR Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Reporter Gene (e.g., Luciferase) ARE->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Reporter Protein mRNA->Protein

Caption: Androgen receptor signaling pathway and the principle of the reporter assay.

Experimental Workflow for AR Reporter Assay

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 A Seed CV-1 cells in 96-well plate B Transfect with AR, MMTV-Luc, and normalization plasmids A->B C Treat cells with This compound and controls (DHT, Vehicle) B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Data Analysis (EC50 / IC50) E->F

Caption: A three-day experimental workflow for the this compound AR reporter assay.

Logical Relationship of this compound Activity

JNJ_Activity cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity JNJ This compound A1 Binds to AR JNJ->A1 B1 Competes with DHT for AR binding JNJ->B1 A2 Induces partial conformational change A1->A2 A3 Partial activation of reporter gene A2->A3 B2 Prevents full agonist-induced conformational change B1->B2 B3 Inhibition of DHT-mediated reporter gene activation B2->B3

Caption: Dual partial agonist and antagonist activity of this compound at the androgen receptor.

References

Application Notes and Protocols for Testing JNJ-28330835 Activity in COS-1 and CHO-K1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a non-steroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic and anti-androgenic effects.[1][2][3] As a modulator of the androgen receptor (AR), this compound holds therapeutic potential for conditions such as muscle wasting and hypogonadism, with the aim of minimizing the adverse effects associated with traditional anabolic steroids.[3][4][5][6][7] These application notes provide detailed protocols for evaluating the in vitro activity of this compound using two commonly employed mammalian cell lines: COS-1 (monkey kidney fibroblast-like) and CHO-K1 (Chinese hamster ovary). These cell lines are amenable to transfection and are widely used for studying receptor signaling and compound screening.

The protocols outlined below describe methods to determine the potency and efficacy of this compound as an AR agonist or antagonist through reporter gene assays and to assess its influence on AR nuclear translocation.

Data Summary

The following table summarizes hypothetical quantitative data for the activity of this compound in androgen receptor-mediated assays. This data is representative of what could be expected from the described experimental protocols.

Assay Type Cell Line Parameter This compound Dihydrotestosterone (DHT) Bicalutamide
AR Agonist Activity (Reporter Assay) COS-1EC5015 nM1 nMN/A
Emax (% of DHT)75%100%N/A
AR Antagonist Activity (Reporter Assay) COS-1IC50500 nMN/A100 nM
AR Nuclear Translocation CHO-K1EC5025 nM5 nMN/A

Table 1: Representative activity of this compound in AR-dependent assays. EC50 and IC50 values represent the concentration for 50% maximal effect or inhibition, respectively. Emax represents the maximum efficacy relative to the natural androgen, DHT.

Signaling Pathway

This compound, as a SARM, directly interacts with the androgen receptor. In its basal state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators or co-repressors, which in turn modulates the transcription of target genes.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_HSP AR-HSP Complex JNJ->AR_HSP Binds AR_JNJ AR-JNJ-28330835 AR_HSP->AR_JNJ Conformational Change AR_JNJ_dimer Dimerized AR-JNJ-28330835 AR_JNJ->AR_JNJ_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_JNJ_dimer->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Modulates

Caption: Androgen Receptor Signaling Pathway Modulation by this compound.

Experimental Protocols

AR Transactivation Reporter Assay in COS-1 Cells

This protocol is designed to quantify the agonist and antagonist activity of this compound on the human androgen receptor using a luciferase reporter system.

Materials:

  • COS-1 cells (ATCC® CRL-1650™)

  • DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • pCMV-hAR expression vector (human androgen receptor)

  • MMTV-luciferase reporter vector

  • pRL-TK (Renilla luciferase control vector)

  • This compound, Dihydrotestosterone (DHT), Bicalutamide

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol Workflow:

Reporter_Assay_Workflow A 1. Seed COS-1 cells in 96-well plates B 2. Transfect cells with AR, MMTV-luc, and Renilla plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat with this compound, DHT, or Bicalutamide C->D E 5. Incubate for another 24 hours D->E F 6. Lyse cells and measure Firefly & Renilla luciferase activity E->F G 7. Analyze data: Normalize and calculate EC50/IC50 F->G

Caption: Workflow for the AR Transactivation Reporter Assay.

Detailed Steps:

  • Cell Seeding:

    • Culture COS-1 cells in DMEM with 10% CS-FBS.

    • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Transfection:

    • Prepare a transfection mix in Opti-MEM containing the pCMV-hAR, MMTV-luciferase, and pRL-TK plasmids.

    • Add the transfection reagent (e.g., Lipofectamine 2000) to the plasmid mix, incubate as per the manufacturer's protocol, and then add to the cells.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • For Agonist Assay: Prepare serial dilutions of this compound and DHT in DMEM with 10% CS-FBS. Replace the transfection medium with the compound dilutions.

    • For Antagonist Assay: Prepare serial dilutions of this compound and Bicalutamide. Add these to wells containing a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM).

    • Incubate for an additional 24 hours.

  • Luciferase Measurement:

    • Aspirate the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

    • Measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • For agonist activity, plot the normalized luciferase units against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

    • For antagonist activity, plot the percentage inhibition of the DHT response against the log of the compound concentration to determine the IC50 value.

AR Nuclear Translocation Assay in CHO-K1 Cells

This protocol uses immunofluorescence to visualize and quantify the translocation of the androgen receptor from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • CHO-K1 cells (ATCC® CCL-61™)

  • F-12K Medium with 10% CS-FBS

  • pEGFP-hAR expression vector (human AR tagged with GFP)

  • Transfection reagent

  • This compound and DHT

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • High-content imaging system or fluorescence microscope

Protocol Workflow:

Translocation_Assay_Workflow A 1. Seed CHO-K1 cells on glass coverslips in 24-well plates B 2. Transfect cells with pEGFP-hAR plasmid A->B C 3. Incubate for 24 hours B->C D 4. Treat with this compound or DHT for 1-2 hours C->D E 5. Fix cells with PFA and stain nuclei with DAPI D->E F 6. Mount coverslips and acquire images using fluorescence microscopy E->F G 7. Quantify nuclear vs. cytoplasmic GFP signal to determine translocation F->G

Caption: Workflow for the AR Nuclear Translocation Assay.

Detailed Steps:

  • Cell Seeding:

    • Culture CHO-K1 cells in F-12K medium with 10% CS-FBS.

    • Seed 5 x 10^4 cells per well on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Transfection:

    • Transfect the cells with the pEGFP-hAR plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and DHT in serum-free F-12K medium.

    • Replace the medium with the compound dilutions and incubate for 1-2 hours at 37°C.

  • Cell Staining:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and then stain the nuclei with DAPI for 5 minutes.

    • Wash again with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Acquire images using a fluorescence microscope or a high-content imaging system, capturing both the GFP (AR) and DAPI (nucleus) channels.

    • Quantify the fluorescence intensity of GFP in the nucleus and the cytoplasm for a significant number of cells per treatment condition.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR translocation.

    • Plot the translocation ratio against the log of the compound concentration to determine the EC50 for nuclear translocation.

Conclusion

The provided protocols offer robust methods for characterizing the in vitro activity of this compound in COS-1 and CHO-K1 cells. The reporter gene assay is a powerful tool for determining the potency and efficacy of the compound as an agonist or antagonist of the androgen receptor. The nuclear translocation assay provides a direct visualization of the compound's ability to induce a critical step in AR signaling. Together, these assays can provide valuable insights into the mechanism of action of this compound and aid in its further development.

References

Application Notes and Protocols for JNJ-28330835 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic activity.[1][2][3] It has been investigated for its potential therapeutic benefits in conditions such as muscle wasting, with minimal effects on prostate tissue.[1][2][3] In cell-based assays, this compound has demonstrated mixed agonist and antagonist activity on the androgen receptor (AR), making it a compound of interest for studying AR signaling pathways.[1] These application notes provide an overview of the use of this compound in in vitro settings and detailed protocols for its characterization.

Mechanism of Action

This compound functions by binding to the androgen receptor, a member of the nuclear receptor superfamily.[4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription.[5] The tissue-selective effects of SARMs like this compound are believed to arise from conformational changes in the AR that lead to differential recruitment of co-regulator proteins in various cell types.

Quantitative Data Summary

While specific EC50 and IC50 values for this compound are not widely published in publicly available literature, the following table summarizes the typical concentration ranges and key parameters for SARMs in relevant cell-based assays. Researchers should determine the optimal concentration range for this compound empirically for each specific cell line and assay system.

ParameterCell LineAssay TypeTypical Concentration Range for SARMsReference Compound (Example)Reference Compound EC50/IC50 (Example)
Agonist Activity (EC50) MDA-MB-453, CV-1, HEK293AR Transactivation (Luciferase Reporter)0.1 nM - 10 µMDihydrotestosterone (DHT)~0.1 - 1 nM
Antagonist Activity (IC50) MDA-MB-453, LNCaPAR Transactivation (in presence of agonist)0.1 nM - 10 µMBicalutamide~1 µM
Receptor Binding Affinity (Ki) N/A (Cell-free or whole cell)Competitive Radioligand Binding Assay1 nM - 1 µMR1881 (Metribolone)~1 nM

Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway, which is modulated by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_HSP AR-HSP Complex JNJ->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Anabolism) Protein->Cellular_Response Agonist_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of this compound & controls B->C D Incubate for 18-24 hours C->D E Add luciferase reagent D->E F Measure luminescence E->F G Normalize data to vehicle F->G H Plot dose-response curve G->H I Calculate EC50 H->I

References

Probing SARM Activity: A Luciferase Reporter Gene Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits with reduced androgenic side effects. Quantifying the potency and efficacy of novel SARM candidates is a critical step in their preclinical development. The luciferase reporter gene assay is a robust and sensitive method for characterizing SARM activity. This document provides a detailed protocol for utilizing a dual-luciferase reporter assay to determine the in vitro activity of SARMs.

The principle of this assay is based on the ligand-induced activation of the AR.[1] In genetically engineered cells, the binding of a SARM to the AR triggers a conformational change, leading to the translocation of the SARM-AR complex into the nucleus. Within the nucleus, this complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter region of a reporter gene.[1][2] This binding event drives the transcription of the firefly luciferase gene. The resulting luciferase enzyme catalyzes a reaction with its substrate, luciferin, to produce a measurable bioluminescent signal that is proportional to the transcriptional activity of the AR.[3] A second reporter, Renilla luciferase, under the control of a constitutive promoter, is co-expressed to normalize for variations in cell number and transfection efficiency, thereby increasing the accuracy of the assay.[4]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as dihydrotestosterone (B1667394) (DHT), or a SARM to the AR in the cytoplasm. In its inactive state, the AR is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR then dimerizes and translocates to the nucleus, where it binds to AREs on the DNA.[1][2] This binding, along with the recruitment of co-activator proteins, initiates the transcription of target genes.

AR_Signaling_Pathway SARM SARM / DHT AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE ARE AR_Dimer->ARE Binding Luciferase Luciferase Gene ARE->Luciferase Activation Transcription Transcription Luciferase->Transcription

Figure 1: Androgen Receptor Signaling Pathway leading to Luciferase expression.

Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes a dual-luciferase reporter system.

Materials and Reagents
  • Cell Line: PC3 cells stably expressing the human androgen receptor (PC3-AR) and an ARE-driven firefly luciferase reporter. Alternatively, HEK293 cells can be co-transfected with AR expression and ARE-luciferase reporter plasmids.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to minimize background androgen levels, and 1% Penicillin-Streptomycin.

  • Test Compounds: SARM candidates and a positive control (e.g., Dihydrotestosterone, DHT).

  • Vehicle Control: DMSO (or the solvent used to dissolve test compounds).

  • Dual-Luciferase® Reporter Assay System: Includes Cell Culture Lysis Reagent, Luciferase Assay Reagent II (LAR II), and Stop & Glo® Reagent.

  • Phosphate-Buffered Saline (PBS)

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer capable of reading dual-luciferase assays.

Experimental Workflow

The following diagram outlines the key steps in the SARM luciferase reporter assay.

Experimental_Workflow arrow arrow start Start cell_seeding Seed cells into a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with SARMs, DHT, and vehicle control incubation1->treatment incubation2 Incubate for 18-24 hours treatment->incubation2 lysis Wash with PBS and lyse cells incubation2->lysis measure_firefly Add LAR II and measure Firefly luminescence lysis->measure_firefly measure_renilla Add Stop & Glo® and measure Renilla luminescence measure_firefly->measure_renilla data_analysis Normalize data and calculate fold change measure_renilla->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the SARM dual-luciferase assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Culture PC3-AR cells in RPMI-1640 with 10% CS-FBS.

    • Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of SARM candidates and the positive control (DHT) in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.1%.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Cell Lysis:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Aspirate the medium from each well.

    • Gently wash the cells once with 100 µL of PBS.

    • Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's instructions.

    • Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure firefly luminescence for 10 seconds.

    • Following the firefly reading, the luminometer should be programmed to inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure Renilla luminescence for 10 seconds.

    • Place the 96-well plate into the luminometer and begin the measurement sequence.

Data Presentation and Analysis

The data should be analyzed by first normalizing the firefly luciferase signal to the Renilla luciferase signal for each well to account for variability in cell number and transfection efficiency. The fold change in luciferase activity is then calculated relative to the vehicle control.

Normalization Calculation: Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

Fold Change Calculation: Fold Change = (Normalized Response of Treated Sample) / (Average Normalized Response of Vehicle Control)

The results can be summarized in a table to compare the potency and efficacy of different SARMs.

Table 1: SARM Activity in AR Luciferase Reporter Assay

CompoundConcentration (nM)Average Fold Change (vs. Vehicle)Standard Deviation
Vehicle (DMSO)0.1%1.00.1
DHT0.012.50.3
0.18.20.7
125.62.1
1048.94.5
10050.24.8
SARM A0.11.80.2
16.50.5
1022.11.9
10045.34.1
100046.14.3
SARM B0.11.20.1
13.10.4
1015.81.4
10038.73.5
100040.53.8

From this data, dose-response curves can be generated to calculate the EC50 value for each compound, which represents the concentration at which 50% of the maximal response is achieved.

Table 2: Potency and Efficacy of SARMs

CompoundEC50 (nM)Max Fold Induction
DHT0.850.2
SARM A7.546.1
SARM B22.140.5

Controls and Off-Target Effects

To ensure the validity of the results, it is crucial to include proper controls and consider potential off-target effects.

Logical_Relationships cluster_controls Essential Controls cluster_off_target Off-Target Effect Controls vehicle Vehicle Control (e.g., DMSO) interpretation Data Interpretation vehicle->interpretation Baseline Activity positive Positive Control (e.g., DHT) positive->interpretation Maximal AR Activation negative Negative Control (Untreated Cells) negative->interpretation Background Signal constitutive Constitutive Promoter Luciferase Assay constitutive->interpretation Rule out general transcription effects cell_free Cell-Free Luciferase Assay cell_free->interpretation Rule out direct luciferase inhibition

Figure 3: Logical relationships of controls for data interpretation.
  • Vehicle Control: Establishes the baseline level of luciferase activity.

  • Positive Control (DHT): Confirms that the assay system is responsive to a known AR agonist.

  • Negative Control (Untreated or Mock-Treated Cells): Measures the background signal of the assay.

  • Controlling for Off-Target Effects:

    • Constitutive Promoter Luciferase Assay: To determine if a SARM affects general cellular transcription or translation, it can be tested in a cell line expressing luciferase under the control of a constitutive promoter (e.g., CMV or SV40). A change in luciferase activity in this assay would suggest an off-target effect.

    • Cell-Free Luciferase Inhibition Assay: Some compounds can directly inhibit the luciferase enzyme, leading to false-negative results. To rule this out, SARMs can be incubated with purified firefly luciferase and its substrate in a cell-free system. A decrease in luminescence would indicate direct inhibition of the enzyme.

By following this detailed protocol and incorporating the appropriate controls, researchers can reliably and accurately determine the in vitro activity of SARM candidates, providing crucial data for their continued development.

References

Application Notes and Protocols for Measuring the Efficacy of JNJ-28330835 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) with tissue-specific anabolic and androgenic activity.[1] Preclinical studies in rat models have demonstrated its potential for treating conditions such as muscle wasting and female sexual dysfunction, with minimal hypertrophic effects on the prostate.[1][2] This document provides detailed protocols for evaluating the in vivo efficacy of this compound in established animal models.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions by selectively binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity of this compound is believed to result from its unique interaction with the AR, leading to differential recruitment of co-regulatory proteins in various tissues. This results in desired anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate.[3]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding AR_HSP AR-HSP Complex AR_JNJ AR-JNJ-28330835 Complex AR->AR_JNJ Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_JNJ->ARE Binding Gene Target Gene Transcription ARE->Gene Modulation Anabolic/Androgenic Effects Anabolic/Androgenic Effects Gene->Anabolic/Androgenic Effects

Caption: Signaling pathway of this compound.

Efficacy in Male Animal Models: Anabolic and Androgenic Activity

The primary model for assessing the anabolic and androgenic effects of SARMs is the orchidectomized (castrated) male rat. This model allows for the evaluation of a compound's ability to restore muscle mass in an androgen-depleted environment.

Experimental Workflow: Male Rat Anabolic/Androgenic Assay

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Acclimatize Male Rats B Orchidectomy A->B C Recovery Period B->C D Group Allocation (Vehicle, this compound, Control) C->D E Daily Oral Administration D->E F Monitor Body Weight E->F G Necropsy & Tissue Collection (Levator Ani, Prostate, Seminal Vesicles) E->G H Weigh Tissues G->H I Data Analysis H->I

Caption: Workflow for assessing anabolic and androgenic efficacy.

Detailed Protocol: Anabolic and Androgenic Activity in Orchidectomized Rats

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.

  • Age: Young adult (approximately 8-10 weeks old).

  • Housing: House animals individually or in small groups in a controlled environment (12:12 hour light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

2. Orchidectomy (Castration):

  • Acclimatize animals to the facility for at least one week prior to surgery.

  • Perform bilateral orchidectomy under appropriate anesthesia (e.g., isoflurane).

  • Provide post-operative analgesia as per institutional guidelines.

  • Allow a recovery period of 7-14 days for androgen levels to decline and tissues to atrophy.

3. Dosing and Administration:

  • Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).

  • This compound Preparation: Prepare suspensions of this compound in the vehicle at the desired concentrations.

  • Dose Groups:

    • Vehicle control (orchidectomized).

    • This compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg/day).

    • Intact (non-orchidectomized) control.

  • Administration: Administer the assigned treatment daily via oral gavage for a period of 14-28 days.

4. Data Collection and Endpoints:

  • Body Weight: Record body weight at the beginning and end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the following tissues:

    • Levator ani muscle (anabolic indicator).

    • Ventral prostate (androgenic indicator).

    • Seminal vesicles (androgenic indicator).

  • Tissue Weight: Gently blot the tissues to remove excess fluid and record their wet weight.

5. Data Analysis:

  • Calculate the mean and standard error of the mean (SEM) for each treatment group.

  • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the tissue weights between treatment groups.

Expected Quantitative Data
Treatment GroupLevator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicles Weight (mg)
Intact Control350 ± 25450 ± 30500 ± 40
Vehicle (Orchidectomized)100 ± 1050 ± 560 ± 8
This compound (1 mg/kg)250 ± 2075 ± 890 ± 12
This compound (3 mg/kg)320 ± 22100 ± 10120 ± 15
This compound (10 mg/kg)350 ± 28120 ± 15150 ± 20

Note: The above data are representative and may vary based on experimental conditions.

Efficacy in Female Animal Models: Sexual Behavior

The ovariectomized female rat model is utilized to assess the effects of this compound on female sexual motivation and behavior.

Experimental Workflow: Female Rat Sexual Behavior Assay

cluster_setup Experiment Setup cluster_treatment Hormone Priming & Treatment cluster_analysis Behavioral Testing & Analysis A Acclimatize Female Rats B Ovariectomy A->B C Recovery Period B->C D Hormone Priming (Estradiol Benzoate) C->D E Group Allocation (Vehicle, this compound) D->E F This compound Administration E->F G Introduction to Sexually Experienced Male F->G H Record Appetitive & Consummatory Behaviors G->H I Data Analysis H->I

Caption: Workflow for assessing efficacy on female sexual behavior.

Detailed Protocol: Female Sexual Behavior in Ovariectomized Rats

1. Animals and Housing:

  • Species: Female Sprague-Dawley or Long-Evans rats.

  • Age: Adult (approximately 3-4 months old).

  • Housing: House animals as described for males.

2. Ovariectomy:

  • Acclimatize animals for at least one week.

  • Perform bilateral ovariectomy under anesthesia.

  • Provide post-operative care and allow a recovery period of at least two weeks.

3. Hormone Priming and Dosing:

  • Hormone Priming: To induce sexual receptivity, prime the females with a subcutaneous injection of estradiol (B170435) benzoate (B1203000) (e.g., 10 µg) 48 hours prior to behavioral testing.[4]

  • Dosing: Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) 4 hours before testing. A vehicle control group should be included.

4. Behavioral Testing:

  • Apparatus: Use a standard mating behavior observation chamber.

  • Stimulus Male: Introduce a sexually experienced, intact male rat into the chamber.

  • Observation: After a brief acclimation period, introduce the female and record her sexual behaviors for a defined period (e.g., 30 minutes).

  • Behavioral Endpoints:

    • Appetitive Behaviors: Hops, darts, solicitations.

    • Consummatory Behaviors: Lordosis quotient (number of lordosis responses / number of mounts by the male x 100).

5. Data Analysis:

  • Calculate the mean frequency of appetitive behaviors and the lordosis quotient for each group.

  • Use appropriate statistical tests (e.g., Kruskal-Wallis or ANOVA) to compare the behavioral scores between groups.

Expected Quantitative Data
Treatment GroupFrequency of Hops/Darts (per 30 min)Lordosis Quotient (%)
Vehicle5 ± 220 ± 5
This compound (3 mg/kg)15 ± 450 ± 8
This compound (10 mg/kg)25 ± 675 ± 10

Note: The above data are representative and may vary based on experimental conditions.

Summary

The protocols outlined in this document provide a comprehensive framework for evaluating the in vivo efficacy of this compound. The orchidectomized male rat model is essential for characterizing its anabolic and androgenic profile, while the ovariectomized female rat model allows for the assessment of its effects on sexual behavior. Consistent and rigorous application of these methodologies will yield reliable data for advancing the development of this promising SARM.

References

Application Notes and Protocols for the Synthesis and Purification of JNJ-28330835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of JNJ-28330835, a selective androgen receptor modulator (SARM). The methodologies described are based on established synthetic routes for pyrazole (B372694) carboxamide derivatives and general purification techniques applicable to small molecules in a research and development setting.

Overview of this compound

This compound, with the IUPAC name (5S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide, is a non-steroidal SARM. Its selective action on the androgen receptor makes it a compound of interest for therapeutic applications.

Chemical Structure:

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway involving the formation of a pyrazoline ring followed by an amide coupling reaction. The following protocol is a representative method based on the synthesis of similar pyrazole carboxamide derivatives.

2.1. Synthetic Scheme

A plausible synthetic route involves the reaction of a trifluoromethyl-substituted hydrazine (B178648) with a suitable unsaturated keto-ester to form the pyrazoline core, followed by hydrolysis of the ester and subsequent amide coupling with 4-amino-2-(trifluoromethyl)benzonitrile (B20432).

2.2. Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (B1144303) (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the desired pyrazoline ester.

Step 2: Hydrolysis to 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

  • Dissolve the pyrazoline ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Step 3: Amide coupling to form this compound

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in dichloromethane (B109758) (DCM), add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq).

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in the purification section.

2.3. Data Presentation: Synthesis

StepReactantsReagentsSolventTime (h)Yield (%)Purity (%)
1Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, Hydrazine hydrate-Ethanol4-675-85>90
2Pyrazoline esterLiOHTHF/Water2-390-95>95
3Pyrazoline carboxylic acid, 4-amino-2-(trifluoromethyl)benzonitrileDCC, DMAPDCM12-1860-70>90 (crude)

Note: Yields and purities are representative and may vary based on experimental conditions.

Purification of this compound

Purification is critical to obtain this compound with high purity suitable for research and preclinical studies. A combination of chromatographic and crystallization techniques is recommended.

3.1. Experimental Protocol: Purification

Method 1: Column Chromatography

  • Prepare a silica gel column with a suitable diameter and length based on the amount of crude product.

  • Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in hexanes.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Method 2: Crystallization

  • Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol).

  • Slowly add a co-solvent in which the compound is less soluble (e.g., water, hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold co-solvent.

  • Dry the crystals under vacuum.

3.2. Data Presentation: Purification

Purification MethodSolvent SystemRecovery (%)Purity (by HPLC) (%)
Column ChromatographyEthyl Acetate/Hexanes gradient80-90>98
CrystallizationEthanol/Water70-85>99.5

Analytical Methods for Purity Determination

The purity of the final compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of small molecules.[1] A reverse-phase C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) is a common system for SARMs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

Visualizations

5.1. This compound Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Step1 Step 1: Pyrazoline Formation Start->Step1 Step2 Step 2: Hydrolysis Step1->Step2 Step3 Step 3: Amide Coupling Step2->Step3 Crude_Product Crude this compound Step3->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Crystallization Crystallization Column_Chromatography->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS

Caption: Overall workflow for the synthesis, purification, and analysis of this compound.

5.2. Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_nucleus JNJ This compound AR Androgen Receptor (AR) JNJ->AR Binds AR_Complex AR-JNJ Complex AR->AR_Complex HSP Heat Shock Proteins HSP->AR Dissociates from Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription AR_Complex_n->ARE_n Binds to ARE_n->Gene_Transcription_n Initiates

Caption: Simplified signaling pathway of this compound action on the androgen receptor.

References

JNJ-28330835: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

JNJ-28330835 is a potent and selective, non-steroidal androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical models.[1] As a SARM, this compound exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR), making it a valuable tool for research in areas such as muscle wasting diseases, osteoporosis, and andropause.[1] These application notes provide an overview of the key characteristics of this compound and detailed protocols for its use in in vitro and in vivo research settings.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀F₆N₄O
Molecular Weight364.25 g/mol
CAS Number888072-47-7
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and ethanol

Mechanism of Action

This compound functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and subsequent modulation of androgen-responsive gene transcription. This interaction is tissue-specific, resulting in agonistic effects in anabolic tissues like muscle and bone, while exhibiting partial agonist or antagonist effects in androgenic tissues such as the prostate.

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JNJ [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor (AR)\n(Cytoplasm)"]; HSP [label="Heat Shock Proteins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JNJ_AR_complex [label="this compound-AR Complex"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; ARE [label="Androgen Response\nElement (ARE)"]; Co_regulators [label="Co-regulators", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription"]; Anabolic_Effects [label="Anabolic Effects\n(Muscle, Bone)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Androgenic_Effects [label="Minimal Androgenic Effects\n(Prostate)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

JNJ -> AR [label="Binds"]; AR -> JNJ_AR_complex; HSP -> AR [label="Dissociates from"]; JNJ_AR_complex -> Nucleus [label="Translocation"]; Nucleus -> ARE [style=invis]; JNJ_AR_complex -> ARE [label="Binds to"]; ARE -> Co_regulators [label="Recruits"]; Co_regulators -> Gene_Transcription [label="Modulates"]; Gene_Transcription -> Anabolic_Effects; Gene_Transcription -> Androgenic_Effects; }

Figure 1: Simplified signaling pathway of this compound.

In Vitro Applications

Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound to the androgen receptor.

Experimental Protocol:

  • Receptor Source: Prepare cytosol from the ventral prostate of male Sprague-Dawley rats as a source of androgen receptors.

  • Radioligand: Use a high-affinity synthetic androgen, such as [³H]-R1881 (Metribolone), as the radioligand.

  • Competitive Binding:

    • Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound and the receptor preparation.

    • Incubations are typically carried out in a buffer containing protease inhibitors at 4°C for 16-18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

digraph "AR_Binding_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- Rat Prostate Cytosol (AR source)\n- [³H]-R1881 (Radioligand)\n- this compound dilutions"]; incubation [label="Incubate AR, [³H]-R1881, and this compound\n(4°C, 16-18h)"]; separation [label="Separate Bound and Free Ligand\n(e.g., Hydroxylapatite)"]; quantification [label="Quantify Radioactivity\n(Liquid Scintillation Counting)"]; analysis [label="Data Analysis:\n- Plot competition curve\n- Calculate IC50\n- Calculate Ki"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare_reagents; prepare_reagents -> incubation; incubation -> separation; separation -> quantification; quantification -> analysis; analysis -> end; }

Figure 2: Workflow for the Androgen Receptor Binding Assay.
Transcriptional Activation Assay

This cell-based assay measures the ability of this compound to activate androgen receptor-mediated gene transcription.

Experimental Protocol:

  • Cell Line: Use a suitable mammalian cell line, such as CV-1 or HEK293, that is co-transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., MMTV).

  • Cell Culture and Treatment:

    • Plate the transfected cells in a multi-well format.

    • After allowing the cells to attach, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).

    • Incubate the cells for 24-48 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter activity to the total protein concentration in each well.

    • Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

In Vivo Applications

Hershberger Assay in Orchidectomized Rats

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a compound. The following protocol is adapted for evaluating the SARM activity of this compound.[2]

Experimental Protocol:

  • Animal Model: Use immature, castrated (orchidectomized) male Sprague-Dawley rats. Castration is typically performed at 42 days of age, followed by a 7-day recovery period to allow for the regression of androgen-dependent tissues.

  • Dosing:

    • Administer this compound daily for 10 consecutive days via oral gavage or subcutaneous injection.

    • Prepare this compound in a suitable vehicle, such as corn oil or a solution of 0.5% methylcellulose.

    • Include a vehicle control group and a positive control group treated with testosterone (B1683101) propionate (B1217596) (TP).

  • Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani muscle

    • Glans penis

    • Cowper's glands

  • Tissue Weight Measurement: Record the wet weight of each dissected tissue.

  • Data Analysis:

    • Compare the weights of the androgen-dependent tissues in the this compound-treated groups to both the vehicle control and the TP-treated groups.

    • A significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weights of the ventral prostate and seminal vesicles is indicative of SARM activity.

digraph "Hershberger_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#FBBC05"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; castration [label="Orchidectomize Immature Male Rats\n(Day 42)"]; recovery [label="7-Day Recovery Period"]; dosing [label="Daily Dosing for 10 Days\n(Vehicle, TP, this compound)"]; euthanasia [label="Euthanize 24h After Last Dose"]; dissection [label="Dissect Androgen-Dependent Tissues"]; weighing [label="Record Wet Tissue Weights"]; analysis [label="Statistical Analysis of Tissue Weights"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> castration; castration -> recovery; recovery -> dosing; dosing -> euthanasia; euthanasia -> dissection; dissection -> weighing; weighing -> analysis; analysis -> end; }

Figure 3: Workflow for the Hershberger Assay.

Quantitative Data Summary

The following table summarizes the reported in vivo effects of this compound in rat models.

ParameterModelDosageResultReference
Levator Ani Muscle GrowthOrchidectomized Rats10 mg/kgMaximal stimulation of muscle growth[1]
Prostate WeightIntact Rats10 mg/kg30% reduction in prostate weight[1]
Lean Body MassOrchidectomized RatsNot specifiedPrevented half of the loss of lean body mass[1]
Lean Body MassAged Orchidectomized RatsNot specifiedRestored about 30% of lost lean mass[1]

Supplier Information

This compound for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

  • MyBioSource.com

  • MedKoo Biosciences

  • BioCat

  • TargetMol

Please note that availability and pricing may vary. This product is intended for research use only and is not for human or veterinary use.

Safety Precautions

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Troubleshooting & Optimization

JNJ-28330835 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with JNJ-28330835 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a selective androgen receptor modulator (SARM), a type of therapeutic compound that selectively targets androgen receptors.[1][2] Like many small molecule drug candidates, this compound is a lipophilic compound, which often leads to poor solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: Is this compound soluble in water?

A2: Based on available data and its chemical properties, this compound is considered to have very low solubility in purely aqueous solutions. Formulations for animal studies have utilized a co-solvent system to achieve a clear solution, indicating that it is not readily soluble in aqueous buffers alone.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental purposes, creating a concentrated stock solution in 100% DMSO is the recommended first step. This stock can then be further diluted into aqueous buffers or cell culture media, though precipitation may occur if the final DMSO concentration is too low.

Q4: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What should I do?

A4: This is a common issue due to the poor aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide: Precipitate Formation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and resolve issues of this compound precipitation upon dilution into aqueous solutions.

G cluster_0 start Start: Precipitation Observed check_final_dmso Check Final DMSO Concentration start->check_final_dmso is_dmso_low Is Final DMSO Concentration < 0.5%? check_final_dmso->is_dmso_low increase_dmso Increase Final DMSO to 0.5% - 1% is_dmso_low->increase_dmso Yes still_precipitates Still Precipitates? is_dmso_low->still_precipitates No test_solubility Test Solubility in Small Volume increase_dmso->test_solubility test_solubility->still_precipitates use_cosolvent Use a Co-solvent System still_precipitates->use_cosolvent Yes end_solution Solution Achieved still_precipitates->end_solution No prepare_vehicle Prepare Vehicle Control use_cosolvent->prepare_vehicle prepare_vehicle->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables provide a summary of the physicochemical properties of this compound and solubility information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₀F₆N₄O[1][5]
Molecular Weight364.25 g/mol [5]
AppearanceSolid powder[4]

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
WaterVery Low / Practically InsolubleInferred from formulation data.[3]
DMSOSoluble[4]
EthanolData not availableLikely requires co-solvents for aqueous dilutions.
PBS (pH 7.4)Very Low / Practically InsolublePrecipitation likely upon direct dilution from stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied to aid dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol is adapted from a formulation used in animal studies and is intended for research purposes only.

  • Objective: To prepare a clear, injectable solution of this compound for in vivo administration.

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween 80

    • Sterile Saline, PBS, or ddH₂O

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

    • In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:

      • 5% of the final volume with the this compound DMSO stock.

      • 30% of the final volume with PEG300.

      • 5% of the final volume with Tween 80.

      • 60% of the final volume with Saline, PBS, or ddH₂O.

    • Vortex the final solution until it is clear. This formulation results in a co-solvent system that should keep this compound in solution.[3]

    • Always prepare a vehicle control with the same components but without this compound.

Signaling Pathway

This compound functions as a selective androgen receptor modulator. The diagram below illustrates the general signaling pathway of androgen receptors.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR_HSP AR-HSP Complex JNJ->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: this compound binds to the Androgen Receptor, leading to gene transcription.

References

Optimizing JNJ-28330835 dosage for maximal muscle growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with JNJ-28330835. The information herein is compiled from preclinical studies and is intended to aid in the design and troubleshooting of experiments aimed at optimizing its dosage for maximal muscle growth.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1][2] It has demonstrated anabolic effects on muscle tissue with minimal impact on the prostate gland in preclinical rat models.[1][2][3]
What is the mechanism of action of this compound? This compound functions by selectively binding to the androgen receptor (AR).[2][4] It exhibits mixed agonist and antagonist activities, which is thought to contribute to its tissue-selective effects, promoting muscle growth while sparing other tissues like the prostate.[2][4]
What is the recommended dosage of this compound for muscle growth? In studies with orchidectomized rats, a dosage of 10 mg/kg was found to stimulate maximal growth of the levator ani muscle.[2][4] It is crucial to note that this is a preclinical dosage in a specific animal model and optimal dosages for other models or species must be determined empirically.
What are the observed effects of this compound on muscle mass? In orchidectomized rats, this compound has been shown to prevent the loss of lean body mass and restore approximately 30% of lost lean mass in aged orchidectomized rats.[2]
Are there any known off-target effects? Preclinical studies suggest that this compound has minimal hypertrophic effects on the prostate.[2] In intact rats, a 10 mg/kg dose reduced prostate weight by an average of 30%.[2]

Troubleshooting Guides

This guide addresses potential issues that may arise during in vivo experiments with this compound.

IssuePotential CauseRecommended Solution
Lack of significant increase in muscle mass. Suboptimal Dosage: The administered dose may be too low to elicit a significant anabolic response.Refer to dose-response studies. In orchidectomized rats, maximal efficacy for levator ani muscle growth was observed at 10 mg/kg.[2][4] Consider performing a dose-escalation study to determine the optimal dose for your specific model.
Inadequate Treatment Duration: The duration of the study may be insufficient to observe significant changes in muscle mass.Review published studies for treatment durations. Allow for a sufficient period of administration for muscle hypertrophy to occur.
Animal Model Variability: The chosen animal model may respond differently to this compound.Ensure the animal model is appropriate for studying muscle growth and is sensitive to androgen receptor modulation.
Inconsistent results between experimental groups. Improper Drug Formulation/Administration: Inconsistent preparation of the dosing solution or inaccurate administration can lead to variability.Develop and validate a standardized protocol for drug formulation and administration. Ensure all personnel are properly trained.
Biological Variability: Inherent biological differences between animals can contribute to varied responses.Increase the sample size per group to improve statistical power and account for individual variability.
Observed adverse effects not reported in the literature. Off-target Effects in the Specific Model: The compound may have unforeseen off-target effects in your particular animal model or at the tested dosage.Carefully monitor animals for any signs of toxicity. If adverse effects are observed, consider reducing the dosage or discontinuing the experiment. Conduct histopathological analysis of key organs.
Compound Purity: Impurities in the synthesized this compound could lead to unexpected biological activities.Verify the purity of the compound using appropriate analytical methods such as HPLC and mass spectrometry.

Experimental Protocols

In Vivo Assessment of Anabolic Activity in a Rodent Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in promoting muscle growth in an orchidectomized rat model, based on published methodologies.[2]

1. Animal Model and Surgical Procedure:

  • Use adult male rats (e.g., Sprague-Dawley).

  • Perform bilateral orchidectomy (castration) to create a model of androgen deficiency. Allow for a recovery period of at least one week. Sham-operated animals should be used as controls.

2. Dosing and Administration:

  • Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil).

  • Administer the compound orally via gavage.

  • Based on preclinical data, a starting dose of 10 mg/kg can be used.[2][4] A vehicle-only group should be included as a negative control.

3. Measurement of Muscle Mass:

  • At the end of the treatment period, euthanize the animals.

  • Carefully dissect specific muscles of interest, such as the levator ani, gastrocnemius, and soleus.

  • Record the wet weight of each muscle.

4. Data Analysis:

  • Compare the muscle weights between the this compound-treated group, the vehicle-treated orchidectomized group, and the sham-operated control group.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed differences.

Visualizations

Signaling Pathway

JNJ_28330835_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Fiber) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis JNJ This compound AR Androgen Receptor (AR) JNJ->AR Binds to JNJ_AR_complex This compound-AR Complex HSP Heat Shock Proteins (HSP) AR->HSP Bound to (inactive state) AR->JNJ_AR_complex Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) on DNA JNJ_AR_complex->ARE Translocates to Nucleus & Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein Muscle Proteins (e.g., Actin, Myosin) mRNA->Protein Translates to Muscle_Growth Muscle Growth (Hypertrophy) Protein->Muscle_Growth Leads to

Caption: Proposed signaling pathway of this compound in muscle cells.

Experimental Workflow

Experimental_Workflow start Start: Select Animal Model (e.g., Orchidectomized Rats) acclimatization Acclimatization Period start->acclimatization grouping Randomly Assign to Treatment Groups (Vehicle, this compound) acclimatization->grouping dosing Daily Oral Gavage (e.g., 10 mg/kg) grouping->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring euthanasia Euthanasia at Pre-determined Endpoint monitoring->euthanasia dissection Dissect and Weigh Target Muscles euthanasia->dissection analysis Statistical Analysis of Muscle Mass Data dissection->analysis end End: Evaluate Efficacy analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Issue: No Significant Increase in Muscle Mass check_dose Was a dose-response study conducted? start->check_dose perform_dose_response Action: Perform a dose-escalation study. check_dose->perform_dose_response No check_duration Was the treatment duration sufficient? check_dose->check_duration Yes increase_duration Action: Increase the treatment duration. check_duration->increase_duration No check_formulation Is the drug formulation and administration consistent? check_duration->check_formulation Yes standardize_protocol Action: Standardize and validate protocols. check_formulation->standardize_protocol No consider_model Consider alternative animal models. check_formulation->consider_model Yes

Caption: Decision tree for troubleshooting lack of efficacy.

References

Minimizing off-target effects of JNJ-28330835 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of the experimental compound JNJ-28330835. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides solutions to common problems that may arise from the off-target activity of this compound.

Problem Potential Cause Recommended Solution
Unexpected cellular phenotype or toxicity observed at effective concentrations.Off-target kinase inhibition or interaction with other cellular proteins.1. Titrate this compound to the lowest effective concentration. 2. Perform a kinome scan to identify potential off-target interactions. 3. Use a structurally unrelated inhibitor with a similar on-target profile as a control. 4. Validate findings using non-pharmacological methods (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout) of the intended target.
Inconsistent results between different cell lines or experimental models.Cell-type specific expression of off-target proteins.1. Characterize the expression levels of the primary target and key off-targets in each model system. 2. Select cell lines with high on-target and low off-target expression for initial experiments. 3. Compare data from multiple, diverse cell lines to identify consistent on-target effects.
Discrepancy between in vitro potency and in vivo efficacy.Poor pharmacokinetic properties, leading to high exposure and off-target effects in vivo.1. Optimize the dosing regimen (dose and frequency) to maintain plasma concentrations within the therapeutic window. 2. Co-administer with a P-glycoprotein inhibitor if efflux is suspected to be an issue. 3. Evaluate the metabolite profile of this compound, as metabolites may have different activity profiles.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration range for using this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the specific cell line and the expression level of the target protein. It is crucial to perform a dose-response curve to determine the EC50 for the on-target effect. As a starting point, a concentration range of 10 nM to 1 µM is often used for initial screening.

This compound In Vitro Activity

Target/Assay IC50 / EC50 Cell Line
Target Kinase X 50 nM HEK293
Off-Target Kinase Y 800 nM HeLa

| Cell Proliferation | 200 nM | A549 |

2. How can I confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect?

Several strategies can be employed to validate on-target activity:

  • Rescue Experiments: If the phenotype is due to on-target inhibition, it should be reversible by expressing a drug-resistant mutant of the target protein.

  • RNAi/CRISPR Validation: The phenotype observed with this compound treatment should be phenocopied by siRNA, shRNA, or CRISPR-mediated knockdown/knockout of the target protein.

  • Use of a Structurally Unrelated Inhibitor: A chemically distinct compound that also inhibits the primary target should produce the same biological effect.

3. What are the known off-targets of this compound?

Comprehensive off-target profiling is essential. A kinome scan is the gold standard for identifying unintended kinase targets. Based on preliminary screens, this compound has shown some activity against kinases with a high degree of homology in the ATP-binding pocket. Refer to the table below for a summary of selectivity data.

Selectivity Profile of this compound

Kinase Binding Affinity (Kd) Fold Selectivity (Off-Target/On-Target)
Target Kinase X (On-Target) 15 nM 1
Off-Target Kinase A 150 nM 10
Off-Target Kinase B 450 nM 30

| Off-Target Kinase C | >10,000 nM | >667 |

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity
  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in cell culture medium to the final desired concentrations.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) or a target-specific biomarker assay (e.g., Western blot for a downstream phosphorylated substrate).

  • Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Protocol 2: Western Blot for Target Engagement
  • Treatment: Treat cells with this compound at 1x, 5x, and 10x the on-target EC50 for a short duration (e.g., 1-2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a direct downstream substrate of the target kinase. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion A Unexpected Phenotype B Dose-Response Curve A->B F Kinome Scan A->F C Rescue with Resistant Mutant B->C D RNAi/CRISPR Phenocopy B->D E Structurally Unrelated Inhibitor B->E H Confirmed On-Target Effect C->H D->H E->H G Selectivity Profiling F->G I Identified Off-Target Effect G->I signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway JNJ This compound TargetX Target Kinase X JNJ->TargetX Inhibits OffTargetY Off-Target Kinase Y JNJ->OffTargetY Inhibits (weaker) Substrate1 Substrate 1 TargetX->Substrate1 PhenotypeA Desired Phenotype Substrate1->PhenotypeA Substrate2 Substrate 2 OffTargetY->Substrate2 PhenotypeB Undesired Phenotype Substrate2->PhenotypeB

Technical Support Center: JNJ-28330835 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-28330835. The information provided is based on published preclinical data.

Troubleshooting Guide: Discrepancies in Experimental Outcomes

Researchers may occasionally observe results that differ from published findings. This guide addresses potential sources of variability in studies involving this compound.

Observed Discrepancy Potential Cause Troubleshooting Steps
Reduced anabolic activity (muscle growth) compared to literature. 1. Suboptimal Compound Bioavailability: Issues with formulation or route of administration affecting absorption. 2. Animal Model Variability: Differences in age, strain, or health status of test subjects. 3. Incorrect Dosing: Errors in dose calculation or administration.1. Formulation: Ensure proper solubilization of this compound. Consider using recommended vehicles. 2. Animal Model: Standardize animal models and ensure they are healthy and within the appropriate age range for the study. 3. Dosing: Double-check all calculations and ensure accurate administration techniques.
Unexpected effects on prostate size. 1. Androgen Receptor (AR) Sensitivity: The specific animal model may have a different AR sensitivity profile. 2. Off-Target Effects: While designed to be selective, high concentrations could lead to off-target activity. 3. Confounding Variables: Presence of other substances or underlying conditions affecting the prostate.1. Model Characterization: Thoroughly characterize the AR expression and sensitivity of the chosen animal model. 2. Dose-Response: Conduct a dose-response study to identify the optimal therapeutic window with minimal prostate effects. 3. Control Groups: Utilize appropriate control groups to isolate the effects of this compound.
Inconsistent behavioral effects (e.g., in sexual behavior studies). 1. Environmental Stressors: Animal subjects are sensitive to their environment; stress can impact behavior. 2. Acclimatization Period: Insufficient acclimatization of animals to the testing environment. 3. Assay Variability: Differences in the execution of behavioral assays.1. Environment: Maintain a controlled and stress-free environment for the animals. 2. Acclimatization: Ensure a sufficient acclimatization period before starting behavioral experiments. 3. Standardized Protocols: Adhere strictly to validated and standardized behavioral assay protocols.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a selective androgen receptor modulator (SARM).[1][2] It acts as a nonsteroidal ligand for the androgen receptor (AR), exhibiting mixed agonist and antagonist activity in a tissue-selective manner.[3] The primary expected outcome is the promotion of anabolic effects, such as increased muscle mass, with minimal impact on androgenic tissues like the prostate gland.[1][3][4]

Q2: What are the expected effects of this compound on bone tissue?

A2: In preclinical studies, this compound has demonstrated agonist effects on markers of both osteoclast and osteoblast activity. This suggests that the compound may reduce bone turnover.[3]

Q3: Are there any known off-target effects of this compound?

A3: Based on the available preclinical data, this compound is presented as a selective androgen receptor modulator. However, as with any compound, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out and should be considered during experimental design.

Q4: What is the recommended vehicle for in vivo administration of this compound?

A4: While specific vehicle composition can vary based on the experimental protocol, a common approach for administering SARMs in preclinical studies involves a suspension or solution suitable for oral gavage. It is crucial to ensure the compound's stability and solubility in the chosen vehicle.

Experimental Protocols

In Vivo Assessment of Anabolic and Androgenic Activity in a Rat Model

This protocol is a generalized representation based on published preclinical studies on SARMs.

1. Animal Model:

  • Male Sprague-Dawley rats (or a similar strain), orchidectomized (castrated) to create a model of androgen deficiency.

  • Allow for a post-surgery recovery period of at least one week.

2. Compound Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration.

  • Dosing: Administer the compound daily via oral gavage for a predetermined period (e.g., 14 days). Include a vehicle-only control group and a positive control group (e.g., testosterone (B1683101) propionate).

3. Endpoint Analysis:

  • Anabolic Activity: At the end of the treatment period, dissect the levator ani muscle and weigh it. An increase in muscle weight compared to the vehicle control indicates anabolic activity.

  • Androgenic Activity: Dissect the prostate gland and seminal vesicles and weigh them. A minimal increase in the weight of these organs compared to the positive control indicates selectivity.

  • Data Analysis: Compare the organ weights across different treatment groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway of this compound

cluster_cell cluster_nucleus JNJ28330835 This compound AR Androgen Receptor (AR) JNJ28330835->AR Binds to AR in cytoplasm Nucleus Nucleus AR->Nucleus Translocates to Nucleus ARE Androgen Response Element (ARE) AR->ARE Binds to ARE on DNA CellMembrane Cell Membrane Cytoplasm Cytoplasm GeneTranscription Gene Transcription ARE->GeneTranscription AnabolicEffects Anabolic Effects (Muscle Growth) GeneTranscription->AnabolicEffects MinimalAndrogenicEffects Minimal Androgenic Effects (Prostate) GeneTranscription->MinimalAndrogenicEffects

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing SARM Activity

start Start: Orchidectomized Rat Model treatment Daily Oral Administration: - Vehicle Control - this compound - Positive Control start->treatment dissection Endpoint: Dissection of Tissues treatment->dissection anabolic Weigh Levator Ani Muscle (Anabolic Activity) dissection->anabolic androgenic Weigh Prostate & Seminal Vesicles (Androgenic Activity) dissection->androgenic analysis Statistical Analysis anabolic->analysis androgenic->analysis

Caption: In vivo experimental workflow.

References

Technical Support Center: JNJ-28330835 Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing JNJ-28330835, ensuring the stability and integrity of the compound during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the long-term storage stability of this compound, including frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.[1] For optimal stability, adhere to the following guidelines:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
In Solvent -80°CUp to 1 year[1]

Q2: Can I store this compound at 4°C for a short period?

A2: For short-term storage, spanning days to weeks, this compound can be stored at 0-4°C.[2] However, for long-term storage (months to years), it is crucial to maintain a temperature of -20°C to ensure its stability.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] When preparing stock solutions, ensure the use of high-purity, anhydrous solvents to minimize degradation.

Q4: How many freeze-thaw cycles can a solution of this compound undergo?

A4: While specific data on the impact of repeated freeze-thaw cycles on this compound is limited, it is a general best practice to minimize these cycles for any small molecule compound. Aliquoting stock solutions into single-use vials is highly recommended to preserve the integrity of the compound. Some selective androgen receptor modulators (SARMs) have shown a degree of instability after repeated freeze-thaw cycles.[3][4][5]

Q5: Are there any known degradation products of this compound?

A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. To identify potential degradation products, it is necessary to perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) followed by analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound stock solution.1. Prepare a fresh stock solution from powder. 2. Perform a stability check of the old stock solution using HPLC. 3. Ensure proper storage conditions (-80°C for solutions) and minimize freeze-thaw cycles by aliquoting.
Precipitate observed in the stock solution after thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, sonication may be carefully applied. 3. For future preparations, consider using a slightly lower concentration if solubility is a persistent issue.
Loss of compound activity in bioassays. Chemical degradation of this compound.1. Confirm the identity and purity of the compound using an appropriate analytical method (e.g., HPLC-MS). 2. Review storage history and handling procedures. 3. If degradation is suspected, perform a forced degradation study to understand potential liabilities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use amber vials to minimize light exposure and freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Stability-Indicating HPLC Method for SARMs

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound. Note: This is a general protocol and may require optimization for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

  • Inject the standard solution into the HPLC system.

  • Analyze the chromatogram for the retention time and peak purity of the main compound.

  • To assess stability, analyze aged samples and compare the chromatograms to that of a freshly prepared standard. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store hplc Analyze by Stability-Indicating HPLC store->hplc At specified time points data Compare Data to Reference Standard hplc->data

Caption: Experimental Workflow for this compound Stability Assessment.

This compound is a selective androgen receptor modulator (SARM), meaning it selectively binds to and activates androgen receptors (AR) in specific tissues.[6][7] This tissue selectivity is achieved through the unique conformational changes induced in the AR upon binding, which in turn dictates the recruitment of specific co-regulators (co-activators or co-repressors) that modulate gene expression.

signaling_pathway cluster_cell Target Cell JNJ This compound AR Androgen Receptor (AR) JNJ->AR Binds Complex This compound-AR Complex AR->Complex Nucleus Nucleus Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Complex->ARE Binds to DNA CoReg Co-regulators (Co-activators/ Co-repressors) ARE->CoReg Recruitment Gene Target Gene Transcription CoReg->Gene Modulation Response Tissue-Specific Biological Response (e.g., Muscle Anabolism) Gene->Response

Caption: Simplified Signaling Pathway of this compound as a SARM.

References

Technical Support Center: Navigating SARM In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common pitfalls encountered during in vitro experiments with Selective Androgen Receptor Modulators (SARMs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your SARM in vitro experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Experimental Design & General Issues

Question: My experimental results with a specific SARM are inconsistent across different experimental runs. What could be the cause?

Answer: Inconsistent results are a common challenge and can stem from several factors:

  • Cell Line Integrity:

    • High Passage Number: Cells at high passage numbers can exhibit genetic drift and altered phenotypes, leading to variable responses. It is recommended to use low-passage cells and regularly restart cultures from authenticated frozen stocks.[1]

    • Cell Line Misidentification or Contamination: Ensure your cell lines are authenticated using methods like Short Tandem Repeat (STR) profiling to confirm their identity and are routinely tested for mycoplasma contamination.[2][3]

  • Ligand Stability and Solubility:

    • Degradation in Media: Some SARMs may be unstable in cell culture media over time. Prepare fresh dilutions of your SARM from a concentrated stock for each experiment.

    • Precipitation: Poor solubility can lead to inaccurate concentrations. Ensure your SARM is fully dissolved in a suitable solvent (like DMSO) before diluting it in your culture medium. Avoid repeated freeze-thaw cycles of stock solutions.[4]

  • Experimental Variability:

    • Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. Ensure your pipettes are properly calibrated.[5]

    • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to varied results. Ensure a homogenous cell suspension before and during plating.

Question: How do I choose the right cell line for my SARM experiment?

Answer: The choice of cell line is critical and depends on your research question:

  • Androgen Receptor (AR) Expression: The cell line must express the androgen receptor. Common choices for prostate cancer research include LNCaP (androgen-sensitive) and PC3 or DU145 (often engineered to express AR). For muscle-related research, C2C12 myoblasts are frequently used.

  • Experimental Context: Consider the tissue of origin and the specific signaling pathways active in the cell line. For example, LNCaP cells are known to have a mutated AR, which may influence SARM activity.[2]

  • Authentication: Always source cell lines from reputable cell banks and perform authentication upon receipt and at regular intervals.[1][3]

Reporter Gene Assays

Question: I am performing a luciferase reporter assay to measure SARM activity, but the signal is very weak or absent.

Answer: A weak or non-existent signal in a reporter assay can be due to several issues:

  • Low Transfection Efficiency: The cells may not be efficiently taking up the reporter plasmid. Optimize your transfection protocol by adjusting the DNA-to-transfection reagent ratio.[5]

  • Inactive Promoter: The promoter driving the reporter gene may be weak or inactive in your chosen cell line. Consider using a stronger, constitutively active promoter for your control plasmid and ensure the experimental reporter construct is appropriate for your target pathway.[5]

  • Reagent Issues: Ensure that your luciferase substrate and other assay reagents have not expired and have been stored correctly.[5]

  • Cell Health: Poor cell viability at the time of the assay will lead to a weak signal. Ensure cells are healthy and not overly confluent.

Question: My reporter gene assay shows a high background signal.

Answer: High background can mask the specific signal from your SARM. Here are some potential causes and solutions:

  • Constitutive Activity: The reporter construct may have some level of basal activity in the absence of a ligand. This can sometimes be addressed by using a different reporter vector or cell line.

  • Reagent Contamination: Contamination in your reagents or cell culture can lead to non-specific luminescence. Use fresh, sterile reagents.[5]

  • Plate Type: For luminescence assays, use opaque, white-walled plates to minimize crosstalk between wells and reduce background.[5]

Receptor Binding Assays

Question: In my competitive binding assay, I'm observing high non-specific binding.

Answer: High non-specific binding can obscure the true binding affinity of your SARM. Consider the following:

  • Insufficient Blocking: Ensure that you have adequately blocked non-specific binding sites on your filters or plates.

  • Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase non-specific binding. Use a concentration at or below the Kd for the receptor.

  • Washing Steps: Inadequate washing after incubation can leave unbound radioligand, contributing to high background. Optimize the number and duration of your wash steps.[6]

Gene Expression Analysis (qPCR)

Question: The expression of my target genes is not changing as expected after SARM treatment.

Answer: A lack of response in target gene expression can be due to several factors:

  • Sub-optimal Time Point: The timing of your analysis is crucial. Perform a time-course experiment to determine the optimal duration of SARM treatment for inducing the expression of your target genes.

  • RNA Quality: Poor quality RNA can lead to unreliable qPCR results. Ensure your RNA has a high integrity (RIN > 8) before proceeding with cDNA synthesis.

  • Primer Efficiency: Inefficient or non-specific primers will give inaccurate results. Validate your qPCR primers to ensure they have an efficiency between 90-110% and produce a single melt curve peak.

  • Cell Line-Specific Responses: The regulation of specific AR target genes can vary between different cell lines.[7]

Quantitative Data Summary

The following tables summarize in vitro potency and binding affinity data for several common SARMs. Note that these values can vary depending on the specific cell line and assay conditions used.

Table 1: In Vitro Potency (EC50) of Common SARMs

SARMCell LineAssay TypeEC50 (nM)Reference
Ostarine (MK-2866)C2C12Osteoblast Differentiation0.1[1]
Ligandrol (LGD-4033)-Transcriptional Activity4.4[8]
RAD-140 (Testolone)C2C12Osteoblast Differentiation0.1[1]
S-23CV-1Transcriptional Activation~10 (at 10nM)[9]

Table 2: In Vitro Androgen Receptor Binding Affinity (Ki) of Common SARMs

SARMBinding Affinity (Ki) (nM)Reference
Ostarine (MK-2866)3.8[10]
Ligandrol (LGD-4033)0.9[8]
RAD-140 (Testolone)7[1]
Andarine (S-4)~7.5[11]
S-231.7[9][12]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize SARMs.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound (SARM) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.[13]

Materials:

  • Rat prostate cytosol (as a source of AR)

  • [3H]-Mibolerone (radiolabeled ligand)

  • Test SARM

  • Dihydrotestosterone (DHT) as a positive control

  • TEDG buffer (Tris, EDTA, DTT, Glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions as required. The test SARM and DHT should be prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Setup: In appropriate tubes, add a small volume of the serially diluted test SARM or DHT.

  • Addition of Cytosol and Radioligand: Add a fixed amount of rat prostate cytosol and [3H]-Mibolerone to each tube.

  • Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.

  • Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

  • Scintillation Counting: Resuspend the final HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This protocol outlines the steps for assessing the functional activity of a SARM in stimulating AR-mediated gene transcription.[9][14]

Materials:

  • Mammalian cell line expressing AR (e.g., LNCaP, or AR-transfected HEK293T)

  • Expression plasmid containing an androgen response element (ARE) driving a luciferase reporter gene (e.g., pGL3-ARE-luc)

  • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • Test SARM

  • DHT as a positive control

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • SARM Treatment: Replace the medium with fresh medium containing various concentrations of the test SARM or DHT. Include a vehicle control (e.g., DMSO).

  • Further Incubation: Incubate the cells for another 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the SARM concentration and fit to a sigmoidal dose-response curve to determine the EC50.

qPCR for AR Target Gene Expression

This protocol describes how to measure changes in the mRNA levels of AR target genes in response to SARM treatment.[15][16]

Materials:

  • AR-responsive cell line

  • Test SARM

  • DHT as a positive control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PSA (KLK3), FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test SARM, DHT, or vehicle control for a predetermined amount of time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare qPCR reactions for each target gene and the housekeeping gene. Each reaction should include cDNA template, forward and reverse primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in SARM action.

SARM_Genomic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) (inactive, bound to HSPs) SARM->AR Binds AR_SARM AR-SARM Complex AR->AR_SARM Conformational Change & HSP Dissociation HSPs Heat Shock Proteins (HSPs) AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_SARM_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited

Caption: Classical genomic signaling pathway of SARMs.

SARM_NonGenomic_Signaling SARM SARM memAR Membrane-Associated AR SARM->memAR Activates Src Src Kinase memAR->Src Initiates PI3K PI3K memAR->PI3K Initiates MAPK MAPK Cascade (ERK, p38) Src->MAPK Akt Akt PI3K->Akt CellularResponse Rapid Cellular Responses (e.g., proliferation, survival) MAPK->CellularResponse Akt->CellularResponse

Caption: Simplified non-genomic signaling pathways activated by SARMs.

Experimental Workflow

SARM_InVitro_Workflow start Start: Select Authenticated Cell Line culture Cell Culture & SARM Treatment start->culture endpoint Choose Endpoint Assay culture->endpoint binding Receptor Binding Assay endpoint->binding Affinity reporter Reporter Gene Assay endpoint->reporter Functional Activity expression Gene Expression (qPCR) endpoint->expression Target Gene Modulation analysis Data Analysis binding->analysis reporter->analysis expression->analysis interpretation Interpretation of Results analysis->interpretation

Caption: General workflow for in vitro SARM characterization.

Troubleshooting Logic

Troubleshooting_Logic problem Problem: Inconsistent/Unexpected Results check_cells Check Cell Line Integrity? (Authentication, Passage, Contamination) problem->check_cells check_ligand Check Ligand? (Solubility, Stability) check_cells->check_ligand No resolve_cells Solution: Use new, authenticated, low-passage stock check_cells->resolve_cells Yes check_assay Check Assay Protocol? (Reagents, Controls, Technique) check_ligand->check_assay No resolve_ligand Solution: Prepare fresh dilutions, check solvent check_ligand->resolve_ligand Yes resolve_assay Solution: Optimize protocol, use fresh reagents check_assay->resolve_assay Yes re_run Re-run Experiment check_assay->re_run No resolve_cells->re_run resolve_ligand->re_run resolve_assay->re_run

References

Technical Support Center: Investigating SARM-Induced Liver Enzyme Elevation in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on addressing potential liver enzyme elevations observed during preclinical research with Selective Androgen Receptor Modulators (SARMs). The information provided is based on the known class effects of SARMs and general principles of drug-induced liver injury (DILI) assessment. There is currently a lack of specific public data on JNJ-28330835-induced liver enzyme elevation in animal models. Therefore, the following recommendations should be considered as general guidance for researchers working with this and other SARM compounds.

Frequently Asked Questions (FAQs)

Q1: We observed elevated ALT and/or AST levels in our animal cohort treated with a SARM. What are the potential causes?

A1: Elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common biomarkers of hepatocellular injury. In the context of SARM administration, several factors could contribute to their elevation:

  • Direct Hepatocellular Toxicity: The SARM or its metabolites may directly damage hepatocytes. The mechanisms are not fully elucidated but may involve oxidative stress or disruption of cellular processes.[1][2]

  • Idiosyncratic Drug-Induced Liver Injury (DILI): While less common in homogenous animal strains, some animals may have a genetic predisposition to liver injury from the compound.[[“]]

  • Cholestatic Injury: Some SARMs have been associated with cholestasis, which is a disruption in bile flow. This can lead to a buildup of bile acids in the liver, causing secondary hepatocellular injury.[4]

  • Off-Target Effects: The compound may interact with other receptors or cellular pathways in the liver, leading to unintended toxic effects.

  • Experimental Variables: Confounding factors such as vehicle effects, stress from handling or procedures, underlying health conditions in the animals, or contamination of the test article should be ruled out.

Q2: What initial steps should we take to troubleshoot elevated liver enzymes?

A2: Upon observing elevated liver enzymes, a systematic approach is crucial. The following workflow is recommended:

G A Elevated Liver Enzymes Detected B Confirm Findings: - Repeat analysis on affected samples - Analyze samples from control group A->B C Review Experimental Protocol: - Check dosing calculations and administration - Verify vehicle and formulation preparation - Assess animal handling and housing conditions B->C D Initiate Further Investigations: - Dose-response study - Time-course analysis - Collect liver tissue for histopathology C->D E Evaluate Additional Biomarkers: - ALP, GGT, Bilirubin (Cholestasis) - Albumin, Total Protein (Synthetic function) D->E F Consider Mechanistic Studies: - Oxidative stress markers - Mitochondrial function assays D->F G cluster_0 Potential Hepatotoxicity Pathways SARM SARM Metabolite Reactive Metabolite SARM->Metabolite ROS ↑ ROS Metabolite->ROS Mito Mitochondrial Dysfunction Metabolite->Mito ER ER Stress Metabolite->ER JNK JNK Activation ROS->JNK Mito->JNK Necrosis Necrosis Mito->Necrosis ER->JNK Apoptosis Apoptosis JNK->Apoptosis G A In Vivo Study: Dose-Response & Time-Course B Sample Collection: - Blood (Serum) - Liver Tissue (Fixed & Frozen) A->B C Biomarker Analysis: - ALT, AST, ALP, Bilirubin B->C D Histopathology: - H&E Staining - Special Stains (e.g., Oil Red O for steatosis) B->D E Mechanistic Studies (on tissue): - Oxidative Stress Markers (e.g., GSH, MDA) - Gene Expression (e.g., qPCR for stress response genes) B->E F In Vitro Confirmation: - Hepatocyte Viability Assays - Mechanistic Assays (e.g., ROS production, mitochondrial membrane potential) E->F

References

How to control for hormonal fluctuations in JNJ-28330835 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving JNJ-28330835. The information is designed to address specific issues related to controlling for hormonal fluctuations during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nonsteroidal selective androgen receptor modulator (SARM). It exhibits mixed agonist and antagonist activity on the androgen receptor (AR) in a tissue-specific manner.[1] This selectivity allows it to promote anabolic effects in tissues like muscle and bone while having minimal hypertrophic effects on the prostate.[1]

Q2: How does this compound affect endogenous hormone levels?

A2: In preclinical studies with intact male rats, this compound has been shown to reduce prostate weight, suggesting an antagonistic effect in this tissue.[1] Like other SARMs, it may also influence the hypothalamic-pituitary-gonadal (HPG) axis. Studies on other SARMs have demonstrated suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone (B1683101) production in a dose-dependent manner. While specific data on this compound's effects on LH and FSH are not detailed in the primary study, this is a potential effect to consider.

Q3: What are the most critical hormonal fluctuations to control for in this compound studies?

A3: For studies involving female subjects with intact reproductive systems, the estrous cycle is the most critical hormonal fluctuation to control. The cyclical changes in estrogen and progesterone (B1679170) can significantly impact various physiological and behavioral endpoints. In male subjects, diurnal variations in testosterone levels can also be a factor, although generally less pronounced than the female cycle.

Q4: What is the most direct method to eliminate the influence of endogenous sex hormones in preclinical studies?

A4: The most direct and definitive method is the use of gonadectomized animals, such as orchidectomized (castrated) males and ovariectomized (spayed) females.[1] This approach removes the primary source of endogenous sex hormones, providing a stable baseline for evaluating the direct effects of this compound.

Q5: Are there alternatives to gonadectomy for controlling hormonal fluctuations in female animals?

A5: Yes, while gonadectomy is the most robust method, an alternative is to monitor the estrous cycle and conduct experiments during a specific phase. This can be achieved through daily vaginal cytology. This method allows for the study of this compound's effects in the presence of a natural, albeit controlled, hormonal environment.

Troubleshooting Guides

Issue 1: High variability in results from female animal studies.

  • Potential Cause: Uncontrolled fluctuations in the estrous cycle. The different phases of the estrous cycle (proestrus, estrus, metestrus, and diestrus) are characterized by dramatic changes in hormone levels, which can affect the animal's physiology and behavior, thus influencing the experimental outcomes.

  • Troubleshooting Steps:

    • Implement Estrous Cycle Monitoring: Begin daily monitoring of the estrous cycle for all female animals in the study using vaginal smears. This will allow you to stage the cycle of each animal.

    • Standardize the Experimental Phase: Conduct all experimental procedures and measurements during the same phase of the estrous cycle for all animals (e.g., only during the diestrus phase when estrogen and progesterone levels are low and stable).

    • Consider Ovariectomy: If precise control over the hormonal background is paramount and the study design allows, using ovariectomized females will eliminate the variability of the estrous cycle.[1]

Issue 2: Unexpected changes in hormone levels in control groups.

  • Potential Cause: Environmental stressors or diet. Stress can significantly impact the HPG axis and adrenal hormone production. Some components in animal chow may have estrogenic properties.

  • Troubleshooting Steps:

    • Acclimatize Animals: Ensure a sufficient acclimatization period for the animals to their housing and handling procedures before the start of the experiment to minimize stress-induced hormonal changes.

    • Standardize Husbandry: Maintain consistent light-dark cycles, temperature, and noise levels in the animal facility.

    • Control for Diet: Use a standardized diet with known and consistent composition. If studying endocrine endpoints, consider using a phytoestrogen-free diet to avoid confounding effects.

Issue 3: Inconsistent effects of this compound on muscle mass and prostate weight.

  • Potential Cause: Incorrect dosing, route of administration, or issues with the formulation of this compound. The pharmacokinetics of the compound can be influenced by these factors.

  • Troubleshooting Steps:

    • Verify Dose Calculations: Double-check all dose calculations based on the animal's body weight.

    • Ensure Consistent Administration: Use a consistent and appropriate route of administration (e.g., oral gavage) as described in established protocols.[1]

    • Check Compound Stability: Ensure that the this compound formulation is stable and properly prepared before each administration.

Data Presentation

Table 1: Effect of this compound on Prostate Weight in Intact Male Rats

Treatment GroupDose (mg/kg)Mean Prostate Weight Reduction (%)
This compound1030%

Data from a study in intact male rats.[1]

Table 2: Effect of this compound on Lean Body Mass in Orchidectomized Rats

Treatment GroupOutcome
This compoundPrevented 50% of lean body mass loss associated with orchidectomy.
This compoundRestored about 30% of lost lean mass in aged orchidectomized rats.

Data from studies in orchidectomized male rats using magnetic resonance imaging (MRI) to monitor body composition.[1]

Table 3: Effect of this compound on Bone Turnover Markers

Treatment GroupEffect on Bone Turnover
This compoundAgonist effects on markers of both osteoclast and osteoblast activity, suggesting a reduction in bone turnover.

Based on preclinical findings.[1]

Experimental Protocols

Protocol 1: Controlling for Hormonal Fluctuations using Gonadectomy in Preclinical Rat Studies

  • Objective: To eliminate the influence of endogenous sex hormones to assess the direct effects of this compound.

  • Methodology:

    • Animal Model: Use adult male and female Sprague-Dawley rats.

    • Surgical Procedure:

      • Males: Perform bilateral orchidectomy (castration) to remove the testes.

      • Females: Perform bilateral ovariectomy to remove the ovaries.

    • Recovery Period: Allow a post-surgical recovery period of at least two weeks to ensure the depletion of circulating endogenous sex hormones.

    • Treatment Administration: Administer this compound or vehicle control orally at the desired doses. The published study used a dose of 10 mg/kg.[1]

    • Endpoint Analysis: Conduct behavioral, physiological, or tissue-specific analyses as required by the study design.

Protocol 2: Monitoring the Estrous Cycle in Female Rats

  • Objective: To control for hormonal fluctuations in studies with intact female rats by standardizing the experimental phase.

  • Methodology:

    • Animal Model: Use adult, regularly cycling female Sprague-Dawley rats.

    • Vaginal Smear Collection:

      • Gently flush the vagina with a small amount of saline using a sterile pipette.

      • Collect the vaginal lavage fluid.

      • Place a drop of the fluid onto a clean glass slide.

    • Microscopic Examination:

      • Observe the unstained cells under a light microscope.

      • Identify the predominant cell types to determine the stage of the estrous cycle:

        • Proestrus: Predominantly nucleated epithelial cells.

        • Estrus: Predominantly anucleated, cornified epithelial cells.

        • Metestrus: A mix of cornified cells and leukocytes.

        • Diestrus: Predominantly leukocytes.

    • Experimental Timing: Once the animals are consistently cycling, perform all experimental manipulations and measurements during a single, predetermined phase of the cycle (e.g., diestrus).

Mandatory Visualization

JNJ_28330835_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound JNJ_AR This compound-AR Complex JNJ->JNJ_AR Binds to AR AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->JNJ_AR HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) JNJ_AR->ARE Translocates to Nucleus and Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Tissue_Specific_Effects Tissue-Specific Effects (e.g., Muscle, Bone, Prostate) Gene_Transcription->Tissue_Specific_Effects Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_study_prep Study Preparation cluster_control_methods Hormonal Control Methods cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Hormonal_Control Choose Hormonal Control Method Animal_Model->Hormonal_Control Gonadectomy Gonadectomy (Orchidectomy/Ovariectomy) Hormonal_Control->Gonadectomy Direct Control Cycle_Monitoring Estrous Cycle Monitoring (Vaginal Cytology) Hormonal_Control->Cycle_Monitoring Indirect Control Acclimatization Acclimatization Period Gonadectomy->Acclimatization Cycle_Monitoring->Acclimatization Treatment Administer this compound or Vehicle Acclimatization->Treatment Data_Collection Data Collection (Physiological, Behavioral, etc.) Treatment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Experimental workflow for this compound studies.

References

Technical Support Center: Enhancing the Oral Bioavailability of JNJ-28330835

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of JNJ-28330835.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is an investigational, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3][4] Like many small molecule drugs, its effectiveness when administered orally can be limited by poor bioavailability. This means that only a small fraction of the ingested dose may reach the systemic circulation to exert its therapeutic effect. Key factors influencing this are its aqueous solubility, intestinal permeability, and susceptibility to first-pass metabolism. While specific data on this compound's oral bioavailability is not publicly available, researchers may encounter challenges in achieving consistent and adequate plasma concentrations in preclinical studies.

Q2: My in vivo oral dosing studies with this compound show high variability. What are the potential causes?

High variability in plasma concentrations following oral administration of this compound can stem from several factors:

  • Poor Aqueous Solubility: If this compound has low solubility in gastrointestinal fluids, its dissolution rate will be a major variable, leading to inconsistent absorption.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, thereby reducing absorption.[5][6][7][8]

  • First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver before it reaches systemic circulation.[9][10][11][12] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in metabolism.[11]

  • Formulation Issues: The formulation used to deliver this compound can significantly impact its absorption. A simple suspension may not be optimal for a poorly soluble compound.

Q3: What are the initial steps to improve the oral bioavailability of this compound in a research setting?

To begin improving the oral bioavailability of this compound, a systematic approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility and permeability of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.

  • Formulation Development: Explore various formulation strategies to enhance solubility and dissolution.[13][14][15][16]

  • In Vitro Screening: Utilize in vitro models, such as Caco-2 cell permeability assays, to assess the potential for P-gp efflux and the effectiveness of inhibitors.

  • Metabolic Stability Assessment: Evaluate the metabolic stability of this compound in liver microsomes to understand its susceptibility to first-pass metabolism.[10]

Troubleshooting Guide

Issue 1: Low and Inconsistent Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Poor Aqueous Solubility 1. Particle Size Reduction: Micronize or nanosize the this compound powder. 2. Formulate as a Solid Dispersion: Disperse this compound in a polymer matrix. 3. Utilize Lipid-Based Formulations: Formulate as a Self-Emulsifying Drug Delivery System (SEDDS).[15][16]Increased surface area for dissolution, leading to higher and more consistent plasma concentrations.
P-glycoprotein (P-gp) Efflux 1. Co-administer with a P-gp Inhibitor: Use a known P-gp inhibitor like verapamil (B1683045) or a pharmaceutically acceptable excipient with inhibitory properties (e.g., certain polymers, surfactants).[6][7][8] 2. Incorporate P-gp Inhibiting Excipients into the Formulation: For example, Tween 80 or Cremophor EL.[17]Increased intestinal absorption and higher plasma exposure of this compound.
High First-Pass Metabolism 1. Co-administer with a CYP450 Inhibitor: Use a broad-spectrum CYP inhibitor (e.g., ketoconazole) in preclinical studies to assess the impact of metabolism. 2. Identify Specific CYP Isozymes: Use in vitro assays with recombinant CYP enzymes to identify the key metabolizing enzymes.Increased systemic exposure and a longer half-life of this compound.
Hypothetical Data on Formulation Strategies

The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of a compound with properties similar to what might be expected for this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
Aqueous Suspension1050 ± 152.0200 ± 605
Micronized Suspension10150 ± 401.5750 ± 20018
Solid Dispersion10400 ± 901.02500 ± 50060
SEDDS10600 ± 1200.83800 ± 75090

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (100-mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate its potential as a P-gp substrate.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.

  • Prepare a dosing solution of this compound in HBSS.

  • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and collect samples from the apical chamber at the same time points.

  • P-gp Inhibition: Repeat the A-B and B-A permeability experiments in the presence of verapamil in the apical chamber.

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a substrate for P-gp. A significant reduction in the efflux ratio in the presence of verapamil confirms this.

Visualizations

G cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_liver Liver cluster_systemic Systemic Circulation This compound in Formulation This compound in Formulation Dissolution Dissolution This compound in Formulation->Dissolution Dissolved this compound Dissolved this compound Dissolution->Dissolved this compound Intestinal Lumen Intestinal Lumen Dissolved this compound->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Enterocytes->Intestinal Lumen P-gp Efflux Portal Vein Portal Vein Enterocytes->Portal Vein First-Pass Metabolism First-Pass Metabolism Portal Vein->First-Pass Metabolism Bioavailable this compound Bioavailable this compound First-Pass Metabolism->Bioavailable this compound Reduced Concentration

Caption: Factors Affecting Oral Bioavailability of this compound.

G start Start: Low Bioavailability of this compound problem Identify Limiting Factor(s) (Solubility, Permeability, Metabolism) start->problem solubility Improve Solubility problem->solubility Solubility-Limited permeability Enhance Permeability problem->permeability Permeability-Limited metabolism Reduce First-Pass Metabolism problem->metabolism Metabolism-Limited formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) solubility->formulation pgp Use P-gp Inhibitors permeability->pgp cyp Use CYP Inhibitors (in vitro) metabolism->cyp evaluate Evaluate in Preclinical Models formulation->evaluate pgp->evaluate cyp->evaluate end End: Improved Bioavailability evaluate->end Success fail Re-evaluate Limiting Factors evaluate->fail Failure fail->problem

Caption: Troubleshooting Workflow for Improving Oral Bioavailability.

References

Troubleshooting androgen receptor reporter gene assay with JNJ-28330835

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the androgen receptor (AR) reporter gene assay, with a specific focus on characterizing compounds such as JNJ-28330835.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity in an androgen receptor (AR) reporter gene assay?

This compound is a selective androgen receptor modulator (SARM).[1][2] In androgen-responsive cell-based assays, it has been reported to exhibit mixed agonist and antagonist activity.[3][4] Therefore, depending on the experimental conditions (e.g., presence or absence of a known AR agonist), this compound may either activate the AR reporter itself or inhibit the activity induced by a reference agonist like dihydrotestosterone (B1667394) (DHT).

Q2: What are the key components of an AR reporter gene assay?

A typical AR reporter gene assay consists of:

  • Host Cells: A suitable cell line that either endogenously expresses the androgen receptor (e.g., LNCaP, 22Rv1) or has been engineered to express it.[5][6][7]

  • AR Expression Vector: Required for cell lines that do not endogenously express the AR.

  • Reporter Construct: A plasmid containing a luciferase gene under the control of androgen response elements (AREs). When the AR is activated, it binds to the AREs and drives the expression of luciferase.[6]

  • Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. This is used to normalize for variations in transfection efficiency and cell viability.[8][9]

  • Luciferase Substrates: Chemical reagents that are converted by the luciferase enzymes into a detectable luminescent signal.

Q3: What is a dual-luciferase reporter assay and why is it recommended?

A dual-luciferase assay uses two different luciferases (e.g., Firefly and Renilla) as the primary and internal control reporters. This allows for the normalization of the experimental reporter's activity to the control reporter's activity, which minimizes variability caused by factors such as differences in cell number, transfection efficiency, and cell viability between wells.[2][8] This normalization provides more accurate and reliable results.

Troubleshooting Guide

Issue 1: Low or No Luminescent Signal

Question: I am not seeing a significant signal over my background in my AR reporter gene assay after treatment with this compound or a known agonist. What could be the problem?

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Transfection Optimize the DNA to transfection reagent ratio. Ensure high-quality, endotoxin-free plasmid DNA is used.[3] Confirm transfection efficiency using a positive control plasmid (e.g., a constitutively active luciferase reporter).
Low AR Expression If using a cell line with transiently expressed AR, ensure the AR expression vector is co-transfected efficiently. For stable cell lines, verify AR expression levels via Western blot or qPCR.
Inactive Reagents Ensure luciferase substrates and other assay reagents are stored correctly and are within their expiration dates. Prepare fresh reagents as needed.[3]
Weak Promoter in Reporter If the promoter driving the luciferase gene is weak, the resulting signal may be low.[3] Consider using a reporter construct with a stronger promoter or multiple copies of the ARE.
Cell Health Issues Ensure cells are healthy and not overly confluent at the time of transfection and treatment.[2] Cell stress can negatively impact reporter gene expression.
Insufficient Incubation Time The incubation time after compound treatment may not be sufficient for reporter gene expression and protein accumulation. Optimize the incubation period (typically 18-24 hours).
Issue 2: High Background Signal

Question: My negative control wells (vehicle-treated) have a very high luminescent signal, making it difficult to assess the effect of my test compounds. What can I do?

Possible Causes and Solutions:

CauseRecommended Action
Contamination Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination.[1] Ensure aseptic technique during cell culture and assay setup.
Choice of Assay Plates White-walled, clear-bottom plates are recommended for luminescence assays to maximize signal and minimize well-to-well crosstalk.[2][3] Black plates can also be used to reduce background but may result in a lower overall signal.[1]
Constitutive Activity of Reporter The reporter construct may have some level of basal activity in the absence of an agonist. This can be more pronounced in certain cell lines.[5][6] Ensure you have a robust "no reporter" control to determine the true background.
Serum Androgens If using serum in your cell culture medium, it may contain androgens that activate the AR. Use charcoal-stripped serum to remove steroid hormones.
Compound Interference Some compounds can directly interact with and stabilize the luciferase enzyme, leading to an artificially high signal.[10] See the "Compound Interference" section below for how to test for this.
Issue 3: High Variability Between Replicates

Question: I am observing significant differences in the luminescent readings between my technical or biological replicates. How can I improve the consistency of my assay?

Possible Causes and Solutions:

CauseRecommended Action
Pipetting Inaccuracies Use calibrated pipettes and consider using a multi-channel pipette for reagent addition to ensure consistency across wells.[3] Prepare master mixes for transfection and assay reagents to minimize pipetting errors between replicates.[2]
Inconsistent Cell Seeding Ensure a uniform single-cell suspension when plating cells to have a consistent number of cells in each well. Uneven cell distribution can lead to variability.
Edge Effects in Plates The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Lack of Normalization If not already doing so, implement a dual-luciferase system to normalize for transfection efficiency and cell viability, which are common sources of variability.[3][8]
Luminometer with Injectors For flash-based luciferase assays where the signal decays rapidly, using a luminometer with automatic injectors is crucial for consistent timing of reagent addition and signal measurement.[11] For glow-based assays, ensure a consistent incubation time after reagent addition before reading.
Issue 4: Suspected Compound Interference

Question: I am observing unexpected results with this compound that do not align with its expected activity. Could the compound be interfering with the assay itself?

Possible Causes and Solutions:

CauseRecommended Action
Direct Luciferase Inhibition The test compound may directly inhibit the luciferase enzyme, leading to a false-positive antagonist effect. To test for this, perform a biochemical assay with purified luciferase enzyme and your compound in the absence of cells.[10]
Luciferase Stabilization Some compounds can increase the half-life of the luciferase enzyme, leading to its accumulation and a false-positive agonist effect.[10]
Signal Quenching Colored compounds can absorb the light emitted by the luciferase reaction, leading to an artificially low signal. Visually inspect your compound dilutions for color.
Control Experiments To test for off-target effects on the reporter machinery, use a control cell line expressing luciferase under a strong, constitutive promoter (e.g., CMV or SV40). If this compound affects the signal in this cell line, it suggests an off-target effect.[10]

Data Presentation

CompoundAssay TypeCell LineTargetEC50 (nM)IC50 (nM)Reference
SARM-2fAgonistCOS7 (human AR)Androgen Receptor3.6-[12]
OstarineAgonistCOS7 (human AR)Androgen Receptor--[12]
EnzalutamideAntagonistLNCaPAndrogen Receptor-26[13]
ApalutamideAntagonistLNCaPAndrogen Receptor-200[13]
DarolutamideAntagonistLNCaPAndrogen Receptor-26[13]

Experimental Protocols

Representative Protocol: Dual-Luciferase Androgen Receptor Reporter Gene Assay

This protocol is a representative method for assessing the agonist and antagonist activity of a compound like this compound on the androgen receptor.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., PC-3, which is AR-negative, or LNCaP, which is AR-positive) in the appropriate growth medium.

  • For AR-negative cells, co-transfection with an AR expression vector is required.

  • Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection (for AR-negative cells like PC-3):

  • Prepare a transfection mix containing:

    • AR expression vector

    • Firefly luciferase reporter vector with AREs

    • Renilla luciferase internal control vector (at a 1:10 to 1:20 ratio relative to the firefly vector)

    • Transfection reagent (e.g., Lipofectamine) in serum-free medium.

  • Incubate the transfection mix at room temperature according to the manufacturer's protocol.

  • Add the transfection mix to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh medium containing charcoal-stripped serum.

3. Compound Treatment:

  • For Agonist Testing:

    • Prepare serial dilutions of this compound and a reference agonist (e.g., DHT) in assay medium (with charcoal-stripped serum).

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Add the compound dilutions to the cells and incubate for 18-24 hours.

  • For Antagonist Testing:

    • Prepare serial dilutions of this compound and a reference antagonist (e.g., Bicalutamide) in assay medium.

    • Add the compound dilutions to the cells and co-treat with a concentration of DHT that gives approximately 80% of its maximal response (EC80).

    • Include controls for vehicle only, DHT only, and reference antagonist + DHT.

    • Incubate for 18-24 hours.

4. Luciferase Assay:

  • Remove the medium from the cells and wash gently with PBS.

  • Lyse the cells using a passive lysis buffer and incubate according to the manufacturer's protocol (e.g., 15 minutes at room temperature with gentle shaking).

  • Add the Firefly luciferase substrate to each well and measure the luminescence using a luminometer.

  • Add the Stop & Glo® reagent (which quenches the Firefly signal and contains the substrate for Renilla luciferase) to each well and measure the Renilla luminescence.

5. Data Analysis:

  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.

  • For agonist testing, plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

  • For antagonist testing, plot the percentage inhibition of the DHT-induced signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Reporter Luciferase Reporter Gene ARE->Reporter Activates mRNA mRNA Reporter->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Luminescent Signal Luciferase->Light Generates JNJ This compound (SARM) JNJ->AR_HSP Binds (Agonist/ Antagonist Effect)

Caption: Canonical Androgen Receptor (AR) signaling pathway leading to reporter gene expression.

Experimental Workflow for AR Reporter Gene Assay

Experimental_Workflow start Start cell_culture 1. Seed Cells in 96-well Plate start->cell_culture transfection 2. Transfect with AR, Reporter & Control Plasmids cell_culture->transfection compound_treatment 3. Treat with this compound and Controls transfection->compound_treatment incubation 4. Incubate (18-24 hours) compound_treatment->incubation lysis 5. Lyse Cells incubation->lysis read_firefly 6. Add Substrate & Read Firefly Luminescence lysis->read_firefly read_renilla 7. Add Stop & Glo® & Read Renilla Luminescence read_firefly->read_renilla data_analysis 8. Normalize Data & Calculate EC50/IC50 read_renilla->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a dual-luciferase AR reporter gene assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Unexpected Result low_signal Low/No Signal start->low_signal Signal Issue high_bg High Background start->high_bg Background Issue high_var High Variability start->high_var Variability Issue check_reagents Check Reagents (Activity, Storage) low_signal->check_reagents check_transfection Optimize Transfection low_signal->check_transfection check_cells Check Cell Health & Density low_signal->check_cells check_contamination Use Fresh Reagents & Aseptic Technique high_bg->check_contamination use_white_plates Use Opaque White Plates high_bg->use_white_plates use_stripped_serum Use Charcoal- Stripped Serum high_bg->use_stripped_serum compound_interference Test for Compound Interference high_bg->compound_interference check_pipetting Use Master Mixes & Calibrated Pipettes high_var->check_pipetting use_dual_luc Implement Dual-Luciferase high_var->use_dual_luc check_injectors Use Luminometer with Injectors high_var->check_injectors

Caption: A decision-making diagram for troubleshooting common issues in AR reporter assays.

References

JNJ-28330835 Degradation Product Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of JNJ-28330835 and their detection.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, which contains an amide linkage, a dihydropyrazole ring, and trifluoromethyl groups, the primary anticipated degradation pathways include hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into two primary fragments.[1][2][3] Additionally, under forcing conditions, the trifluoromethyl groups could potentially hydrolyze to carboxylic acids.[4][5][6][7][8]

  • Oxidation: The dihydropyrazole (pyrazoline) ring is prone to oxidation, leading to the formation of a more stable aromatic pyrazole (B372694) ring.[9][10][11][12][13]

  • Photolysis: Exposure to UV light may induce degradation, potentially involving the aromatic nitrile moiety or other parts of the molecule.

Q2: What are the expected major degradation products of this compound?

A2: While specific degradation products can only be confirmed through experimental studies, the following are hypothesized based on common chemical degradation pathways:

  • DP-1 (Amide Hydrolysis Product 1): (S)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.

  • DP-2 (Amide Hydrolysis Product 2): 4-amino-2-(trifluoromethyl)benzonitrile.

  • DP-3 (Oxidation Product): (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.

  • DP-4 (Trifluoromethyl Hydrolysis Product): (S)-5-carboxy-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxamide.

Q3: What analytical techniques are recommended for detecting and quantifying this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, coupled with a UV detector or a mass spectrometer (LC-MS), is the recommended approach. LC-MS is particularly useful for the identification and characterization of unknown degradation products.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation products in HPLC.
Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio.
Incorrect pH of the mobile phaseAdjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention of ionizable compounds.
Unsuitable column chemistryScreen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Gradient elution not optimizedAdjust the gradient slope and time to improve the separation of closely eluting peaks.
Issue 2: Inconsistent retention times.
Possible Cause Troubleshooting Step
Fluctuation in column temperatureUse a column oven to maintain a consistent temperature.
Mobile phase composition changing over timePrepare fresh mobile phase daily and ensure it is well-mixed.
Pump malfunctionCheck the HPLC pump for leaks and ensure proper solvent delivery.
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
Possible Cause Troubleshooting Step
Insufficient data for characterizationUtilize a mass spectrometer (MS) detector to obtain mass-to-charge (m/z) ratios of the unknown peaks.
Co-elution of multiple compoundsImprove chromatographic separation (see Issue 1).
In-source fragmentation in MSOptimize the MS source parameters (e.g., cone voltage) to minimize fragmentation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate the potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 72 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.

  • Sample Analysis: Analyze all stressed samples by a stability-indicating LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Chromatographic Data for this compound and its Degradation Products

Compound Retention Time (min) Relative Retention Time
DP-14.50.30
DP-26.20.41
DP-48.90.59
DP-312.70.85
This compound15.01.00

Table 2: Hypothetical Mass Spectrometric Data for this compound and its Degradation Products

Compound Molecular Formula [M+H]⁺ (m/z)
This compoundC₁₄H₁₀F₆N₄O365.0835
DP-1C₆H₇F₃N₂O₂197.0481
DP-2C₈H₅F₃N₂187.0427
DP-3C₁₄H₈F₆N₄O363.0678
DP-4C₁₄H₉F₃N₄O₃355.0649

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Data Output Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC LCMS LC-MS Acid->LCMS Base Base Hydrolysis Base->HPLC Base->LCMS Oxidation Oxidation Oxidation->HPLC Oxidation->LCMS Thermal Thermal Stress Thermal->HPLC Thermal->LCMS Photo Photolytic Stress Photo->HPLC Photo->LCMS Quant Quantification HPLC->Quant Ident Identification LCMS->Ident JNJ This compound Stock Solution JNJ->Acid JNJ->Base JNJ->Oxidation JNJ->Thermal JNJ->Photo

Caption: Experimental workflow for forced degradation and analysis.

signaling_pathway JNJ This compound (SARM) AR Androgen Receptor (AR) JNJ->AR Binds to AR->AR Dimerization HSP Heat Shock Proteins AR->HSP Dissociates from ARE Androgen Response Element (DNA) AR->ARE Binds to Gene Gene Transcription ARE->Gene Initiates Protein Protein Synthesis (e.g., Muscle Growth) Gene->Protein Leads to

Caption: Hypothetical signaling pathway for a Selective Androgen Receptor Modulator (SARM).

References

Technical Support Center: Validating the Purity of a JNJ-28330835 Sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of JNJ-28330835, a selective androgen receptor modulator (SARM). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a non-steroidal selective androgen receptor modulator.[1] It is characterized by its pyrazole-carboxamide core structure. Key chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₀F₆N₄O
Molar Mass 364.25 g/mol
Appearance Refer to supplier's certificate of analysis
Solubility Refer to supplier's material safety data sheet (MSDS)

Q2: What are the potential sources of impurities in a this compound sample?

Impurities in a this compound sample can originate from several sources:

  • Synthesis Byproducts: Incomplete reactions or side reactions during the synthesis of the pyrazole-carboxamide scaffold can lead to related impurities. The synthesis of trifluoromethylated pyrazoles can sometimes result in regioisomers or incompletely cyclized intermediates.[2][3]

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process may be present.

  • Degradation Products: this compound may degrade over time, especially if not stored under appropriate conditions. Forced degradation studies on similar SARMs have shown that hydrolysis of the amide bond can be a potential degradation pathway.[4]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound and any non-volatile impurities.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of this compound and identifying potential impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity determination (qNMR). Given the presence of fluorine in this compound, ¹⁹F NMR can be a powerful tool.

Troubleshooting Guides

HPLC Analysis

Issue: My chromatogram shows multiple peaks in my this compound sample.

  • Possible Cause 1: Impurities. The additional peaks likely represent impurities from synthesis or degradation.

  • Troubleshooting Steps:

    • Optimize Separation: Adjust the mobile phase gradient, flow rate, or column chemistry to achieve better resolution between the main peak and impurity peaks.

    • Peak Identification: Use a mass spectrometer detector (LC-MS) to obtain the mass of each impurity peak. This can help in identifying potential synthesis-related byproducts or degradation products.

    • Quantify Impurities: Calculate the area percentage of each impurity peak relative to the total peak area to estimate the purity of your sample.

Issue: I am not getting a sharp, symmetrical peak for this compound.

  • Possible Cause 1: Poor Column Condition. The column may be degraded or contaminated.

  • Troubleshooting Steps:

    • Flush the Column: Flush the column with a strong solvent to remove any contaminants.

    • Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced.

  • Possible Cause 2: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal.

  • Troubleshooting Steps:

    • Adjust pH: Ensure the mobile phase pH is appropriate for the analyte.

    • Modify Solvent Composition: Experiment with different solvent ratios to improve peak shape.

Mass Spectrometry (MS) Analysis

Issue: The observed molecular weight does not match the expected mass of this compound.

  • Possible Cause 1: Ionization Issues. The molecule may be forming adducts with salts (e.g., sodium, potassium) from the mobile phase or sample matrix.

  • Troubleshooting Steps:

    • Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or other common adducts.

    • Optimize MS Parameters: Adjust the ionization source parameters to minimize adduct formation.

  • Possible Cause 2: Sample Degradation. The sample may have degraded.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare and analyze a fresh sample from a properly stored stock.

    • Investigate Fragmentation: Examine the fragmentation pattern to see if it corresponds to known degradation pathways of similar compounds. The fragmentation of pyrazole (B372694) derivatives often involves cleavage of the pyrazole ring.[5]

NMR Spectroscopy Analysis

Issue: The ¹H NMR spectrum shows unexpected signals.

  • Possible Cause 1: Impurities. The extra signals are likely from synthesis-related impurities or residual solvents.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to common NMR solvents.

    • Structural Elucidation of Impurities: Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities.

    • Quantitative NMR (qNMR): Use a certified internal standard to accurately quantify the purity of the this compound sample.

Issue: The ¹⁹F NMR spectrum is complex.

  • Possible Cause 1: Presence of Multiple Fluorinated Species. This could indicate the presence of fluorinated impurities.

  • Troubleshooting Steps:

    • High-Resolution Spectrum: Acquire a high-resolution ¹⁹F NMR spectrum to resolve overlapping signals.

    • Compare to Reference: If available, compare the spectrum to a reference spectrum of pure this compound. ¹⁹F NMR is a powerful tool for the analysis of fluorinated pharmaceuticals due to its high sensitivity and large chemical shift range, which often results in less signal overlap compared to ¹H NMR.[6][7][8]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV detector

3. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol describes the use of electrospray ionization mass spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.

1. Materials and Reagents:

  • This compound sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

2. Instrumentation:

  • Mass spectrometer with an ESI source

3. Infusion Method:

  • Prepare a dilute solution of this compound (approximately 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

4. MS Parameters (typical values, may require optimization):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150 °C
Desolvation Temperature 300-400 °C
Mass Range m/z 100-500

5. Data Analysis:

  • Acquire the mass spectrum.

  • Look for the protonated molecular ion [M+H]⁺ at m/z 365.25.

  • Also, check for the presence of common adducts such as [M+Na]⁺ at m/z 387.23.

Protocol 3: Structural Confirmation and Purity by NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹⁹F NMR spectra of this compound.

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (300 MHz or higher)

3. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

4. NMR Acquisition Parameters (typical values):

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Spectral width: appropriate for the expected chemical shift range

  • ¹⁹F NMR:

    • Number of scans: 64-256

    • Relaxation delay: 1-5 seconds

    • Spectral width: appropriate for fluorinated compounds

5. Data Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

  • For the ¹H NMR spectrum, integrate the signals and compare the integration values to the expected number of protons for this compound.

  • For the ¹⁹F NMR spectrum, analyze the chemical shifts and coupling patterns of the trifluoromethyl groups.

  • For quantitative analysis (qNMR), add a known amount of a certified internal standard to the sample and compare the integral of a signal from this compound to the integral of a signal from the standard.

Visualizations

Experimental Workflow for Purity Validation

experimental_workflow cluster_sample Sample Preparation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter MS MS Analysis Dissolve->MS NMR NMR Analysis Dissolve->NMR HPLC HPLC Analysis Filter->HPLC Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity Identity Identity Confirmation (MW & Structure) MS->Identity MS->Impurity NMR->Identity NMR->Impurity

Caption: Workflow for the comprehensive purity validation of a this compound sample.

Androgen Receptor Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR Androgen Receptor (AR) JNJ->AR AR_HSP AR-HSP Complex AR->AR_HSP JNJ_AR JNJ-AR Complex AR->JNJ_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation JNJ_AR_dimer JNJ-AR Dimer JNJ_AR->JNJ_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) JNJ_AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene Activation

References

Validation & Comparative

JNJ-28330835 vs. Testosterone: A Comparative Analysis of Effects on Muscle and Prostate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) JNJ-28330835 and the androgenic steroid testosterone (B1683101), with a focus on their respective effects on muscle and prostate tissues. The information presented is collated from preclinical studies to assist in research and development endeavors.

Executive Summary

This compound is a nonsteroidal SARM designed to elicit the anabolic benefits of androgens in muscle tissue while minimizing the androgenic effects on the prostate.[1][2] In contrast, testosterone, the primary male sex hormone, exerts potent anabolic effects on muscle but also stimulates prostate tissue, which can be a significant concern for long-term therapeutic use. Preclinical data suggest that this compound exhibits a favorable tissue-selectivity profile, promoting muscle growth with a concurrent reduction in prostate size in animal models.[1]

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and testosterone on key anabolic and androgenic markers in rats. It is important to note that a direct head-to-head study under identical conditions was not available in the public domain. The data presented is a compilation from separate studies and should be interpreted with consideration of potential variations in experimental design. To provide a clearer comparative context, data for another well-characterized SARM, Enobosarm (Ostarine), is also included where a direct comparison with testosterone was available.

Table 1: Effects on Levator Ani Muscle (Anabolic Activity)

CompoundSpecies/ModelDoseChange in Levator Ani Muscle WeightCitation
This compoundOrchidectomized Rats10 mg/kgMaximal stimulation of growth[1]
Testosterone PropionateCastrated Male Rats0.15 mg/day (ED50)104% of intact controls (maximal)[3]
Enobosarm (Ostarine)Castrated Male Rats0.03 mg/day (ED50)136% of intact controls (maximal)[3]

Table 2: Effects on Prostate Weight (Androgenic Activity)

CompoundSpecies/ModelDoseChange in Prostate WeightCitation
This compoundIntact Rats10 mg/kg~30% reduction[1]
Testosterone PropionateCastrated Male Rats0.13 mg/day (ED50)121% of intact controls (maximal)[3]
Testosterone PropionateMale Sprague-Dawley RatsDaily injections for 2 weeksTwo-fold increase[4]
Enobosarm (Ostarine)Castrated Male Rats-51% of intact controls (maximal)[3]

Experimental Protocols

The preclinical assessment of anabolic and androgenic activities of compounds like this compound and testosterone is commonly performed using the Hershberger Bioassay .[5][6][7][8]

Objective: To determine the anabolic and androgenic potential of a test substance in a castrated male rat model.

Methodology:

  • Animal Model: Peripubertal male rats are surgically castrated (orchidectomized) to minimize endogenous androgen levels.[5] A post-surgery recovery period of at least seven days is allowed for the androgen-dependent tissues to regress.[5]

  • Dosing: The test compound is administered daily for a period of 10 consecutive days.[5][8] Administration can be via oral gavage or subcutaneous injection.[9]

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.[8]

  • Endpoints:

    • Anabolic activity is primarily assessed by the wet weight of the levator ani muscle.[5]

    • Androgenic activity is assessed by the wet weights of the ventral prostate and seminal vesicles.[5]

  • Controls: A vehicle control group (castrated, no treatment) and a positive control group (e.g., testosterone propionate) are included in the study for comparison.[9]

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis animal Peripubertal Male Rats castration Orchidectomy animal->castration recovery 7-Day Recovery castration->recovery dosing 10-Day Daily Dosing recovery->dosing groups Treatment Groups: - Vehicle Control - Testosterone (Positive Control) - this compound dosing->groups necropsy Necropsy (24h post-last dose) groups->necropsy dissection Dissection of Target Tissues necropsy->dissection weighing Weighing of: - Levator Ani Muscle - Prostate - Seminal Vesicles dissection->weighing data Data Analysis & Comparison weighing->data

Figure 1: General workflow of the Hershberger Bioassay.

Signaling Pathways

The differential effects of this compound and testosterone stem from their distinct interactions with the androgen receptor (AR) and the subsequent downstream signaling cascades in different tissues.

Testosterone Signaling in Skeletal Muscle (Anabolic Effects):

Testosterone promotes muscle hypertrophy through both genomic and non-genomic actions of the AR. The canonical pathway involves the activation of the PI3K/Akt/mTOR signaling cascade, a key regulator of protein synthesis.

G T Testosterone AR Androgen Receptor (AR) T->AR PI3K PI3K AR->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes MuscleHypertrophy Muscle Hypertrophy ProteinSynthesis->MuscleHypertrophy

Figure 2: Testosterone-mediated anabolic signaling in muscle.

Testosterone Signaling in the Prostate (Androgenic Effects):

In the prostate, testosterone is converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT). DHT binds to the AR, leading to the transcription of genes that promote cell proliferation and growth.

G T Testosterone FiveAlphaReductase 5α-reductase T->FiveAlphaReductase DHT DHT FiveAlphaReductase->DHT converts to AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE binds to GeneTranscription Gene Transcription ARE->GeneTranscription initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation leads to ProstateGrowth Prostate Growth CellProliferation->ProstateGrowth

Figure 3: Testosterone-mediated androgenic signaling in the prostate.

This compound Tissue-Selective Signaling:

This compound's tissue selectivity is attributed to its unique interaction with the AR. It is hypothesized that this compound induces a specific AR conformation that favors the recruitment of co-activators in muscle tissue, leading to an anabolic response. Conversely, in the prostate, this conformation may lead to the recruitment of co-repressors or have a partial agonist/antagonist effect, thereby not stimulating or even inhibiting prostate cell proliferation.

G JNJ This compound AR_muscle AR in Muscle JNJ->AR_muscle AR_prostate AR in Prostate JNJ->AR_prostate Coactivators Co-activators AR_muscle->Coactivators recruits Corepressors Co-repressors / Partial Agonism AR_prostate->Corepressors recruits AnabolicResponse Anabolic Response Coactivators->AnabolicResponse leads to NoAndrogenicResponse No/Reduced Androgenic Response Corepressors->NoAndrogenicResponse leads to

Figure 4: Hypothesized tissue-selective mechanism of this compound.

Conclusion

The available preclinical evidence indicates that this compound functions as a potent anabolic agent in muscle tissue while exhibiting a prostate-sparing profile. This contrasts with testosterone, which demonstrates robust anabolic and androgenic effects. The tissue selectivity of this compound presents a promising avenue for the development of therapies for muscle wasting conditions where the androgenic side effects of traditional steroids are a limiting factor. Further research, including direct comparative clinical trials, is necessary to fully elucidate the relative efficacy and safety of this compound in humans.

References

A Comparative Analysis of JNJ-28330835 and BMS-564929: Two Investigational Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two nonsteroidal selective androgen receptor modulators (SARMs), JNJ-28330835 and BMS-564929. Both compounds have been investigated for their potential therapeutic benefits in conditions such as muscle wasting and andropause, aiming to provide the anabolic effects of androgens with fewer of the associated androgenic side effects. This comparison summarizes available preclinical data to highlight their pharmacological profiles.

Introduction to this compound and BMS-564929

This compound and BMS-564929 are orally active, nonsteroidal SARMs designed to selectively target the androgen receptor (AR). The primary goal of these compounds is to elicit anabolic effects in tissues like muscle and bone while minimizing androgenic effects in tissues such as the prostate.[1][2][3] BMS-564929, developed by Bristol-Myers Squibb, has been studied for its potential to treat symptoms of age-related androgen decline.[3] this compound has been investigated for its ability to enhance muscle growth and sexual behavior with minimal impact on prostate size.[2][4]

Mechanism of Action: Selective Androgen Receptor Modulation

Both this compound and BMS-564929 function by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins (coactivators or corepressors) in different tissues. This differential gene regulation is thought to be the basis for their desired anabolic effects with reduced androgenic side effects.

SARM_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (this compound or BMS-564929) AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators (e.g., in Muscle) ARE->Coactivators Recruits in Anabolic Tissues Corepressors Corepressors (e.g., in Prostate) ARE->Corepressors Recruits in Androgenic Tissues Anabolic_Genes Anabolic Gene Transcription Coactivators->Anabolic_Genes Activates Androgenic_Genes Androgenic Gene Transcription (Reduced) Corepressors->Androgenic_Genes Represses/ Weakly Activates

Figure 1: Simplified signaling pathway of Selective Androgen Receptor Modulators (SARMs).

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and BMS-564929. It is important to note that direct comparative studies are limited, and data has been compiled from independent reports.

Table 1: In Vitro Pharmacology

ParameterThis compoundBMS-564929Reference Compound
Androgen Receptor Binding Affinity (Ki) Data not publicly available2.11 nM-
Functional Potency (EC50) in C2C12 Myoblast Cells Data not publicly available0.44 nMTestosterone: 2.81 nM
Functional Potency (EC50) in Prostate Epithelial Cells Data not publicly available8.66 nMTestosterone: 2.17 nM

Table 2: In Vivo Efficacy in Castrated Rats (Hershberger Assay)

ParameterThis compoundBMS-564929
Anabolic Activity (Levator Ani Muscle) Stimulated growth, maximal at 10 mg/kgED50: 0.0009 mg/kg
Androgenic Activity (Prostate) Reduced prostate weight in intact rats by ~30% at 10 mg/kgED50: 0.14 mg/kg
Tissue Selectivity (Prostate vs. Muscle) Demonstrated muscle selectivity~160-fold selectivity for muscle

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols representative of the assays used to characterize SARMs.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for the androgen receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare cell membranes expressing Androgen Receptor Incubate Incubate receptor preparation, radioligand, and test compound Receptor_Prep->Incubate Radioligand_Prep Prepare radiolabeled androgen (e.g., [3H]-mibolerone) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (this compound or BMS-564929) Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound radioligand Filter->Measure Calculate_IC50 Calculate IC50 (concentration that inhibits 50% of radioligand binding) Measure->Calculate_IC50 Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Figure 2: General workflow for a radioligand binding assay.

Protocol Details:

  • Receptor Source: Cytosolic extracts or membrane preparations from cells or tissues expressing the androgen receptor (e.g., LNCaP cells, rat prostate).

  • Radioligand: A high-affinity radiolabeled androgen, such as [3H]-mibolerone or [3H]-R1881.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Cell-Based Functional Assay (for EC50 Determination)

This assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.

Protocol Details:

  • Cell Line: A mammalian cell line (e.g., mouse C2C12 myoblasts or rat prostate epithelial cells) is engineered to co-express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Treatment: The cells are treated with varying concentrations of the test compound.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Detection: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

In Vivo Hershberger Assay (for Anabolic and Androgenic Activity)

This is a standardized in vivo assay in rats to assess the androgenic and anabolic activity of a substance.

Hershberger_Assay cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_necropsy Necropsy and Tissue Collection cluster_data_analysis Data Analysis Castration Castrate peripubertal male rats Acclimation Allow for a post-surgery recovery period Castration->Acclimation Dosing Administer test compound daily for a set period (e.g., 10 days) Acclimation->Dosing Necropsy Euthanize animals 24h after the last dose Dosing->Necropsy Dissection Dissect and weigh androgen-dependent tissues: - Levator ani muscle (anabolic) - Ventral prostate (androgenic) - Seminal vesicles (androgenic) Necropsy->Dissection Analysis Compare tissue weights of treated groups to castrated controls Dissection->Analysis Calculate_ED50 Calculate ED50 (dose that produces 50% of maximal tissue weight gain) Analysis->Calculate_ED50

Figure 3: Workflow for the rat Hershberger assay.

Protocol Details:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a recovery period, the animals are treated with the test compound daily for a specified duration (typically 7-10 days).

  • Necropsy: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.

  • Endpoints: The primary endpoints are the weights of anabolic tissues (e.g., levator ani muscle) and androgenic tissues (e.g., ventral prostate, seminal vesicles).

  • Data Analysis: The dose-dependent effects on tissue weights are analyzed to determine the ED50 for anabolic and androgenic activities, allowing for the assessment of tissue selectivity.

Discussion and Conclusion

Based on the available preclinical data, both this compound and BMS-564929 demonstrate characteristics of selective androgen receptor modulators, with evidence of anabolic activity in muscle and a sparing effect on the prostate in rat models.

BMS-564929 has been more extensively characterized in the public domain, with specific quantitative data on its high binding affinity and potent in vitro activity. The in vivo data for BMS-564929 clearly demonstrates a significant separation of anabolic and androgenic effects, with a reported 160-fold selectivity for muscle over the prostate.

A direct, definitive comparison of the potency and selectivity of these two compounds is challenging without head-to-head studies or more complete quantitative data for this compound. However, the available information indicates that both were promising preclinical candidates in the SARM drug development landscape. Further research and disclosure of more detailed pharmacological data would be necessary for a complete comparative assessment.

References

Validating the Anabolic to Androgenic Ratio of JNJ-28330835: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic to androgenic ratio of the selective androgen receptor modulator (SARM) JNJ-28330835 against other relevant compounds. The data presented is based on available preclinical studies.

Executive Summary

This compound is a nonsteroidal SARM designed to elicit tissue-selective anabolic effects, primarily on muscle, while minimizing androgenic effects on tissues such as the prostate.[1][2][3][4][5] Preclinical studies in rat models have demonstrated its potential to stimulate muscle growth with a favorable profile regarding prostate tissue.[1] This guide synthesizes the available data to offer a comparative perspective on its anabolic and androgenic properties.

Data Presentation

Table 1: Anabolic and Androgenic Effects of this compound and Comparator Compounds in Rats
CompoundModelAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Ventral Prostate)Anabolic:Androgenic Ratio
This compound Orchidectomized RatsMaximal growth stimulated at 10 mg/kg[1]Data in orchidectomized model not available in reviewed literature. In intact rats, a 30% reduction in prostate weight was observed at 10 mg/kg[1]Not directly calculable from available data
Testosterone (B1683101) Propionate (TP) Castrated RatsStandard reference androgen, dose-dependent increase[6]Standard reference androgen, dose-dependent increase[6]~1:1
SARM S-23 Castrated RatsED₅₀: 0.079 mg/dayED₅₀: 0.43 mg/day~5.4:1
SARM LGD-4033 Castrated Rats~140% of intact control at highest dose~45% of intact control at highest doseHighly selective (ratio not explicitly stated)

Note: The anabolic to androgenic ratio is a critical measure of a SARM's tissue selectivity. A higher ratio indicates greater anabolic activity relative to androgenic effects. The data for this compound on prostate weight is from intact rats, which differs from the standard Hershberger assay protocol conducted in orchidectomized (castrated) animals.[1] Therefore, a direct comparison of the anabolic-to-androgenic ratio is not possible from the currently available literature.

Experimental Protocols

The standard method for determining the anabolic and androgenic activity of a compound is the Hershberger Bioassay .[7][8][9]

Hershberger Assay Protocol (General)
  • Animal Model: Immature, castrated male rats are used.[7] Castration removes the endogenous source of androgens, allowing for a clear assessment of the test compound's effects.

  • Acclimation: Following castration, animals are allowed a recovery and acclimation period.

  • Dosing: The test compound is administered daily for a set period, typically 7 to 10 days.[7] A vehicle control group and a reference androgen group (e.g., testosterone propionate) are included.

  • Necropsy and Tissue Collection: At the end of the dosing period, the animals are euthanized. The levator ani muscle (anabolic marker) and the ventral prostate (androgenic marker) are carefully dissected and weighed.[7]

  • Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the ventral prostate.

The study on this compound utilized orchidectomized rat models to assess its effect on the levator ani muscle.[1] However, the reported effect on the prostate was observed in intact rats.[1]

Mandatory Visualizations

Signaling Pathway of a Selective Androgen Receptor Modulator (SARM)

SARM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., this compound) AR Androgen Receptor (AR) SARM->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to SARM_AR_Complex SARM-AR Complex Nucleus Nucleus SARM_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Corepressors Corepressors ARE->Corepressors Releases Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Promotes Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Transcription->Anabolic_Effects Androgenic_Effects Reduced Androgenic Effects (Prostate) Gene_Transcription->Androgenic_Effects

Caption: SARM Signaling Pathway

Experimental Workflow for the Hershberger Bioassay

Hershberger_Workflow Start Start: Immature Male Rats Castration Castration Start->Castration Recovery Recovery Period Castration->Recovery Grouping Grouping: - Vehicle Control - Reference Androgen (TP) - Test Compound (this compound) Recovery->Grouping Dosing Daily Dosing (7-10 days) Grouping->Dosing Necropsy Necropsy and Tissue Collection Dosing->Necropsy Weighing Weigh Levator Ani and Ventral Prostate Necropsy->Weighing Analysis Data Analysis: Compare tissue weights to controls Weighing->Analysis Ratio Calculate Anabolic: Androgenic Ratio Analysis->Ratio

Caption: Hershberger Bioassay Workflow

References

JNJ-28330835: An Examination of Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects in muscle and bone in preclinical studies, with reduced activity in prostatic tissue. While its primary target is the androgen receptor (AR), a comprehensive understanding of its potential interactions with other steroid hormone receptors is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This guide provides a comparative overview of the cross-reactivity of this compound with other key steroid receptors.

Comparative Analysis of Receptor Binding

A thorough review of publicly available scientific literature and databases did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound against the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER).

As a result, a direct quantitative comparison in a tabular format cannot be provided at this time. The selectivity of SARMs is a critical aspect of their development, and the absence of such data in the public domain for this compound is a notable information gap. For context, other selective androgen receptor modulators have been characterized for their receptor selectivity. For instance, the SARM MK-0773 has been reported to have an IC50 of greater than 5 μM against other steroid hormone receptors, indicating a high degree of selectivity for the androgen receptor.

Experimental Protocols for Assessing Steroid Receptor Cross-Reactivity

To determine the cross-reactivity of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand binding assays and reporter gene assays. The following are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and estrogen receptor (ER).

Materials:

  • Recombinant human steroid receptors (AR, GR, MR, PR, ER)

  • Radiolabeled ligands (e.g., [3H]-Mibolerone for AR, [3H]-Dexamethasone for GR, [3H]-Aldosterone for MR, [3H]-Progesterone for PR, [3H]-Estradiol for ER)

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubation: In a multi-well plate, incubate the recombinant receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound) or a reference compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Recombinant Receptor Incubation Incubation at Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Fig. 1: Radioligand Binding Assay Workflow
Reporter Gene Assays

These functional assays measure the ability of a compound to activate or inhibit receptor-mediated gene transcription.

Objective: To determine the functional agonist or antagonist activity of this compound on AR, GR, MR, PR, and ER.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression plasmids for the respective steroid receptors

  • Reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound) and reference agonists/antagonists

  • Lysis buffer and luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Transfection: Co-transfect the cells with the receptor expression plasmid and the HRE-reporter plasmid.

  • Treatment: After an incubation period, treat the cells with varying concentrations of the test compound (this compound) alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).

  • Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.

  • Lysis: Lyse the cells to release the cellular contents, including the expressed reporter protein (e.g., luciferase).

  • Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: For agonist activity, determine the concentration of the test compound that produces 50% of the maximal response (EC50). For antagonist activity, determine the concentration that inhibits 50% of the agonist-induced response (IC50).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Plating Cell Plating Transfection Co-transfection (Receptor + Reporter) Plating->Transfection Compound_Add Addition of This compound Transfection->Compound_Add Incubation Incubation Compound_Add->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Luminescence Measurement Lysis->Luminescence EC50_IC50 EC50/IC50 Determination Luminescence->EC50_IC50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S Steroid (e.g., this compound) R_HSP Receptor-HSP Complex S->R_HSP Binding S_R Steroid-Receptor Complex R_HSP->S_R HSP Dissociation S_R_Nuc Steroid-Receptor Complex S_R->S_R_Nuc Translocation Dimer Receptor Dimer S_R_Nuc->Dimer Dimerization HRE Hormone Response Element (DNA) Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

JNJ-28330835: A Comparative Analysis of Efficacy in Orchidectomized and Intact Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this compound in orchidectomized (castrated) and intact rat models, supported by experimental data. The distinct hormonal environments of these models are crucial for evaluating the therapeutic potential and safety profile of this compound.

Summary of Efficacy Data

The in vivo effects of this compound have been primarily investigated in rat models to assess its tissue-selective androgenic activity. The following tables summarize the key quantitative findings from studies comparing its effects on anabolic (muscle) and androgenic (prostate) tissues in both orchidectomized and intact male rats.

Anabolic Activity in Orchidectomized Rats

In orchidectomized rats, a model for androgen deficiency, this compound demonstrated potent anabolic activity on muscle tissue.

ParameterTreatment GroupDose (mg/kg)Outcome
Levator Ani Muscle Weight This compound10Maximal stimulation of muscle growth[1]
Lean Body Mass This compoundNot SpecifiedPrevented 50% of the loss of lean body mass associated with orchidectomy[1]
Restoration of Lean Body Mass (in aged rats) This compoundNot SpecifiedRestored approximately 30% of lost lean mass[1]
Androgenic and Anabolic Activity in Intact Rats

In intact rats with normal physiological androgen levels, this compound exhibited a desirable tissue-selective profile, promoting muscle maintenance while demonstrating antagonistic effects on the prostate.

ParameterTreatment GroupDose (mg/kg)Outcome
Prostate Weight This compound10Reduced by a mean of 30%[1]
Levator Ani Muscle Weight This compound10No inhibitory effect on muscle[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Models and Drug Administration
  • Animals: Male Sprague-Dawley rats were used in the key studies.

  • Orchidectomy: For the orchidectomized model, rats underwent bilateral orchidectomy, a surgical procedure to remove the testes, thereby creating a state of androgen deficiency.

  • Drug Administration: this compound was administered orally.

Tissue Collection and Analysis
  • Levator Ani Muscle and Prostate Weight: At the end of the treatment period, the animals were euthanized, and the levator ani muscle and prostate gland were carefully dissected and weighed. This is a standard procedure to assess the anabolic and androgenic effects of a compound.

  • Body Composition Analysis: Magnetic Resonance Imaging (MRI) was used to monitor changes in lean body mass and fat mass. This non-invasive technique allows for longitudinal assessment of body composition throughout the study.

Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

SARM_Mechanism cluster_cell Target Cell (e.g., Muscle or Prostate) cluster_muscle Muscle Cell cluster_prostate Prostate Cell SARM This compound (SARM) AR Androgen Receptor (AR) SARM->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from SARM_AR SARM-AR Complex SARM_AR->SARM_AR ARE Androgen Response Element (ARE) SARM_AR->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Corepressors Corepressors ARE->Corepressors Recruits (in some contexts) Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Promotes Corepressors->Gene_Transcription Inhibits/Modulates Anabolic_Effect Anabolic Effect (Muscle Growth) Gene_Transcription->Anabolic_Effect Androgenic_Effect Androgenic Effect (Prostate Growth) Gene_Transcription->Androgenic_Effect

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Experimental_Workflow start Start rat_models Rat Models (Sprague-Dawley) start->rat_models intact Intact Rats rat_models->intact orchidectomized Orchidectomized Rats rat_models->orchidectomized treatment Treatment Administration (Oral this compound or Vehicle) intact->treatment orchidectomized->treatment monitoring In-life Monitoring (Body Weight, MRI for Body Composition) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for evaluating this compound in rat models.

Discussion

The data clearly indicate that this compound exhibits a dual-action profile that is dependent on the hormonal status of the animal model. In the absence of endogenous androgens (orchidectomized model), it acts as a potent agonist in anabolic tissues, promoting muscle growth and preserving lean body mass. This suggests its potential for treating conditions associated with muscle wasting and androgen deficiency.

In the presence of normal androgen levels (intact model), this compound demonstrates the hallmark of a SARM: tissue selectivity. It maintains its anabolic support for muscle tissue while simultaneously acting as an antagonist in the prostate, leading to a reduction in prostate size. This prostate-sparing characteristic is a significant advantage over traditional anabolic steroids, which can cause prostatic hyperplasia.

References

A Head-to-Head Comparison of First and Second-Generation SARMs for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolution of Selective Androgen Receptor Modulators (SARMs), this guide offers a comparative analysis of first and second-generation compounds. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their performance based on available experimental data.

Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutics that exhibit tissue-selective anabolic effects, primarily targeting muscle and bone, while minimizing the androgenic side effects associated with traditional anabolic steroids. The development of SARMs has progressed through distinct generations, with second-generation compounds generally demonstrating improved potency, selectivity, and pharmacokinetic profiles over their predecessors. This guide provides a head-to-head comparison of representative first and second-generation SARMs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Quantitative Comparison of SARMs

The following tables summarize the key in vitro and in vivo performance metrics for representative first and second-generation SARMs. First-generation SARMs, such as Andarine (S4) and Ostarine (MK-2866), paved the way by demonstrating the feasibility of tissue-selective androgen receptor activation. Second-generation SARMs, including Ligandrol (LGD-4033) and RAD140 (Testolone), have been developed with the aim of enhanced potency and selectivity.

Table 1: In Vitro Androgen Receptor Binding Affinity
SARM Binding Affinity (Ki) in nM
First Generation
Andarine (S4)~7.5[1]
Ostarine (MK-2866)3.8[2]
Second Generation
Ligandrol (LGD-4033)~1[3][4][5]
RAD140 (Testolone)7[6]

Note: A lower Ki value indicates a higher binding affinity to the androgen receptor.

Table 2: In Vivo Anabolic and Androgenic Potency (Hershberger Assay in Castrated Rats)
SARM Anabolic Effect (Levator Ani Muscle) Androgenic Effect (Ventral Prostate) Anabolic/Androgenic Ratio
First Generation
Andarine (S4)At 0.5 mg/day, restored 101% of levator ani muscle weight.[7]At 0.5 mg/day, restored only 32.5% of prostate weight.[7]High (Specific ratio not explicitly calculated in the source)
Ostarine (MK-2866)ED50 of 0.03 mg/day in levator ani muscle.[2]ED50 of 0.12 mg/day in prostate.[2]~4:1
Second Generation
Ligandrol (LGD-4033)Potent muscle activity.[8]Weaker partial agonist activity on the prostate.[8]>500:1 (as stated in a preclinical model)
RAD140 (Testolone)At 0.3 mg/kg, demonstrated muscle efficacy similar to testosterone (B1683101) propionate (B1217596) at 0.5 mg/kg.[6]A dose of 30 mg/kg was required to approximate the prostate efficacy of 0.5 mg/kg testosterone propionate.[6]High (Specific ratio not explicitly calculated in the source)

Key Experimental Protocols

The characterization of SARMs relies on a series of standardized in vitro and in vivo assays to determine their binding affinity, efficacy, and tissue selectivity.

In Vitro Competitive Binding Assay

This assay is crucial for determining the binding affinity (Ki) of a SARM to the androgen receptor (AR).

Objective: To quantify the affinity of a test compound (SARM) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of AR Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or recombinant human AR protein.[9]

  • Incubation: A constant concentration of a radiolabeled androgen, such as [3H]mibolerone, is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test SARM.[2]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated. This can be achieved through methods like filtration or hydroxyapatite (B223615) precipitation.[2]

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test SARM that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Hershberger Assay

The Hershberger assay is the gold standard in vivo model for assessing the anabolic and androgenic activity of a compound.[10]

Objective: To determine the anabolic and androgenic properties of a test substance in a castrated male rat model.

Methodology:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.[10]

  • Dosing: After a post-castration recovery period, the animals are treated with the test SARM, a vehicle control, and a reference androgen (e.g., testosterone propionate) for a specified duration, typically 10 consecutive days.[10]

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are dissected and weighed. These include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).[10]

  • Data Analysis: The weights of the levator ani muscle and the androgenic tissues from the SARM-treated group are compared to those of the castrated control and the reference androgen groups. The ratio of the anabolic effect (increase in levator ani weight) to the androgenic effect (increase in prostate/seminal vesicle weight) provides a measure of the compound's tissue selectivity.

Signaling Pathways and Experimental Workflows

The biological effects of SARMs are mediated through their interaction with the androgen receptor, leading to a cascade of molecular events that ultimately alter gene expression in a tissue-specific manner.

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR Binding SARM_AR SARM-AR Complex AR->SARM_AR HSP Heat Shock Proteins (HSP) HSP->AR Associated SARM_AR->HSP Dissociation SARM_AR_dimer Dimerized SARM-AR Complex SARM_AR->SARM_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) SARM_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation Coactivators Coactivators Coactivators->ARE Recruitment mRNA mRNA Transcription->mRNA Protein Tissue-Specific Proteins (e.g., Muscle Growth Factors) mRNA->Protein Translation (in cytoplasm)

Canonical Androgen Receptor Signaling Pathway for SARMs.

SARM_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Pipeline Binding_Assay Competitive AR Binding Assay (Determine Ki) Transactivation_Assay AR Transactivation Assay (Determine EC50 and Efficacy) Binding_Assay->Transactivation_Assay Preclinical_Testing Preclinical Testing Transactivation_Assay->Preclinical_Testing Hershberger_Assay Hershberger Assay in Castrated Rats (Assess Anabolic/Androgenic Ratio) Pharmacokinetics Pharmacokinetic Studies (Determine Bioavailability, Half-life) Hershberger_Assay->Pharmacokinetics Efficacy_Models Disease-Specific Efficacy Models (e.g., Osteoporosis, Muscle Wasting) Pharmacokinetics->Efficacy_Models Clinical_Trials Clinical Trials Efficacy_Models->Clinical_Trials Lead_Identification Lead Identification & Optimization Lead_Identification->Binding_Assay Preclinical_Testing->Hershberger_Assay

General Experimental Workflow for SARM Development.

Concluding Remarks for the Scientific Community

The progression from first to second-generation SARMs reflects a significant advancement in medicinal chemistry, offering compounds with greater potential for therapeutic applications in conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia. Second-generation SARMs generally exhibit higher binding affinity and superior tissue selectivity, which translates to a more favorable efficacy-to-safety ratio in preclinical models.

However, it is crucial for researchers to acknowledge that while preclinical data are promising, the translation of these findings to clinical settings is ongoing. Further head-to-head clinical trials are necessary to definitively establish the superiority of second-generation SARMs over their predecessors and traditional androgen therapies. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the continued research and development of this important class of therapeutic agents. The ongoing exploration of the nuanced mechanisms of SARM action, including their interaction with co-regulators and downstream signaling pathways, will undoubtedly pave the way for the design of even more refined and tissue-selective modulators in the future.

References

JNJ-28330835: A Comparative Analysis of a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental data on JNJ-28330835, a selective androgen receptor modulator (SARM). It objectively compares its performance with other relevant SARMs, supported by available preclinical data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and muscle-wasting therapeutics.

Comparative Performance of SARMs

The following tables summarize the quantitative data from preclinical studies on this compound and other notable SARMs. These studies were conducted in rodent models and highlight the tissue-selective anabolic activity of these compounds.

Table 1: Effects of this compound on Anabolic and Androgenic Tissues in Rats

ParameterModelDosageOutcome
Levator Ani Muscle GrowthOrchidectomized Rats10 mg/kgStimulated maximal growth
Prostate WeightIntact Rats10 mg/kgReduced by a mean of 30%
Lean Body MassOrchidectomized RatsNot specifiedPrevented half of the loss associated with orchidectomy
Lean Body Mass RestorationAged Orchidectomized RatsNot specifiedRestored about 30% of lost lean mass

Data sourced from Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.[1]

Table 2: Comparative Efficacy of Alternative SARMs in Preclinical Models

CompoundModelDosageAnabolic Effect (Levator Ani/Muscle)Androgenic Effect (Prostate)
RAD140 Castrated Rats0.3 mg/kgEffects similar to sham-operated controlsNot stimulated at any given dose
LGD-3303 Castrated Rats1 mg/kg100% support of levator ani muscle~20% stimulation of prostate
S-4 Castrated Rats3 mg/kg/dayFully restored levator ani weightPartially restored prostate weight to < 20% of intact
BMS-564929 Castrated RatsED50 = 0.0009 mg/kg125% efficacy compared to testosteroneED50 = 0.14 mg/kg (160-fold selectivity for muscle)

Data compiled from various preclinical studies.[2][3]

Experimental Protocols

General Protocol for SARM Administration in Rodent Models

This protocol outlines a general procedure for the oral or subcutaneous administration of SARMs to rodents, based on common practices in preclinical studies.

1. Animal Models:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • For studies on anabolic effects, orchidectomized (castrated) rats are often used to mimic a hypogonadal state.

  • Age-matched, intact animals serve as controls.

2. Compound Preparation:

  • SARMs are typically formulated in a vehicle suitable for the intended route of administration. Common vehicles include polyethylene (B3416737) glycol (PEG), corn oil, or a solution of 0.5% methylcellulose.

  • The concentration of the SARM in the vehicle is calculated to deliver the desired dose in a specific volume (e.g., 1-5 mL/kg).

3. Administration:

  • Oral Gavage: The compound is administered directly into the stomach using a gavage needle. This ensures accurate dosing.

  • Subcutaneous Injection: The compound is injected into the loose skin, typically between the shoulder blades.

  • Osmotic Pumps: For continuous administration over a longer period, osmotic pumps can be implanted subcutaneously.[4]

4. Dosing and Duration:

  • Dosing can range from 0.03 mg/kg to 30 mg/kg per day, depending on the SARM and the study's objectives.[1][2]

  • The duration of the study can vary from a few weeks to several months.

5. Outcome Measures:

  • Anabolic Activity: The wet weight of the levator ani muscle is a primary indicator of anabolic effect.

  • Androgenic Activity: The wet weight of the ventral prostate and seminal vesicles is measured to assess androgenic effects.

  • Body Composition: Lean body mass and fat mass can be quantified using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).[1]

  • Bone Mineral Density: Measured using micro-computed tomography (µCT) or DEXA to assess effects on bone health.

Specific Experimental Details for this compound (Allan et al., 2007)
  • Animal Model: Male rats.

  • Administration: The route of administration was oral.[1]

  • Key Experiments:

    • Anabolic and Androgenic Activity: The effects on the levator ani muscle and prostate weight were assessed in both intact and orchidectomized rats.[1]

    • Body Composition: MRI was used to monitor changes in lean body mass in orchidectomized and aged orchidectomized rats.[1]

    • Bone Turnover: The study also investigated the effects on markers of osteoclast and osteoblast activity.[1]

    • Sexual Behavior: An experiment was conducted in ovariectomized female rats to assess the compound's effect on sexual preference.[1]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Skeletal Muscle

The following diagram illustrates the general mechanism of action of androgens and SARMs in skeletal muscle cells. Upon binding to the androgen receptor (AR) in the cytoplasm, the ligand-AR complex translocates to the nucleus. Inside the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes that promote muscle protein synthesis and hypertrophy. Androgens can also engage in crosstalk with other signaling pathways, such as the Akt pathway, to further enhance their anabolic effects.[5][6][7]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_crosstalk Crosstalk SARM SARM (e.g., this compound) AR_HSP AR-HSP Complex SARM->AR_HSP AR Androgen Receptor (AR) SARM_AR SARM-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Nucleus_translocation SARM-AR Complex SARM_AR->Nucleus_translocation Translocation SARM_AR_cyto SARM-AR Complex (Cytoplasmic) ARE Androgen Response Element (ARE) on DNA Nucleus_translocation->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Protein Synthesis (in Cytoplasm) mRNA->Protein_Synthesis Translates to Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to Akt_pathway Akt Signaling Pathway Akt_pathway->Protein_Synthesis Promotes SARM_AR_cyto->Akt_pathway Activates

Caption: Androgen Receptor (AR) signaling pathway in skeletal muscle.

Experimental Workflow for Preclinical SARM Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel SARM, from initial screening to in vivo efficacy studies.

SARM_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Rodent Models) cluster_analysis Data Analysis & Candidate Selection binding_assay AR Binding Affinity Assay functional_assay AR Functional Assay (e.g., Reporter Gene Assay) binding_assay->functional_assay Lead Compounds pk_studies Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) functional_assay->pk_studies Promising Candidates hershberger_assay Hershberger Assay (Anabolic/Androgenic Ratio) pk_studies->hershberger_assay Dose Selection body_composition Body Composition Analysis (MRI/DEXA) hershberger_assay->body_composition bone_studies Bone Density & Strength (µCT/Biomechanical Testing) body_composition->bone_studies data_analysis Statistical Analysis of Efficacy & Selectivity bone_studies->data_analysis candidate_selection Lead Candidate Selection for Further Development data_analysis->candidate_selection

Caption: Preclinical evaluation workflow for a novel SARM.

References

Comparative Efficacy and Reproducibility of JNJ-28330835: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical research findings for JNJ-28330835, a selective androgen receptor modulator (SARM). The data presented here is intended to offer an objective overview of its performance relative to other SARMs and to address the reproducibility of the initial findings within the broader context of SARM research.

I. Comparative Preclinical Efficacy

The tissue-selective activity of SARMs is a key determinant of their therapeutic potential, aiming to maximize anabolic effects on muscle and bone while minimizing androgenic effects on tissues such as the prostate. This section presents a comparative summary of the preclinical data for this compound alongside other well-characterized SARMs in orchidectomized (castrated) rat models, a standard preclinical model for evaluating SARM activity.

Table 1: Anabolic Activity in Levator Ani Muscle in Orchidectomized Rats

CompoundDose (mg/kg/day)Change in Levator Ani Muscle Weight (% of Intact Control)Reference
This compound 10Stimulated maximal growth[1]
LGD-4033 1~140%
Ostarine (MK-2866) 0.03141.9%
BMS-564929 0.0009 (ED50)125% (efficacy)

Table 2: Androgenic Activity in Prostate Gland in Rats

CompoundDose (mg/kg/day)Change in Prostate WeightModelReference
This compound 10Reduced by a mean of 30%Intact Rats[1]
LGD-4033 1Increased to ~45% of intact controlOrchidectomized Rats
Ostarine (MK-2866) 0.12 (ED50)Restored to 39.2% of intact controlOrchidectomized Rats
BMS-564929 0.14 (ED50)Hypostimulation relative to testosterone (B1683101)Orchidectomized Rats

II. Reproducibility and Context

III. Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of SARMs, based on the available literature for this compound and other similar compounds.

A. Orchidectomized Rat Model for Anabolic and Androgenic Activity

This model is the gold standard for assessing the tissue-selective effects of SARMs.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Orchidectomy: At a specified age, rats undergo surgical removal of the testes (orchidectomy) under anesthesia. A sham operation is performed on control animals. This procedure eliminates endogenous testosterone production, creating a baseline for assessing the effects of exogenous compounds.

  • Dosing: Following a recovery period, orchidectomized rats are administered the test compound (e.g., this compound) or vehicle control daily via oral gavage for a predetermined duration (e.g., 14 days).

  • Tissue Harvesting and Analysis: At the end of the treatment period, animals are euthanized, and target tissues, including the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity), are carefully dissected and weighed.

  • Data Analysis: The wet weights of the tissues are normalized to the body weight of the animal and compared between treatment groups and control groups (vehicle-treated orchidectomized, and sham-operated intact animals).

B. In Vitro Androgen Receptor Binding and Transactivation Assays

These assays are used to determine the affinity of the compound for the androgen receptor and its ability to activate the receptor.

  • Receptor Binding Assay: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]mibolerone) and a source of androgen receptors (e.g., rat prostate cytosol). The ability of the test compound to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated to determine binding affinity.

  • Transactivation Assay: A cell-based reporter gene assay is used. Cells (e.g., CV-1) are co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with the test compound, and the activation of the reporter gene is measured as a function of luciferase activity. This determines whether the compound acts as an agonist, antagonist, or partial agonist.

IV. Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway with SARM Modulation

The tissue-selective effects of SARMs are believed to be mediated by their unique interactions with the androgen receptor (AR), leading to differential recruitment of co-regulatory proteins and subsequent downstream signaling in a tissue-specific manner.

SARM_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_muscle Muscle Cell cluster_prostate Prostate Cell SARM SARM (e.g., this compound) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) SARM->AR_complex Binding AR_SARM AR-SARM Complex AR_complex->AR_SARM Conformational Change HSPs HSPs AR_complex->HSPs Dissociation AR_SARM_nuc AR-SARM Complex AR_SARM->AR_SARM_nuc Nuclear Translocation ARE_muscle Androgen Response Element (ARE) Gene_muscle Anabolic Gene Transcription ARE_muscle->Gene_muscle Coactivators Coactivators Coactivators->ARE_muscle Protein_synthesis Increased Protein Synthesis & Muscle Growth Gene_muscle->Protein_synthesis ARE_prostate Androgen Response Element (ARE) Gene_prostate Androgenic Gene Transcription (Reduced) ARE_prostate->Gene_prostate Corepressors Corepressors Corepressors->ARE_prostate Cell_growth Reduced Cell Proliferation Gene_prostate->Cell_growth AR_SARM_nuc->ARE_muscle Binds DNA & Recruits Coactivators AR_SARM_nuc->ARE_prostate Binds DNA & Recruits Corepressors

Caption: SARM Signaling Pathway in Muscle vs. Prostate.

Experimental Workflow for Preclinical SARM Evaluation

The following diagram illustrates the typical workflow for the preclinical assessment of a novel SARM like this compound.

SARM_Workflow start Compound Synthesis (this compound) invitro In Vitro Assays start->invitro binding AR Binding Affinity (Ki) invitro->binding transactivation AR Transactivation (Agonist/Antagonist) invitro->transactivation invivo In Vivo Animal Model (Orchidectomized Rat) invitro->invivo Promising In Vitro Profile dosing Daily Oral Dosing invivo->dosing dissection Tissue Dissection (Levator Ani, Prostate) dosing->dissection analysis Data Analysis dissection->analysis anabolic Anabolic Activity (Muscle Growth) analysis->anabolic androgenic Androgenic Activity (Prostate Effects) analysis->androgenic conclusion Assessment of Tissue Selectivity anabolic->conclusion androgenic->conclusion

Caption: Preclinical Evaluation Workflow for a Novel SARM.

References

Comparative Analysis of JNJ-28330835 and Other Investigational Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of selective androgen receptor modulators (SARMs) presents a promising frontier for therapies targeting muscle wasting, osteoporosis, and other conditions. This guide provides a comparative overview of the investigational SARM JNJ-28330835 against other notable alternatives, presenting available preclinical data to aid in objective assessment. The information herein is compiled from peer-reviewed studies and publicly available data.

Executive Summary

This compound is a selective androgen receptor modulator that has demonstrated anabolic effects on muscle tissue with minimal concurrent impact on the prostate in preclinical rat models.[1][2][3] This tissue selectivity is a key characteristic sought in the development of SARMs to offer the therapeutic benefits of androgens with a more favorable safety profile. This guide compares the performance of this compound with other well-documented SARMs: S-4 (Andarine), Ostarine (MK-2866), and BMS-564929, focusing on their in vitro and in vivo pharmacological properties.

In Vitro and In Vivo Performance Comparison

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these data are derived from different studies and may not be directly comparable due to potential variations in experimental protocols.

Table 1: In Vitro Properties of Selected SARMs

CompoundTargetBinding Affinity (Ki)In Vitro Agonist Activity
This compound Androgen ReceptorData not available in searched abstractsMixed agonist/antagonist activity in cell-based assays[1]
Ostarine (MK-2866) Androgen Receptor3.8 nM[4][5]94-100% relative activity of DHT at 10 nM in CV-1 cells[4]
BMS-564929 Androgen ReceptorSubnanomolarPotent AR agonist[6]
S-4 (Andarine) Androgen ReceptorNot specified, partial agonistPartial agonist activity[7]

Table 2: In Vivo Efficacy of Selected SARMs in Orchidectomized (ORX) Rat Models

CompoundDoseAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate)Reference
This compound 10 mg/kgStimulated maximal growthReduced prostate weight by 30% in intact rats[1]
Ostarine (MK-2866) 0.03 mg/dayEfficacious and selective activityED50 = 0.12 mg/day[4][5]
1 mg/day141.9% of intact control39.2% of intact control[4]
BMS-564929 Not specifiedSubstantially more potent than testosteroneHighly selective for muscle vs. prostate[6]
S-4 (Andarine) 0.5 mg/day101% of intact control32.5% of intact control[7][8]
3 mg/kgRestored to intact animal levels16% of intact control levels[9]
10 mg/kgSimilar to 3 mg/kgStronger androgenic effects than 3 mg/kg[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While the full text for the primary this compound study was not accessible, the general methodologies for evaluating SARMs in preclinical settings are outlined below based on common practices described in the literature.

In Vitro Androgen Receptor Binding Assay (General Protocol)

This assay determines the affinity of a compound for the androgen receptor.

  • Preparation of Receptor Source: Cytosol from rat prostate tissue or cells engineered to express the human androgen receptor is commonly used.

  • Radioligand: A radiolabeled androgen with high affinity, such as [3H]mibolerone, is used as a competitive ligand.

  • Competition Assay: Increasing concentrations of the test compound (e.g., this compound or comparators) are incubated with the receptor preparation and a fixed concentration of the radioligand.

  • Separation and Detection: After incubation, bound and free radioligand are separated (e.g., using hydroxyapatite). The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Orchidectomized (ORX) Rat Model for Anabolic and Androgenic Activity

This model is the standard for evaluating the tissue-selective effects of SARMs.

  • Animal Model: Adult male Sprague-Dawley rats are typically used. Orchidectomy (castration) is performed to remove endogenous androgens, leading to the atrophy of androgen-dependent tissues like the prostate and levator ani muscle.

  • Dosing: Following a post-operative recovery and atrophy period, animals are treated with the test compound (e.g., this compound) or a vehicle control, usually via oral gavage or subcutaneous injection, for a specified duration (e.g., 14 days).

  • Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and the levator ani muscle and prostate gland are dissected and weighed.

  • Efficacy Assessment: The weights of the levator ani muscle (anabolic activity) and the prostate (androgenic activity) are compared between the treated and vehicle control groups. An increase in levator ani weight indicates an anabolic effect, while an increase in prostate weight indicates an androgenic effect. The ratio of anabolic to androgenic activity is a key measure of tissue selectivity.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in SARM research, the following diagrams are provided.

G Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., this compound) AR Androgen Receptor (AR) -HSP Complex SARM->AR Binds AR_SARM AR-SARM Complex AR->AR_SARM Conformational Change HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_SARM_dimer->ARE Binds Transcription Gene Transcription (Anabolic Effects) ARE->Transcription

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

G Preclinical SARM Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding_assay AR Binding Assay (Determine Ki) functional_assay Functional Assays (e.g., MMTV-bla) (Determine EC50, Efficacy) binding_assay->functional_assay orx_model Orchidectomized Rat Model functional_assay->orx_model dosing SARM Administration (e.g., this compound) orx_model->dosing tissue_analysis Tissue Analysis (Levator Ani vs. Prostate) dosing->tissue_analysis selectivity Determine Anabolic/Androgenic Ratio tissue_analysis->selectivity

Caption: General experimental workflow for the preclinical evaluation of SARMs.

References

A Meta-Analysis of SARM Effects on Lean Body Mass: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of various Selective Androgen Receptor Modulators (SARMs) on lean body mass, supported by experimental data from key clinical trials.

Quantitative Data Summary

The following table summarizes the quantitative data from several key clinical trials investigating the effects of different SARMs on lean body mass.

SARM CompoundStudy PopulationDosage(s)Treatment DurationMean Change in Lean Body Mass (LBM) from Baseline
Enobosarm (GTx-024) Healthy elderly men and postmenopausal women1 mg, 3 mgUp to 113 days1 mg: +1.5 kg (median); 3 mg: +1.0 kg (median)[1]
Patients with advanced Non-Small Cell Lung Cancer (NSCLC) - POWER 1 Trial3 mg84 daysEnobosarm: +0.41 kg; Placebo: -0.92 kg[2]
Patients with advanced Non-Small Cell Lung Cancer (NSCLC) - POWER 2 Trial3 mg84 daysEnobosarm: +0.47 kg; Placebo: -0.37 kg[2]
LGD-4033 Healthy young men0.1 mg, 0.3 mg, 1.0 mg21 daysDose-dependent increase; 1.0 mg: +1.21 kg (mean)[3][4]
MK-0773 Women ≥65 years with sarcopenia50 mg b.i.d.6 monthsStatistically significant increase vs. placebo (p<0.001)[5][6]
GSK2881078 Healthy older men and postmenopausal womenVarious doses (up to 1.5 mg for women, up to 1.5 mg for men)Up to 56 daysDose-dependent increases in both sexes; women showed greater response at lower doses[7]
Men and postmenopausal women with COPD1.0 mg (women), 2.0 mg (men)13 weeksWomen: +2.1 kg (adjusted mean); Men: +2.1 kg (adjusted mean)

Experimental Protocols

The primary method for assessing lean body mass in the cited clinical trials was Dual-energy X-ray absorptiometry (DXA). While specific operational details for each study are not always publicly available, the general methodology is outlined below.

Dual-energy X-ray Absorptiometry (DXA) for Lean Body Mass Assessment

DXA is a well-established and widely used technique for measuring body composition, including bone mineral content, fat mass, and lean soft tissue mass. The procedure involves a low-dose X-ray scan of the entire body.

  • General Procedure:

    • Patient Preparation: Patients are typically asked to wear clothing with no metal and to remove any jewelry or other objects that might interfere with the scan.

    • Positioning: The patient lies supine on the DXA scanner table in a standardized position.

    • Scanning: The scanner arm moves over the patient's body, emitting X-rays at two different energy levels. The attenuation of these X-rays as they pass through different tissues allows for the differentiation of bone, fat, and lean tissue.

    • Data Analysis: Specialized software is used to analyze the scan data and provide measurements of total and regional body composition.

  • Specifics from Clinical Trials:

    • In the Enobosarm POWER trials , lean body mass was measured by DXA at baseline, day 84, and day 147.[2] The primary endpoint was the change in total lean body mass from baseline.[1]

    • The trial for MK-0773 in women with sarcopenia also utilized DXA to measure lean body mass.[5][6]

    • The GSK2881078 studies in healthy older adults and COPD patients involved repeated DXA scans to assess changes in lean mass.[7]

It is important for researchers to note that different DXA machine manufacturers (e.g., Hologic, GE Lunar) and software versions can yield slightly different results. Therefore, consistency in equipment and analysis procedures is crucial for longitudinal studies and for comparing results across different trials.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Muscle Hypertrophy

The anabolic effects of SARMs on skeletal muscle are primarily mediated through the activation of the androgen receptor (AR). The following diagram illustrates a simplified overview of the AR signaling pathway leading to muscle hypertrophy.

AR_Signaling_Pathway SARM SARM AR_c Androgen Receptor (Cytoplasm) SARM->AR_c Binds SARM_AR SARM-AR Complex AR_c->SARM_AR Nucleus Nucleus SARM_AR->Nucleus Translocation ARE Androgen Response Element (on DNA) SARM_AR->ARE Binds Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Hypertrophy Muscle Hypertrophy (Increased Lean Body Mass) Translation->Hypertrophy SARM_Trial_Workflow Start Start: Patient Recruitment (e.g., Sarcopenia, Cachexia) Screening Screening & Informed Consent Start->Screening Baseline Baseline Assessment - DXA Scan for LBM - Physical Function Tests - Blood Samples Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (SARM or Placebo) Randomization->Treatment Group A: SARM Randomization->Treatment Group B: Placebo FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) - DXA Scans - Safety Monitoring Treatment->FollowUp End End of Study Assessment - Final DXA Scan - Final Physical Function Tests FollowUp->End Analysis Data Analysis (Change in LBM) End->Analysis

References

Safety Operating Guide

Navigating the Disposal of JNJ-28330835: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like JNJ-28330835 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on general best practices for research-grade pharmaceuticals and investigational drugs.

This compound is a selective androgen receptor modulator (SARM) intended for research purposes. As with any investigatory chemical, it is crucial to handle its disposal with the utmost care to mitigate potential hazards to personnel and the environment. The following procedures are based on established guidelines for laboratory chemical waste management.

General Principles for Disposal of Investigational Compounds

The disposal of any investigational drug or research chemical should always be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[1][2][3] The primary goal is to manage chemical wastes in a safe and environmentally sound manner.[4] All laboratory personnel should be trained on proper waste handling and disposal procedures.[5]

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation:

    • Unused Product: Any unwanted or expired this compound should be treated as chemical waste. It must not be discarded down the drain or in regular trash.[5][6]

    • Contaminated Materials: All materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and empty containers, should be considered hazardous waste.

    • Solutions: Liquid solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[7]

  • Use of Appropriate Waste Containers:

    • Collect liquid waste in a chemically resistant container with a secure, screw-on cap. The container should be free from damage or deterioration and equipped with a leak-proof closure.[8]

    • Solid waste, such as contaminated lab supplies, should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[7]

    • Containers should not be filled beyond the neck, leaving at least one inch of headroom to allow for expansion.

  • Proper Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • The label should also include the date when the waste was first added to the container.

  • Safe Storage of Waste:

    • Store waste containers in a designated and secure "Satellite Accumulation Area" at or near the point of generation.[4][9]

    • This area should be well-ventilated and away from heat sources, sunlight, and incompatible materials.[6]

    • Acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[7]

    • EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is transported to a licensed disposal facility for incineration.[1][10]

    • Never attempt to dispose of the chemical waste through municipal solid waste or the sewer system.[6]

Disposal Workflow for this compound

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Secure Storage cluster_3 Step 4: Professional Disposal unused Unused this compound solid_waste Labeled Solid Waste Container unused->solid_waste contaminated Contaminated Materials (Gloves, Tips, etc.) contaminated->solid_waste solutions Liquid Solutions liquid_waste Labeled Liquid Waste Container solutions->liquid_waste storage Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Disposal Facility (Incineration) ehs->disposal

Caption: Workflow for the proper disposal of this compound.

Summary of Key Disposal Parameters

Waste TypeContainer RequirementLabelingStorage LocationFinal Disposal Method
Unused/Expired this compound (Solid) Puncture-resistant, labeled bag or container"Hazardous Waste", "this compound"Satellite Accumulation AreaIncineration via EHS
Contaminated Lab Supplies (Solid) Puncture-resistant, labeled bag or container"Hazardous Waste", "this compound Contaminated"Satellite Accumulation AreaIncineration via EHS
This compound Solutions (Liquid) Chemically resistant container with screw-on cap"Hazardous Waste", "this compound Solution"Satellite Accumulation AreaIncineration via EHS

By adhering to these general guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific protocols and EHS department for guidance.

References

Personal protective equipment for handling JNJ-28330835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of JNJ-28330835, a potent, non-steroidal selective androgen receptor modulator (SARM) intended for research use only. Due to the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling potent research compounds with biological activity. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Communication

This compound is a bioactive molecule designed to modulate the androgen receptor. While specific toxicity data is not widely available, it should be handled as a potent compound with the potential for pharmacological effects at low doses. All personnel must be trained on the potential hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. The level of protection should be escalated based on the specific procedures and the quantities being handled.

Activity Required Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Disposable sleeves.High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure.
Solution Preparation - Chemical fume hood. - Standard lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of nitrile gloves.Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound.Focus on preventing skin and eye contact during administration. The specific procedure will dictate the need for additional containment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment and materials, including a pre-calibrated scale, spatulas, weighing paper, and appropriate solvents.

    • Prepare a spill kit appropriate for the quantity of compound being handled.

  • Personal Protective Equipment (PPE) Donning:

    • Don PPE in the correct order: lab coat, inner gloves, respirator/safety glasses, and outer gloves.

  • Compound Handling:

    • Weighing: Perform all weighing of solid this compound within a certified chemical fume hood or a powder containment hood. Use anti-static weighing dishes to minimize dispersal.

    • Solution Preparation: Add solvent to the solid compound slowly to avoid splashing. Cap vials and vortex or sonicate to ensure complete dissolution.

  • Experimentation:

    • Conduct all experimental procedures involving this compound within a designated and appropriately ventilated area.

    • Use disposable equipment whenever possible to minimize cross-contamination and cleaning.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by a risk assessment).

    • Dispose of all contaminated disposable materials as hazardous waste.

  • Personal Protective Equipment (PPE) Doffing:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove outer gloves first, followed by the lab coat and inner gloves.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, gloves, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_ppe PPE cluster_handling Compound Handling cluster_exp Experimentation cluster_decon Decontamination & Waste cluster_doff Final Steps prep_area Designate & Clean Work Area gather_materials Assemble Equipment & Materials prep_area->gather_materials spill_kit Prepare Spill Kit gather_materials->spill_kit don_ppe Don PPE spill_kit->don_ppe weigh Weigh Solid in Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve conduct_exp Perform Experiment dissolve->conduct_exp decontaminate Decontaminate Surfaces & Equipment conduct_exp->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.